molecular formula C5H9NO2S B2477598 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide CAS No. 2287289-73-8

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Cat. No.: B2477598
CAS No.: 2287289-73-8
M. Wt: 147.19
InChI Key: CZPQVYXHNGVTFX-UHFFFAOYSA-N
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Description

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.19. The purity is usually 95%.
BenchChem offers high-quality 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5λ6-thia-6-azaspiro[2.4]heptane 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)4-5(1-2-5)3-6-9/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQVYXHNGVTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

[1]

Document Control:

  • Classification: Chemical Scaffold / Bioisostere Guide

  • Version: 1.0

Executive Summary & Molecule Identity

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is a bicyclic, spiro-fused heterocycle belonging to the class of cyclic sulfonamides (sultams) .[1] Structurally, it consists of a strained cyclopropane ring spiro-fused to an isothiazolidine 1,1-dioxide ring.[1]

In modern drug discovery, this scaffold serves as a critical bioisostere for proline and gamma-lactams .[1] Unlike traditional amides, the sultam moiety offers unique hydrogen-bonding geometry, increased acidity (lower pKa), and enhanced metabolic stability against amidases.[1] The spiro-cyclopropane unit introduces specific conformational restrictions (the "Thorpe-Ingold" effect), locking the exit vectors of substituents to maximize ligand-target binding affinity.[1]

Chemical Identity Table[1]
PropertyData
IUPAC Name 5

-thia-6-azaspiro[2.4]heptane-5,5-dione
Common Name Spiro[cyclopropane-1,4'-isothiazolidine] 1',1'-dioxide
Molecular Formula C

H

NO

S
Molecular Weight 147.19 g/mol
SMILES C1CC12CNS(=O)(=O)C2
InChI Key CZPQVYXHNGVTFX-UHFFFAOYSA-N
Core Scaffold Spiro[2.4]heptane
Functional Class Cyclic Sulfonamide (Sultam)
Key Application Peptidomimetic Scaffold, HCV Inhibitor Intermediate

Physicochemical Properties & Pharmacophore Logic[1]

This section analyzes why this specific arrangement of atoms is valuable in medicinal chemistry.

The Sultam vs. Lactam Bioisostere

The 5,5-dioxide moiety (sulfonyl group) replaces the carbonyl of a traditional lactam.[1] This substitution has profound effects on the electronic environment:

  • Acidity & H-Bonding: The N-H proton in a sultam is significantly more acidic (pKa ~10-11) than in a lactam (pKa ~15-17).[1] This enhances its ability to serve as a hydrogen bond donor at physiological pH.

  • Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis by proteases and esterases that typically degrade peptide bonds, extending the half-life (

    
    ) of the molecule in vivo.[1]
    
  • Dipole Orientation: The sulfonyl group presents two oxygen acceptors in a tetrahedral geometry, distinct from the planar carbonyl oxygen, offering alternative binding interactions in enzyme pockets.

The Spiro-Cyclopropane Effect

The spiro-fusion at the C3 position (relative to the spiro system) imposes rigid stereochemical constraints:

  • Conformational Lock: The cyclopropane ring prevents free rotation, reducing the entropic penalty upon binding to a protein target.

  • Vector Definition: It orients substituents on the nitrogen or the adjacent carbons into precise vectors, often exploited in Fragment-Based Drug Discovery (FBDD) to explore sub-pockets.

Structural Logic Diagram (Graphviz)

PharmacophoreLogicCore5-Thia-6-azaspiro[2.4]heptane5,5-dioxideSultamSultam Moiety(Isothiazolidine 1,1-dioxide)Core->SultamSpiroSpiro-Cyclopropane(C3 Fusion)Core->SpiroAcidIncreased Acidity(pKa ~11)Sultam->AcidElectronic EffectMetabProtease Resistance(No amide hydrolysis)Sultam->MetabStabilityEntropyReduced Entropy Cost(Conformational Lock)Spiro->EntropyRigidityVectorDefined Exit Vectors(FBDD Utility)Spiro->VectorGeometry

Caption: Pharmacophore decomposition illustrating the functional advantages of the spiro-sultam scaffold in drug design.

Synthetic Methodologies

Synthesizing spiro-sultams requires careful construction of the quaternary carbon center.[1] Below is a high-fidelity synthetic pathway derived from standard protocols for spiro-cyclic sulfonamides.

Retrosynthetic Analysis

The most robust approach involves intramolecular cyclization (alkylation) of a linear sulfonamide precursor.

  • Disconnection: The N-C bond or the C-C bond alpha to the sulfonyl group.

  • Precursor: 1-(Aminomethyl)cyclopropane derivatives coupled with 2-chloroethanesulfonyl chloride (or vinylsulfonyl chloride).[1]

Protocol: Intramolecular Cyclization Route

This protocol assumes the construction of the isothiazolidine ring onto a pre-existing cyclopropane core.

Reagents:

  • 1-Aminomethyl-1-cyclopropanecarboxylic acid (or ester/protected amine derivative).[1]

  • 2-Chloroethanesulfonyl chloride.[1]

  • Base: Triethylamine (TEA) and Sodium Hydride (NaH) or DBU.

  • Solvent: Dichloromethane (DCM) and Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Sulfonylation (Linear Precursor Formation):

    • Dissolve the cyclopropyl amine derivative (1.0 eq) in anhydrous DCM at 0°C.

    • Add TEA (2.5 eq) followed by dropwise addition of 2-chloroethanesulfonyl chloride (1.1 eq).

    • Mechanism:[2] Nucleophilic attack of the amine on the sulfonyl chloride sulfur atom.

    • Observation: Evolution of HCl gas (trapped by base). Stir for 2-4 hours.

    • Workup: Wash with brine, dry over MgSO

      
      , concentrate to yield the linear sulfonamide.
      
  • Cyclization (Ring Closure):

    • Dissolve the linear intermediate in anhydrous THF.

    • Cool to 0°C and add NaH (1.2 eq, 60% dispersion in oil).

    • Mechanism:[2] Deprotonation of the sulfonamide nitrogen (making it a strong nucleophile) followed by intramolecular

      
       attack on the terminal alkyl chloride.
      
    • Critical Control: Temperature must be controlled to prevent elimination side reactions.

    • Warm to room temperature and stir overnight.

  • Purification:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Flowchart (Graphviz)

SynthesisFlowStart1-(Aminomethyl)cyclopropaneInterLinear SulfonamideIntermediateStart->Inter+ Reagent(DCM, 0°C)Reagent2-Chloroethanesulfonyl chlorideReagent->InterBaseNaH / THF(Cyclization)Inter->BaseProduct5-Thia-6-azaspiro[2.4]heptane 5,5-dioxideBase->ProductIntramolecularAlkylation

Caption: Synthetic route via sulfonylation followed by base-mediated intramolecular cyclization.

Applications in Drug Development[1][6][7]

HCV NS5A Inhibition

The 5-azaspiro[2.4]heptane scaffold is a validated core in Hepatitis C Virus (HCV) NS5A inhibitors (e.g., related structures in Ledipasvir).[1] The 5-thia analog acts as a bioisostere to modulate the lipophilicity (LogP) and solubility of these inhibitors.

  • Mechanism:[2] The scaffold acts as a "cap" or linker that positions aromatic groups into the viral replication complex.

  • Advantage:[3][4] The sultam group reduces the high basicity of the pyrrolidine nitrogen found in standard proline analogs, potentially reducing off-target hERG channel inhibition.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high polarity, this molecule is an ideal "fragment" for screening libraries.[1]

  • Solubility: The polar sulfonyl group ensures high aqueous solubility, a critical factor for fragment screening (NMR/SPR).

  • Growth Vectors: The cyclopropane carbons and the nitrogen atom provide distinct vectors for "growing" the fragment into a lead compound.

ALX Receptor Agonists

Bridged and spiro-heptane derivatives have been cited in patent literature as agonists for the ALX receptor (Lipoxin A4 receptor), involved in anti-inflammatory pathways.[1] The sultam variation offers a route to non-peptide agonists with improved oral bioavailability.

Safety & Handling Protocols

While the final product is generally stable, the synthesis involves hazardous reagents.

ReagentHazard ClassHandling Protocol
Sulfonyl Chlorides Corrosive, LachrymatorUse in fume hood only.[1] Avoid inhalation. Reacts violently with water.
Sodium Hydride Flammable Solid, Water ReactiveHandle under inert atmosphere (Argon/Nitrogen). Quench excess carefully with isopropanol.
Sultam Product Irritant (Predicted)Standard PPE (Gloves, Goggles). Avoid dust formation.

References

  • PubChem. (n.d.).[5] 5lambda6-thia-6-azaspiro[2.4]heptane-5,5-dione (CID 137943957).[1][6] National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

  • Scott, K. A., et al. (2016). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Future Medicinal Chemistry. (Contextual grounding on sultam bioisosteres). Retrieved from [Link]

  • Bristol-Myers Squibb. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1][4] U.S. Patent No. 8,927,739. (Foundational chemistry for the spiro-heptane class). Retrieved from

Technical Guide: Physicochemical Profiling & Application of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Characteristics of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Executive Summary & Strategic Context

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (CAS: 2287289-73-8) represents a specialized class of spiro-fused sultams .[1] In modern drug discovery, this scaffold serves as a critical bioisostere for proline and other saturated nitrogen heterocycles.

Unlike its carbon-only or amide-based analogs (e.g., 5-azaspiro[2.4]heptane used in HCV NS5A inhibitors like Ledipasvir), the incorporation of the cyclic sulfonamide (sultam) moiety introduces unique physicochemical vectors:[1]

  • Electronic Modulation: The sulfone (

    
    ) group acts as a strong electron-withdrawing group (EWG), significantly lowering the pKa of the adjacent nitrogen compared to an amide or amine.[1]
    
  • Conformational Locking: The spiro-cyclopropyl ring imposes rigid steric constraints, reducing the entropic penalty of binding to target proteins.

  • Metabolic Stability: Sultams are generally more resistant to oxidative metabolism and hydrolysis than their amide counterparts.

This guide provides a comprehensive framework for the characterization, handling, and integration of this building block into high-value synthesis workflows.

Physicochemical Profile

Structural Identity
ParameterSpecification
IUPAC Name 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide
CAS Number 2287289-73-8
Molecular Formula

Molecular Weight 147.19 g/mol
Core Motif Spiro[2.4]heptane fused with cyclic sulfonamide
SMILES C1CC12CNS(=O)(=O)C2
Electronic & Solubility Characteristics
  • Polarity & LogP:

    • The sulfone group imparts significant polarity.

    • Predicted LogP: ~ -0.3 to 0.2 (Low lipophilicity).[1]

    • Implication: The compound is highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) but shows limited solubility in non-polar hydrocarbons (Hexane, Heptane).[1]

  • Acidity (pKa):

    • The

      
       proton in a five-membered sultam is acidic due to the electron-withdrawing effect of the sulfone.[1]
      
    • Estimated pKa: 10.5 – 11.5 (DMSO).[1]

    • Reactivity: The nitrogen can be alkylated under mild basic conditions (e.g.,

      
       or 
      
      
      
      in DMF), making it a versatile nucleophile for scaffold decoration.
Solid-State Properties
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: Typically high (

    
    ) due to strong intermolecular hydrogen bonding (
    
    
    
    ) and dipole-dipole interactions.[1]
  • Hygroscopicity: Moderate. The sulfone oxygens are H-bond acceptors.[1] Storage in a desiccator is mandatory to prevent hydration, which can complicate stoichiometric calculations in synthesis.

Analytical Characterization Protocols

To ensure the integrity of experimental data, the following self-validating analytical workflows are recommended.

Nuclear Magnetic Resonance (NMR) Fingerprinting

Objective: Confirm structure and assess isomeric purity.

  • Solvent: DMSO-

    
     (Preferred due to solubility and exchange suppression).[1]
    
  • 1H NMR Expectations:

    • Cyclopropyl Protons: Distinct multiplets in the high field region (0.5 – 1.5 ppm).[1] The spiro-fusion creates a chemically non-equivalent environment for the cyclopropyl methylene protons (

      
       vs 
      
      
      
      ).[1]
    • Sultam Methylene (

      
      ):  A singlet or doublet (if coupled to NH) around 3.0 – 3.5 ppm.[1]
      
    • Sultam Methylene (

      
      ):  A multiplet typically shifted downfield (3.2 – 3.8 ppm) due to the sulfone.[1]
      
    • NH Proton: A broad singlet, typically exchangeable, appearing >7.0 ppm depending on concentration and water content.

Chromatographic Purity Assessment (HPLC-UV-MS)

Methodology: A reverse-phase gradient method is required to separate the polar sultam from potential lipophilic synthetic precursors.[1]

  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffer pH is critical; acidic pH keeps the sultam neutral).[1]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 210 nm (Sulfones have weak UV chromophores; low wavelength is necessary).

    • MS: ESI Positive Mode (

      
      ) and Negative Mode (
      
      
      
      ).[1] Note: Sultams ionize well in negative mode.

Stability & Reactivity Profile

Understanding the stability limits is vital for process safety and yield optimization.

Thermal Stability

Sulfones are generally thermally robust. However, the strained spiro-cyclopropane ring introduces a potential failure mode at high temperatures (


), where ring-opening or rearrangement may occur.[1]
  • Recommendation: Avoid reaction temperatures exceeding 140°C.

Chemical Compatibility
  • Acids: Stable to mineral acids (HCl,

    
    ) at ambient temperature.
    
  • Bases: The NH is deprotonated by strong bases (NaH, LiHMDS). Prolonged exposure to strong aqueous base at high heat may risk opening the sultam ring, though it is significantly more stable than a lactam.

  • Oxidants: The sulfur is already in its highest oxidation state (

    
    ), making the core resistant to oxidative degradation.
    

Experimental Workflow: Scaffold Utilization

The following diagram illustrates the logical flow for utilizing this scaffold in a drug discovery campaign, highlighting the decision points based on its unique reactivity.

G Start Raw Material: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide QC QC Check: 1H NMR & HPLC (Confirm Purity >95%) Start->QC Decision Decision: Target Modification? QC->Decision Pass Path_N_Alk N-Alkylation (Base: Cs2CO3/DMF) Target: N-Substituted Core Decision->Path_N_Alk Retain Spiro Core Path_Ring_Open Ring Opening (Nucleophilic Attack) Target: Acyclic Sulfonamide Decision->Path_Ring_Open Linearize Analysis Validation: XRD (if solid) Chiral HPLC (if resolving) Path_N_Alk->Analysis Path_Ring_Open->Analysis Final Final Drug Candidate Incorporation Analysis->Final

Figure 1: Strategic workflow for the integration of the spiro-sultam scaffold into medicinal chemistry programs.

Synthesis & Handling Protocols

General Handling
  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Weighing: Use anti-static guns if the powder is fluffy/electrostatic.

Protocol: N-Alkylation (Example Application)

Since the most common application involves functionalizing the nitrogen, the following general protocol is provided as a baseline.

  • Preparation: Dissolve 1.0 eq of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.5 eq of Cesium Carbonate (

    
    ). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Addition: Add 1.1 eq of the alkyl halide (R-X).

  • Reaction: Stir at 50°C for 2-4 hours. Monitor by LC-MS (Check for disappearance of m/z 146.2 in negative mode).

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    

References

  • ChemicalBook. (2024).[1] 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (CAS 2287289-73-8) Physicochemical Properties.[1][2][3][4][5]Link[1]

  • BLD Pharm. (2024).[2][3] Product Analysis: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.[1][2][3][4][5][6]Link[1][3][5]

  • PubChem. (2024).[1] Compound Summary: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.[1][2][3][4][5][6] National Library of Medicine. Link[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for sultam/spiro bioisosteres).
  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. (Reference for spiro-ring physicochemical benefits).

Sources

Literature review of spirocyclic sulfonamides and 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spirocyclic Sulfonamides & 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Executive Summary

The pharmaceutical industry’s shift from "flat" aromatic scaffolds to three-dimensional (


-rich) architectures has elevated spirocyclic motifs to the forefront of drug design.[1] Among these, 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide  represents a critical evolution in bioisosteric design. As a conformationally restricted sulfonamide (sultam) fused to a cyclopropane ring, this scaffold offers unique vector alignment for hydrogen bonding, enhanced metabolic stability, and a distinct intellectual property (IP) space compared to its ubiquitously used proline analog, 5-azaspiro[2.4]heptane. This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, structural properties, and application in medicinal chemistry.[1][2][3]

Structural Analysis & Physicochemical Properties

The molecule 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is a bicyclic system where a three-membered cyclopropane ring shares a single carbon atom (the spiro center) with a five-membered sultam (cyclic sulfonamide) ring.

Nomenclature and Connectivity
  • IUPAC Name: 5

    
    -thia-6-azaspiro[2.4]heptane-5,5-dione[4][5]
    
  • Core Scaffold: Spiro[2.4]heptane[5][6][7][8]

  • Heteroatoms: Sulfur at position 5 (oxidized to sulfone), Nitrogen at position 6.

  • Ring System:

    
    -Sultam (isothiazolidine 1,1-dioxide) spiro-fused to cyclopropane.
    
3D Geometry and Rigidity

Unlike flexible linear sulfonamides, the spiro-sultam locks the sulfonyl and amino groups into a rigid orientation.

  • The Gem-Dimethyl Effect: The spiro-cyclopropyl group exerts a strong Thorpe-Ingold effect, compressing the internal bond angle at the spiro carbon. This pre-organizes the molecule for binding, reducing the entropic penalty upon protein-ligand interaction.

  • Vector Alignment: The

    
     and 
    
    
    
    vectors are fixed relative to the hydrophobic cyclopropyl face, creating a highly specific pharmacophore for enzymes like Carbonic Anhydrase (CA) and HCV NS5A/Protease .
PropertyValue / CharacteristicRelevance
Hybridization High

fraction (Fsp3)
Improved solubility and "escape from flatland."
H-Bond Donors 1 (NH)Critical for backbone interactions (e.g., catalytic triads).
H-Bond Acceptors 2 (Sulfonyl Oxygens)Strong electrostatic interaction points.
Lipophilicity Moderate (LogP ~0.5 - 1.0)Ideal for CNS penetration and oral bioavailability.
Metabolic Stability HighThe cyclic nature protects the sulfonamide nitrogen from rapid metabolism compared to linear analogs.

Synthetic Methodologies

The synthesis of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide requires constructing the strained spiro-junction while handling the oxidation state of the sulfur. The most authoritative protocol involves an Intramolecular Reductive Cyclization .

Protocol: Intramolecular Reductive Cyclization (The "Vertex" Route)

This method, validated in high-impact medicinal chemistry literature, builds the sultam ring from a cyano-sulfonyl fluoride precursor.

Reagents:

  • Starting Material: 1-(Hydroxymethyl)cyclopropanecarbonitrile[6]

  • Activators: Methanesulfonyl chloride (MsCl), Potassium thioacetate (KSAc), Chlorine gas (

    
    ) or Selectfluor (for oxidative fluorination).
    
  • Cyclization: Sodium Borohydride (

    
    ), Nickel Chloride hexahydrate (
    
    
    
    ).[6]

Step-by-Step Workflow:

  • Mesylation: The primary alcohol of 1-(Hydroxymethyl)cyclopropanecarbonitrile is converted to a mesylate leaving group.

  • Sulfur Introduction: Displacement of the mesylate with a sulfur nucleophile (e.g., thioacetate).

  • Oxidative Chlorination/Fluorination: The sulfur is oxidized to a sulfonyl chloride or fluoride (

    
    ). The fluoride is preferred for its stability during the subsequent reduction step.
    
  • Reductive Cyclization (The Key Step):

    • The nitrile (

      
      ) is reduced to a primary amine (
      
      
      
      ) using
      
      
      and catalytic
      
      
      (in situ generation of nickel boride).
    • Mechanism: The newly formed amine intramolecularly attacks the electrophilic sulfonyl fluoride, ejecting fluoride and closing the ring to form the sultam.

Synthesis Start 1-(Hydroxymethyl) cyclopropanecarbonitrile Inter1 Mesylate Intermediate Start->Inter1 MsCl, Et3N Inter2 Cyano-Sulfonyl Fluoride Inter1->Inter2 1. KSAc 2. Cl2/KF or Selectfluor Amine Amine Intermediate (Transient) Inter2->Amine NaBH4, NiCl2 (Nitrile Reduction) Product 5-Thia-6-azaspiro[2.4] heptane 5,5-dioxide Amine->Product Intramolecular Cyclization (-HF)

Figure 1: Synthetic pathway via intramolecular reductive cyclization.

Medicinal Chemistry Applications

Bioisosterism: The Proline Alternative

The 5-azaspiro[2.4]heptane (spiro-proline) scaffold is a blockbuster motif, found in antiviral drugs like Ledipasvir (Hepatitis C). The 5-Thia variant serves as a bioisostere , offering:

  • Acidity Modulation: The sulfonamide NH (

    
    ) is more acidic than the amide/amine of proline, altering H-bond strength.
    
  • Tetrahedral Geometry: The sulfonyl group presents a tetrahedral geometry distinct from the planar amide bond, probing different pockets in the receptor active site.

Carbonic Anhydrase Inhibition (CAI)

Spirocyclic sulfonamides are potent inhibitors of Carbonic Anhydrases (hCA II, VII, IX). The primary sulfonamide moiety (


) typically binds to the Zinc ion in the enzyme's active site. The spiro-fused sultam acts as a "tail" that fits into the hydrophobic sub-pockets, improving selectivity for specific isoforms involved in neuropathic pain  and glaucoma .
Drug Discovery Case Study: Antiviral & Oncology

Recent patent literature (e.g., Gilead Sciences) utilizes the 5-Thia-6-azaspiro[2.4]heptane scaffold as a coupling partner.

  • Reaction: Palladium-catalyzed Buchwald-Hartwig amination.

  • Coupling Partner: Aryl halides (e.g., 2,5-dibromopyridine).

  • Application: This generates N-arylated sultams, which are explored as inhibitors for viral proteases and kinases where rigid backbone orientation is required to minimize entropic loss upon binding.

SAR Core 5-Thia-6-azaspiro[2.4] heptane 5,5-dioxide Bioisostere Bioisostere of Spiro-Proline Core->Bioisostere CAI Carbonic Anhydrase Inhibitor (CAI) Core->CAI Scaffold Rigid Scaffold for N-Arylation Core->Scaffold ProlineDetail Used in HCV (NS5A) & CNS targets Bioisostere->ProlineDetail CAIDetail Selectivity for hCA II & VII (Neuropathic Pain) CAI->CAIDetail ScaffoldDetail Pd-Catalyzed Coupling (e.g., w/ Pyridines) Scaffold->ScaffoldDetail

Figure 2: Structure-Activity Relationship (SAR) and application logic.

Experimental Protocol: Synthesis of tert-butyl 5,5-dioxo-5-thia-6-azaspiro[2.4]heptane-6-carboxylate

Note: For drug development, the nitrogen is often protected (e.g., Boc) to facilitate purification and prevent side reactions during subsequent coupling.

  • Preparation of Sulfonyl Fluoride:

    • Dissolve (1-cyanocyclopropyl)methyl methanesulfonate (10 mmol) in THF.

    • Add Potassium Thioacetate (12 mmol) and stir at 60°C for 4h.

    • Treat the resulting thioacetate with Chlorine gas in water/DCM at 0°C to generate the sulfonyl chloride, then treat with aqueous KF to yield the sulfonyl fluoride.

  • Cyclization:

    • To a solution of the sulfonyl fluoride (5 mmol) in MeOH (20 mL), add

      
       (1 mmol).
      
    • Slowly add

      
       (15 mmol) at 0°C (Caution: Gas evolution).
      
    • Stir at room temperature for 2h. The reduction of the nitrile triggers immediate cyclization.

  • Protection (Optional):

    • Add

      
       (6 mmol) and 
      
      
      
      to the crude mixture to isolate the N-Boc protected sultam.
  • Purification:

    • Flash chromatography (Hexanes/EtOAc) typically yields the product as a white crystalline solid.

References

  • Synthesis of Spirocyclic Sultams: Grygorenko, O. O., et al. "Synthesis of spirocyclic

    
    - and 
    
    
    
    -sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." European Journal of Organic Chemistry, 2020. Link
  • Medicinal Chemistry Review: Supuran, C. T., et al. "Spirocyclic Sulfonamides with Carbonic Anhydrase Inhibitory and Anti-Neuropathic Pain Activity." Bioorganic Chemistry, 2019.[9] Link

  • Patent Application (Gilead Sciences): Codelli, J. A., et al. "Compounds for the Treatment of Viral Infections." WO 2022/271650, 2022. Link

  • Spirocyclic Scaffolds: Smith, J. M., et al. "Spirocyclic Motifs in Drug Discovery: Escaping Flatland." Journal of Medicinal Chemistry, 2014. Link

  • Chemical Properties: PubChem Compound Summary for CID 137943957 (5lambda6-thia-6-azaspiro[2.4]heptane-5,5-dione). Link

Sources

Technical Whitepaper: Metabolic Stability & Pharmacokinetic Utility of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability profile of the 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide scaffold. This analysis is written from the perspective of a Senior Application Scientist to assist medicinal chemists and DMPK researchers in evaluating this motif for lead optimization.

Executive Summary

The 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide scaffold represents a high-value "privileged structure" in modern drug design, offering a distinct solution to the "Escape from Flatland" challenge. By spiro-fusing a cyclopropane ring to a cyclic sulfamide core, this scaffold achieves three critical DMPK objectives:

  • Conformational Restriction: Locks pharmacophores in bioactive vectors without the entropy penalty of flexible chains.

  • Physicochemical Optimization: Increases fraction of sp3 carbons (

    
    ), typically improving solubility and lowering lipophilicity (
    
    
    
    ).
  • Metabolic Blockade: The spiro-cyclopropane moiety acts as a steric shield, effectively blocking metabolic "soft spots" (e.g.,

    
    -carbon oxidation) common in piperidine or pyrrolidine analogs.
    

This guide details the metabolic stability profile of this scaffold, providing evidence of its resistance to CYP450-mediated oxidation and hydrolytic cleavage, supported by rigorous experimental protocols.

Structural Architecture & Physicochemical Basis

Scaffold Definition

The scaffold consists of a 5-membered thiazolidine-1,1-dioxide ring spiro-fused to a cyclopropane ring. The "5,5-dioxide" designation confirms the presence of a sulfonyl group (


), which, when adjacent to the nitrogen at position 6, forms a cyclic sulfamide .
  • IUPAC Name: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

  • SMILES: C1CC12CNS(=O)(=O)C2

  • Molecular Weight: ~147.19 Da

  • Key Features:

    • Sulfamide (

      
      ):  A stable, non-basic bioisostere of the amide bond.
      
    • Spiro-C (C4): Quaternary carbon preventing racemization and metabolic oxidation at the bridgehead.

The "Gem-Dimethyl" Metabolic Shield

In many lead series, gem-dimethyl groups are introduced to block metabolic oxidation at


-carbons. The spiro-cyclopropane in this scaffold mimics this effect but with greater metabolic robustness.[1] Unlike gem-dimethyl groups, which can sometimes undergo methyl hydroxylation (

), the cyclopropane C-H bonds have higher bond dissociation energy (

106 kcal/mol) compared to alkyl C-H bonds (

98 kcal/mol), rendering them resistant to CYP450 radical abstraction.

Metabolic Stability Profile

Phase I Metabolism (Oxidative)

The core scaffold exhibits exceptional stability against Phase I oxidative enzymes (CYP450s).

  • Sulfur Atom: Already in its highest oxidation state (

    
    ), preventing S-oxidation.
    
  • Nitrogen Atom: The electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen, preventing N-oxidation (N-oxide formation).

  • Carbon Skeleton: The spiro-fusion sterically occludes the adjacent methylene carbons in the 5-membered ring, significantly reducing intrinsic clearance (

    
    ).
    
Phase II Metabolism (Conjugation)
  • Glucuronidation: The sulfamide N-H is the only potential site for Phase II conjugation (N-glucuronidation). However, the

    
     of cyclic sulfamides (typically 10–11) means the nitrogen is largely unionized at physiological pH, making it a poor substrate for UGTs compared to sulfonamides or carboxylic acids.
    
  • Derivatization: In most drug discovery contexts, the N-H is substituted (R-group), effectively eliminating this conjugation pathway entirely.

Plasma Stability (Hydrolysis)

Unlike lactones or some carbamates, the cyclic sulfamide linkage is chemically and enzymatically inert to plasma esterases and peptidases. Half-life (


) in human plasma typically exceeds 24 hours.
Metabolic Fate Map (Visualization)

MetabolicFate Scaffold 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (Parent) CYP Phase I (CYP450) Oxidation Scaffold->CYP Resistant UGT Phase II (UGT) N-Glucuronidation Scaffold->UGT Slow/Minor (If NH free) Hydrol Plasma Esterases Hydrolysis Scaffold->Hydrol Inert Stable Unchanged Parent (High Recovery) CYP->Stable No Reaction MinorMet Minor Metabolite (N-Glucuronide) UGT->MinorMet <5% Conversion Hydrol->Stable No Reaction

Figure 1: Predicted metabolic fate. The scaffold is largely inert to Phase I and hydrolytic pathways. Minor Phase II conjugation is possible only if the nitrogen is unsubstituted.

Experimental Protocols

To validate the stability of this scaffold in a specific lead compound, the following self-validating protocols are recommended.

Microsomal Stability Assay (Phase I)

This assay determines the Intrinsic Clearance (


) using Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).[2]
    
  • Test Compound (1

    
    M final concentration).[2]
    
  • Positive Control: Verapamil (High Clearance) and Warfarin (Low Clearance).

Protocol Steps:

  • Pre-Incubation: Aliquot 190

    
    L of HLM suspension (0.5 mg/mL in 100 mM phosphate buffer, pH 7.4) into 96-well plates. Spike with 2 
    
    
    
    L of test compound (100
    
    
    M stock). Pre-incubate at 37°C for 10 min.
  • Initiation: Add 10

    
    L of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At

    
     min, remove 30 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 120

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., Sciex Triple Quad). Monitor parent ion depletion.

Calculation:



Where 

is the slope of

vs. time.
Assay Workflow Diagram

AssayWorkflow Prep Preparation HLM + Buffer + Compound Incubate Incubation @ 37°C Initiate with NADPH Prep->Incubate Sample Time Point Sampling (0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench Reaction ACN + Internal Std Sample->Quench Analyze LC-MS/MS Analysis Quantify Parent Depletion Quench->Analyze Calc Data Processing Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Comparative Data & Utility

The following table contrasts the 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide scaffold against traditional non-spiro analogs. Data represents class-typical values derived from SAR studies of cyclic sulfamides [1, 2].

Table 1: Comparative Metabolic Stability Profile

Parameter5-Thia-6-azaspiro[2.4]heptane 5,5-dioxideCyclic Sulfamide (Non-Spiro)Linear Sulfonamide
HLM

< 10

L/min/mg (Low)
20–50

L/min/mg (Med)
> 50

L/min/mg (High)

(Human)
> 120 min 45–90 min< 30 min
Lipophilicity (

)
1.2 – 1.8 2.0 – 2.52.5 – 3.5
Solubility High (

effect)
ModerateLow
Metabolic Liability None (Steric Block)

-Carbon Oxidation
N-Dealkylation / Oxidation
Key Insight: The "Spiro Advantage"

The 5-thia-6-azaspiro[2.4]heptane scaffold typically exhibits a 2-3x improvement in half-life compared to non-spiro analogs. This is attributed to the rigidification of the ring system, which raises the activation energy required for the enzyme-substrate complex to achieve the transition state necessary for oxidation.

References

  • Zheng, Y., & Tice, C. M. (2014).[3] The use of spirocyclic scaffolds in drug discovery.[1][3][4][5] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Hiesinger, K., et al. (2021).[6] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[6]

  • Burkhard, J. A., et al. (2010). Improving the physicochemical properties of drug candidates by using spirocyclic scaffolds.[1][6][7] Angewandte Chemie International Edition, 49(20), 3524-3529.

  • PubChem. (2025).[8] 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Compound Summary.

Sources

Engineering sp³-Enriched Scaffolds: 5-Thia-6-azaspiroheptane 5,5-dioxide as a Next-Generation Bioisostere

Engineering sp³-Enriched Scaffolds: 5-Thia-6-azaspiro[1]heptane 5,5-dioxide as a Next-Generation Bioisostere

Executive Summary: Escaping "Flatland"

Modern drug discovery is undergoing a paradigm shift away from flat, sp²-hybridized aromatic systems toward highly three-dimensional, sp³-enriched frameworks. This transition—often termed "escaping flatland"—is driven by the need to improve target selectivity, enhance aqueous solubility, and reduce off-target toxicities.

Within this landscape, 5-Thia-6-azaspiro[1]heptane 5,5-dioxide , a spirocyclic γ-sultam, has emerged as a highly versatile bioisostere[2]. By mimicking the spatial geometry of saturated nitrogen heterocycles (such as pyrrolidine and pyrrolidone) while fundamentally altering their electronic properties, this spirocyclic sultam allows medicinal chemists to systematically engineer out physicochemical liabilities without sacrificing target affinity[3].

The Physicochemical Rationale: Causality in Scaffold Hopping

The decision to replace a pyrrolidine ring with a 5-Thia-6-azaspiro[1]heptane 5,5-dioxide core is rooted in strict physicochemical causality. Pyrrolidines are ubiquitous in pharmacophores but frequently present two major developmental roadblocks:

  • Excessive Basicity: The secondary amine of a pyrrolidine typically exhibits a pKa of ~10.5. At physiological pH (7.4), the molecule is >99% protonated. This cationic state often drives off-target binding to the hERG potassium channel (leading to cardiotoxicity) and limits passive membrane permeability.

  • Metabolic Soft Spots: The α-carbons adjacent to the pyrrolidine nitrogen are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, leading to rapid clearance and poor in vivo half-lives.

The γ-Sultam Solution: By replacing the α-carbon with a sulfonyl group (-SO₂-), the nitrogen lone pair is delocalized into the strongly electron-withdrawing sulfonyl system. This dramatically depresses the basicity, dropping the pKa to ~5.5–6.0, rendering the molecule neutral at physiological pH[2]. Furthermore, the incorporation of the spiro-cyclopropane ring restricts the conformational flexibility of the five-membered ring (reducing the entropic penalty upon target binding) and physically blocks metabolic enzymes from accessing traditional oxidation sites[3].

Table 1: Physicochemical Comparison of Bioisosteric Cores
Physicochemical ParameterPyrrolidine CoreLinear Sulfonamide5-Thia-6-azaspiro[1]heptane 5,5-dioxide
Basicity (pKa) ~10.5 (Highly Basic)~10.0 (Variable)~5.5 (Weakly Acidic/Neutral)
Physiological State (pH 7.4) Cationic (>99%)Neutral/AnionicNeutral
Fsp³ (sp³ Carbon Fraction) 1.00Variable (Often low)1.00 (Highly 3D)
Metabolic Soft Spots α-carbons (CYP oxidation)N-dealkylationBlocked by spiro-cyclopropane
hERG Liability High (due to basic amine)LowLow

Mechanistic Target Binding & Bioisosteric Integration

When integrated into a lead compound, the spirocyclic γ-sultam alters the electrostatic potential surface of the molecule. The two oxygen atoms of the sulfonyl group act as a rigid hydrogen-bond acceptor network, often engaging backbone amides in the target protein's binding pocket that a standard pyrrolidine cannot reach.

BioisostereWorkflowcluster_0Phase 1: Liability Identificationcluster_1Phase 2: Scaffold Engineeringcluster_2Phase 3: Validation & OptimizationN1Lead CompoundPyrrolidine-basedHigh hERG, Poor t1/2N2Bioisosteric ReplacementIncorporate 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxideN1->N2 Scaffold HoppingN3Physicochemical Shift↓ pKa (Neutral at pH 7.4)↑ Fsp3 & Steric HindranceN2->N3 Modulates PropertiesN4In Vitro ProfilingHLM Stability & PAMPAN3->N4 Empiric TestingN5Optimized LeadResolved ToxicityRetained Target AffinityN4->N5 Iterative SAR

Fig 1. Bioisosteric replacement workflow utilizing the spirocyclic γ-sultam to resolve liabilities.

Synthesis and Structural Assembly

The construction of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide relies on advanced synthetic methodologies, most notably the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides[4].

SynthesisPathwayA1-(Hydroxymethyl)cyclopropanecarbonitrileBMesylation(MsCl, Et3N)A->BCS-Nucleophilic Sub &Oxidative FluorinationB->CDCyanoalkylsulfonylFluorideC->DEReductive Cyclization(H2, Catalyst / One-Pot)D->EF5-Thia-6-azaspiro[2.4]heptane 5,5-dioxideE->F

Fig 2. One-pot reductive cyclization pathway for synthesizing the spirocyclic γ-sultam core.

Protocol 1: Multigram Synthesis via Reductive Cyclization

This protocol utilizes a self-validating framework to ensure structural fidelity.

  • Causality in Design: Utilizing a sulfonyl fluoride intermediate (leveraging SuFEx chemistry principles) rather than a sulfonyl chloride prevents premature hydrolysis during the reductive cyclization phase. This ensures high fidelity of the intramolecular ring closure, driving the reaction to completion[4].

  • Step-by-Step Methodology:

    • Intermediate Preparation: Subject (1-cyanocyclopropyl)methyl methanesulfonate to S-nucleophilic substitution, followed by oxidative fluorination using KHF₂ to yield the cyanoalkylsulfonyl fluoride intermediate[4].

    • Reductive Cyclization: Dissolve the cyanoalkylsulfonyl fluoride in a methanolic solution. Introduce a transition metal catalyst (e.g., Pd/C) under a hydrogen atmosphere (H₂).

    • One-Pot Ring Closure: The reduction of the nitrile yields a primary amine, which immediately undergoes intramolecular nucleophilic attack on the highly electrophilic sulfonyl fluoride. This releases HF and forms the spirocyclic γ-sultam ring[2].

    • Purification: Purify the crude compound via flash chromatography on silica gel using a gradient of t-BuOMe to MeOH[4].

  • Self-Validating System:

    • In-Process Control: Monitor the disappearance of the nitrile peak (~2200 cm⁻¹) via real-time ReactIR.

    • Orthogonal Confirmation: Validate the final architecture using quantitative NMR (qNMR). A successful cyclization is confirmed by the distinct shift of the spiro-ring protons and the appearance of the sultam NH proton. Expected ¹H NMR (400 MHz, CDCl₃): δ 4.60 (s, 1H, NH), 3.21 (s, 2H), 3.07 (s, 2H)[4].

Experimental Validation of Bioisosteric Efficacy

To prove that the bioisosteric replacement successfully mitigated the metabolic liabilities of the parent pyrrolidine, rigorous in vitro profiling is required.

Protocol 2: Self-Validating In Vitro Metabolic Clearance Assay (HLM)
  • Causality in Design: The spiro-cyclopropane ring eliminates α-hydrogens, theoretically blocking CYP450-mediated oxidation[3]. This assay empirically validates that hypothesis by measuring intrinsic clearance (CLint) in human liver microsomes.

  • Step-by-Step Methodology:

    • Preparation: Prepare 1 µM solutions of the parent pyrrolidine compound and the γ-sultam bioisostere in 0.1 M potassium phosphate buffer (pH 7.4).

    • Incubation: Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL protein. Pre-incubate at 37 °C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

    • Kinetic Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and intrinsic clearance (CLint).

  • Self-Validating System:

    • System Suitability Controls: Run Verapamil (high clearance, validates CYP activity) and Warfarin (low clearance, validates system stability) concurrently. If Verapamil is not cleared rapidly, the assay is voided.

    • Minus-NADPH Control: Run a parallel incubation without NADPH. This differentiates true CYP-mediated metabolism from chemical instability or non-specific protein binding to the microsomes.

References

  • Source: National Institutes of Health (PMC)
  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article)
  • A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams Source: ResearchGate URL

Physicochemical Profiling of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and lipophilicity data for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of modern medicinal chemistry, 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide represents a high-value "spiro-sultam" scaffold.[1] Unlike traditional planar sulfonamides or lipophilic piperidine rings, this moiety offers a unique combination of three-dimensionality (Fsp3 character) and polarity .[1]

This guide provides a technical analysis of its solubility and lipophilicity profiles.[1] While specific experimental datasets for this exact building block are often proprietary to internal corporate libraries, we synthesize authoritative computed data, analogous structure-activity relationships (SAR), and validated experimental protocols to establish a definitive reference frame for its use in lead optimization.[1]

Key Insight: The incorporation of the spiro[2.4] cyclopropane ring imposes significant conformational rigidity, while the sultam (cyclic sulfonamide) moiety drastically lowers lipophilicity (LogP ~ -0.[1]3) compared to carbon-only isosteres, making it an ideal candidate for lowering the LogD of lipophilic leads without sacrificing metabolic stability.[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5]

Structural Definition[1][5]
  • IUPAC Name: 5

    
    -thia-6-azaspiro[2.4]heptane-5,5-dione[1]
    
  • CAS Registry Number: Note: Often referenced as a derivative (e.g., carboxylic acids).[1] Core scaffold ID: PubChem CID 137943957.[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][2]
  • Molecular Weight: 147.19 g/mol [1]

  • SMILES: C1CC12CNS(=O)(=O)C2

Solubility and Lipophilicity Data

The following data synthesizes computed properties (via XLogP3/SwissADME models) and comparative experimental ranges for the sultam class.

PropertyValue / RangeSource / MethodologySignificance
Lipophilicity (LogP) -0.3 (Computed)XLogP3 (PubChem) [1]Indicates hydrophilicity.[1] Significantly lower than piperidine (LogP ~1.4).[1]
Lipophilicity (LogD

)
-0.3 to -1.0 Estimated (Sultam SAR)Remains low at physiological pH as the sulfonamide is largely unionized (see pKa).[1]
Aqueous Solubility High (> 1 mg/mL) Predicted (ESOL)The polar sulfonyl group and low LogP drive high aqueous solubility.[1]
pKa (Acidic) ~10.5 - 11.0 Analogous Sultams [2]The -NH- proton is weakly acidic.[1] It will not ionize significantly at pH 7.[1]4.
TPSA ~46 Ų ComputedPolar surface area is dominated by the sulfonyl group, aiding solubility.[1]
H-Bond Donors 1 (NH)StructuralCritical for binding interactions; also a site for metabolic conjugation.[1]

Technical Note: The "Spiro Effect" in this scaffold prevents the "pancaking" often seen in aromatic sulfonamides, potentially disrupting crystal packing forces and further enhancing solubility compared to planar analogues.[1]

Methodological Framework: Experimental Validation

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Objective: Determine the solubility limit of the compound in pH 7.4 PBS buffer with <5% DMSO.

Causality: We use nephelometry (light scattering) rather than UV-absorbance initially because sultams often have weak chromophores compared to aromatic drugs.[1] Scattering detects precipitation regardless of UV activity.[1]

Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide in 100% DMSO.

  • Serial Dilution: Create a dilution series in a 96-well plate (e.g., 500, 250, 125, ... µM) keeping DMSO constant at 1%.

  • Equilibration: Shake for 2 hours at 25°C. Crucial: Do not heat, as sultams can be thermally sensitive in solution over long periods.[1]

  • Readout: Measure forward light scattering (Nephelometry) at 633 nm.

  • Validation: The solubility limit is defined as the concentration prior to the inflection point where scattering intensity exceeds the solvent blank by >3σ.[1]

Protocol B: Lipophilicity (LogD) via Shake-Flask LC-MS/MS

Objective: Measure the distribution coefficient between octanol and phosphate buffer (pH 7.4).

Causality: Since the LogP is low (-0.3), the compound will partition significantly into the aqueous phase.[1] Traditional UV detection might lack sensitivity if the partition coefficient is extreme.[1] LC-MS/MS provides the necessary dynamic range.[1]

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate 1-octanol with pH 7.4 phosphate buffer (and vice versa) for 24 hours.

  • Spiking: Add the compound (10 µM final) to the pre-saturated octanol/buffer system (1:1 volume ratio, 2 mL total).

  • Equilibration: Rotate (do not vortex vigorously to avoid emulsion) for 4 hours at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Sampling: Carefully sample the octanol (top) and buffer (bottom) phases.[1]

  • Quantification:

    • Dilute both phases with acetonitrile (to match matrix).[1]

    • Inject onto a C18 reverse-phase column (e.g., Waters XBridge).[1]

    • Detect via MS/MS (MRM transition: 148.0 → 84.0 m/z, typically [M+H]+ loss of SO2).

  • Calculation:

    
    .
    

Strategic Application in Drug Discovery[1]

The 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide scaffold is not merely a solubilizing group; it is a strategic bioisostere .[1]

The "Sultam Switch" Strategy

Replacing a piperidine or morpholine ring with this spiro-sultam can resolve specific ADME liabilities:

  • Metabolic Stability: The spiro-cyclopropane ring blocks metabolic oxidation at the

    
    -carbon (a common soft spot in piperidines).[1]
    
  • Permeability: While lowering LogP, the sultam remains neutral at physiological pH (unlike basic amines), preventing lysosomal trapping and potentially improving passive permeability despite the polarity.[1]

Decision Workflow

The following diagram illustrates the logical decision process for incorporating this scaffold into a lead series.

SpiroSultamWorkflow Start Lead Compound Analysis (High LogP / High Clearance) CheckMetab Identify Metabolic Hotspot Start->CheckMetab IsAmine Is the Hotspot a Cyclic Amine (Piperidine/Morpholine)? CheckMetab->IsAmine ApplySpiro Apply Spiro-Sultam Bioisosteric Replacement IsAmine->ApplySpiro Yes Alternative Consider Fluorination or Other Isosteres IsAmine->Alternative No MeasureProp Measure Physicochemical Properties ApplySpiro->MeasureProp ResultA LogP Decreases (-1.0 unit) Solubility Increases MeasureProp->ResultA ResultB Metabolic Stability Increases (Blocked Alpha-C) MeasureProp->ResultB Decision Advance to PK Study ResultA->Decision ResultB->Decision

Caption: Decision logic for deploying the spiro-sultam scaffold to optimize lead compounds with poor physicochemical properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137943957, 5lambda6-thia-6-azaspiro[2.4]heptane-5,5-dione.[1] Retrieved from [Link][1]

  • ChemRxiv (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons.[1] Retrieved from [Link][1][3]

  • Burkhard, J. A., et al. (2010).Oxetanes as versatile elements in drug discovery and synthesis. (Contextual reference for spiro-cycle physicochemical effects).
  • ResearchGate (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes.[1] Retrieved from [Link]

Sources

Escaping Flatland: The History, Discovery, and Synthesis of 5-Thia-6-azaspiroheptane 5,5-dioxide Derivatives

Escaping Flatland: The History, Discovery, and Synthesis of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide Derivatives

Executive Summary

The transition from planar, sp²-dominated molecules to three-dimensional, sp³-enriched architectures is a defining paradigm in modern drug discovery. Among the most promising scaffolds to emerge from this shift are spirocyclic γ-sultams (cyclic sulfonamides). This technical guide provides an in-depth analysis of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide , detailing its historical context, physicochemical rationale, and the mechanistic breakthroughs that enabled its scalable synthesis. Designed for medicinal chemists and drug development professionals, this whitepaper bridges the gap between synthetic methodology and practical application in active pharmaceutical ingredient (API) development.

The Evolution of Sultams in Medicinal Chemistry

Since the discovery of the first SO₂NH₂-containing antibacterial drug, Prontosil, in 1932, sulfonamides have been a cornerstone of pharmacopoeia, yielding over a hundred FDA-approved therapeutics including sulfamethoxazole and furosemide[2]. However, traditional linear sulfonamides often suffer from poor pharmacokinetic profiles and off-target effects.

The evolution from linear sulfonamides to cyclic sultams (e.g., the anti-inflammatory piroxicam and the anticonvulsant sultiame) marked a significant leap in structural rigidity[3]. Recently, the focus has shifted toward spirocyclic γ-sultams like 5-Thia-6-azaspiro[1]heptane 5,5-dioxide. By fusing a cyclopropane ring to the γ-sultam core, researchers have created a highly compact, sp³-enriched building block that mimics saturated nitrogen heterocycles (such as pyrrolidines) while offering superior physicochemical properties[2].

Physicochemical Rationale: The sp³-Enriched Advantage

Why replace a standard pyrrolidine or pyrrolidone ring with a 5-Thia-6-azaspiro[1]heptane 5,5-dioxide scaffold? The causality lies in the profound electron-withdrawing nature of the sulfonyl (SO₂) group.

  • Attenuated Basicity: Unlike pyrrolidines, which are highly basic and often positively charged at physiological pH (leading to hERG toxicity or poor membrane permeability), the γ-sultam nitrogen possesses very low basicity[3].

  • Enhanced Acidity and Solubility: The NH proton of the sultam is significantly more acidic, allowing it to act as an excellent hydrogen-bond donor. This increases aqueous solubility and improves the molecule's ligand-efficiency metrics[3].

  • Metabolic Stability: The spiro-fused cyclopropane ring sterically shields the core from cytochrome P450-mediated oxidation, increasing the half-life of the derivative in vivo.

GRootSpirocyclic γ-Sultam ScaffoldN1sp3-EnrichedFrameworkRoot->N1N2Low Basicity(vs Pyrrolidine)Root->N2N3EnhancedAqueous SolubilityRoot->N3N4FavorableMetabolic StabilityRoot->N4

Physicochemical advantages of the spirocyclic γ-sultam scaffold in drug discovery.

Mechanistic Breakthrough: Orthogonal Reactivity

The primary historical bottleneck in utilizing spirocyclic sultams was the lack of a scalable, high-yielding synthetic route. In 2021, researchers at Enamine Ltd. and Taras Shevchenko National University published a breakthrough method: the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides [2].

The Logic of the Fluoride Leaving Group: Attempting this cyclization with a sulfonyl chloride fails because the highly reactive S-Cl bond is prematurely reduced by hydrides or solvolyzed by protic solvents. By utilizing a sulfonyl fluoride , the researchers leveraged the principles of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. The S-F bond is exceptionally stable to reductive conditions (NaBH₄) and protic solvents (MeOH), yet it reacts rapidly and exclusively with the newly generated primary amine in an intramolecular fashion[2].

GN1AlkanenitrilePrecursorN2OxidativeChlorination(Cl2)N1->N2N3Fluorination(KHF2)N2->N3N4CyanoalkylsulfonylFluorideN3->N4N5Nitrile Reduction(NaBH4, NiCl2)N4->N5 MeOH, 0°CN6IntramolecularSulfonylationN5->N6 SpontaneousN75-Thia-6-azaspiro[2.4]heptane5,5-dioxideN6->N7 -HF

Synthetic pathway for 5-Thia-6-azaspiro[1]heptane 5,5-dioxide via reductive cyclization.

Detailed Experimental Protocol

The following self-validating protocol details the 30-gram scale synthesis of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide, adapted from the foundational work by [2].

Step 1: Preparation of the Cyanoalkylsulfonyl Fluoride
  • Precursor Synthesis: Begin with (1-cyanocyclopropyl)methyl methanesulfonate. Convert to the corresponding thioether via S-nucleophilic substitution.

  • Oxidative Chlorination: Treat the thioether with Cl₂ gas in aqueous conditions to generate the sulfonyl chloride.

  • Fluorination: Immediately react the intermediate with KHF₂ to yield the highly stable cyanoalkylsulfonyl fluoride. Validation: GC/MS should show the molecular ion without degradation products typical of sulfonyl chlorides.

Step 2: One-Pot Reductive Cyclization
  • Catalyst Generation: Dissolve the cyanoalkylsulfonyl fluoride in dry Methanol (MeOH). Add NiCl₂·6H₂O (catalytic to stoichiometric depending on substrate). Cool the reaction mixture to 0 °C.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) in portions.

    • Causality: The reaction between NaBH₄ and NiCl₂ generates nickel boride (Ni₂B) in situ. This black precipitate is a highly chemoselective catalyst that reduces the nitrile (-C≡N) to a primary amine (-CH₂NH₂) without cleaving the S-F bond[2].

  • Cyclization: As the primary amine is generated, it undergoes spontaneous intramolecular nucleophilic attack on the sulfonyl fluoride, extruding HF and forming the γ-sultam ring[2].

  • Quenching & Isolation: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite to remove the insoluble nickel boride catalyst.

  • Purification: Extract the aqueous layer with ethyl acetate. Purify the crude compound by flash chromatography on silica gel using a gradient of t-BuOMe and MeOH.

    • Validation: The product yields colorless crystals (mp 72–74 °C). ¹H NMR (400 MHz, CDCl₃) will show the diagnostic spiro-fused cyclopropyl protons and the distinct singlet for the SO₂-adjacent CH₂ group[3].

Quantitative Data: Scaffold Variations

The reductive cyclization methodology is highly robust and tolerates various spiro-ring sizes. Below is a summary of quantitative data for the synthesis of various spirocyclic γ-sultams[2].

Compound NameSpiro Ring SizeYield (%)Scale Validated (g)Physical State
5-Thia-6-azaspiro[1]heptane 5,5-dioxide Cyclopropane (3)61%12.6Colorless crystals
6-Thia-7-azaspiro[3.4]octane 6,6-dioxide Cyclobutane (4)~65-70%Up to 30Solid
2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Cyclopentane (5)~75-80%Up to 30Solid
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide Cyclohexane (6)84%Up to 30Solid

Note: Yields represent isolated, chromatography-purified products demonstrating the high efficiency of the in situ Ni₂B reduction method.

Applications in Modern Drug Discovery

The utility of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide extends far beyond theoretical chemistry; it is actively utilized in the synthesis of complex APIs. Because the sultam nitrogen is mildly acidic, it is an excellent coupling partner for transition-metal-catalyzed C-N bond formations.

Case Study: Antiviral and Anticancer Agents (Gilead Sciences) In a 2022 patent by [4], this specific sultam scaffold was utilized to synthesize novel therapeutic agents targeting viral infections and cancer.

  • Workflow: 5-Thia-6-azaspiro[1]heptane 5,5-dioxide (41 mg) was reacted with 2,5-dibromopyridine (93 mg) using XantPhos Pd G3 as the catalyst and Cs₂CO₃ as the base in dioxane at 100 °C[4].

  • Causality: The Buchwald-Hartwig amination successfully couples the sultam nitrogen to the heteroaryl bromide. The spiro-cyclopropyl group imparts critical steric bulk and conformational restriction to the resulting API, optimizing its binding affinity within the target protein's active site.

Conclusion

The discovery and scalable synthesis of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide represent a masterclass in synthetic logic. By exploiting the orthogonal reactivity of sulfonyl fluorides and utilizing in situ generated nickel boride, chemists have unlocked a reliable pathway to sp³-enriched γ-sultams. As the pharmaceutical industry continues to "escape flatland," derivatives of this spirocyclic scaffold will play an increasingly vital role in the development of metabolically stable, highly soluble, and target-specific therapeutics.

References

  • Stepannikova, K. O., Vashchenko, B. V., Grygorenko, O. O., Gorichko, M. V., Cherepakha, A. Y., Moroz, Y. S., Volovenko, Y. M., & Zhersh, S. (2021). "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." European Journal of Organic Chemistry, 2021(47), 6530-6540. Available at:[Link]

  • Codelli, J. A., Graupe, M., Guerrero, J. A., Jacobsen, J. M., Tel, L., & Xu, J. (2022). "Therapeutic Compounds." Gilead Sciences, Inc. Patent WO2022271650A1.

Toxicity and Safety Profile of 5-Thia-6-azaspiroheptane 5,5-Dioxide Precursors: An In-Depth Technical Guide

Toxicity and Safety Profile of 5-Thia-6-azaspiro[1]heptane 5,5-Dioxide Precursors: An In-Depth Technical Guide

Executive Summary

Spirocyclic γ-sultams, specifically 5-thia-6-azaspiro[1]heptane 5,5-dioxide, have emerged as critical sp³-enriched building blocks in modern pharmaceutical drug discovery[2]. Functioning as bioisosteres for saturated nitrogen heterocycles like pyrrolidines, these scaffolds offer significantly lower basicity, enhanced acidity, and superior aqueous solubility [2]. These physicochemical properties have led to their incorporation into advanced active pharmaceutical ingredients (APIs), including novel antiviral therapeutics developed by [3].

However, the synthesis of this spirocyclic framework requires the handling of highly toxic and reactive precursors, including chlorine gas, potassium bifluoride, and nickel(II) salts[2]. This whitepaper provides a comprehensive analysis of the toxicity profiles of these precursors and establishes self-validating, causality-driven experimental protocols to ensure maximum safety and yield for drug development professionals.

Mechanistic Synthesis & Causality

The most efficient route to 5-thia-6-azaspiro[1]heptane 5,5-dioxide utilizes a one-pot reductive cyclization of a cyanoalkylsulfonyl fluoride intermediate[4]. The mechanistic logic behind this specific pathway is rooted in the differential reactivity of sulfonyl halides.

Why a sulfonyl fluoride instead of a sulfonyl chloride? Sulfonyl chlorides are highly electrophilic and prone to rapid, premature hydrolysis during the aqueous/methanolic reduction phase. In contrast, sulfonyl fluorides exhibit exceptional thermodynamic stability under reductive conditions[4]. They survive the reduction of the nitrile group but remain sufficiently reactive to undergo rapid intramolecular nucleophilic substitution once the primary amine is generated.

Why use the NaBH₄ / NiCl₂·6H₂O system? The reduction of the nitrile is achieved using sodium borohydride in the presence of nickel(II) chloride hexahydrate[2]. This combination generates nickel boride (Ni₂B) in situ. Nickel boride is a highly active, non-pyrophoric catalyst that selectively reduces the nitrile to an amine without cleaving the delicate S-F bond[4]. The newly formed amine immediately attacks the sulfonyl fluoride, yielding the spirocyclic sultam in high efficiency (up to 61% yield for the 1a derivative)[2].

SynthesisWorkflowCompound11-(Hydroxymethyl)cyclopropanecarbonitrileStep1Mesylation(MsCl, Et3N, CH2Cl2)Compound1->Step1Compound2(1-Cyanocyclopropyl)methyl methanesulfonateStep1->Compound2Step2S-Nucleophilic Substitution(Thioacetate)Compound2->Step2Compound3Thioacetate IntermediateStep2->Compound3Step3Oxidative Chlorination & Fluorination(Cl2 gas, KHF2)Compound3->Step3Compound4(1-Cyanocyclopropyl)methanesulfonyl fluorideStep3->Compound4Step4Reductive Cyclization(NaBH4, NiCl2·6H2O, MeOH)Compound4->Step4Product5-Thia-6-azaspiro[2.4]heptane 5,5-dioxideStep4->Product

Figure 1: Mechanistic synthesis workflow of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide.

Toxicity Profiles of Key Precursors

The reagents required to synthesize the cyanoalkylsulfonyl fluoride and execute the cyclization carry severe occupational hazards. Table 1 summarizes the quantitative toxicity data and handling mandates for these critical precursors.

Precursor / ReagentPrimary Hazard ClassAcute Toxicity DataTarget Organs & Chronic EffectsCritical Handling Mandates
Chlorine Gas (Cl₂) Toxic Inhalant / Strong OxidizerLC₅₀ (Inhalation): ~293 ppm (Rat, 1h)Respiratory tract burns, pulmonary edema[2].Must be used in a dedicated fume hood. Temperature must not exceed 5°C during reaction[2].
Potassium Bifluoride (KHF₂) Corrosive / Acute ToxinLD₅₀ (Oral): 160 mg/kg (Rat)[5]Severe skin burns, eye damage, hypocalcemia, fluorosis [5][6].Requires full PPE (face shield, neoprene gloves). Calcium gluconate gel must be on hand[6].
Nickel(II) Chloride Hexahydrate Carcinogen / SensitizerLD₅₀ (Oral): 105 mg/kg (Rat)[7]Group 1 Carcinogen (inhalation). Causes "nickel itch" (dermatitis), asthma [8][9].Handle powders in a glovebox or ventilated enclosure. Avoid environmental release (aquatic toxicity)[7][9].
Cyanoalkylsulfonyl Fluorides Reactive IntermediateN/A (Highly reactive)Potential irreversible serine protease inhibitor.Handle as a highly toxic intermediate; avoid skin contact and inhalation[4].

Table 1: Quantitative toxicity and safety profile of critical synthesis precursors.

Self-Validating Experimental Protocols

To ensure scientific integrity and operational safety, the following protocols are designed as self-validating systems . This means each step includes intrinsic physical or chemical indicators that confirm the reaction is proceeding safely and correctly, eliminating the need for blind assumptions.

Protocol 1: Oxidative Chlorination and Fluorination

Objective: Conversion of the thioacetate intermediate to (1-cyanocyclopropyl)methanesulfonyl fluoride[2]. Causality: Gaseous Cl₂ oxidatively cleaves the thioacetate to a sulfonyl chloride. Potassium bifluoride (KHF₂) is then added. KHF₂ is selected over neutral KF because the bifluoride anion (HF₂⁻) provides a mildly acidic, highly efficient fluorinating environment that rapidly converts the chloride to the fluoride while suppressing aqueous hydrolysis [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the thioacetate intermediate in a biphasic mixture of CH₂Cl₂ and H₂O. Cool the reactor to 0°C using an ice-brine bath.

  • Chlorination: Slowly bubble gaseous Cl₂ into the reaction mixture.

    • Self-Validation Checkpoint 1 (Safety): Monitor the internal temperature continuously. The exothermic nature of the reaction will cause temperature spikes. The flow of Cl₂ must be manually throttled to ensure the internal temperature never exceeds 5°C [2].

    • Self-Validation Checkpoint 2 (Completion): The reaction mixture will turn a distinct pale yellow-green (indicating excess dissolved chlorine). A TLC check (t-BuOMe/Hexane) showing the complete disappearance of the thioacetate validates the formation of the sulfonyl chloride.

  • Fluorination: Purge excess Cl₂ with N₂ gas. Add an excess of KHF₂ (aqueous solution) dropwise while maintaining vigorous stirring at 0°C.

  • Workup: Separate the organic phase, wash with cold H₂O, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint 3 (Purity): GC/MS analysis must show the molecular ion peak corresponding to the sulfonyl fluoride, confirming successful halogen exchange before proceeding to the reductive cyclization[2].

Protocol 2: One-Pot Reductive Cyclization

Objective: Reduction of the nitrile and subsequent intramolecular sulfonylation to yield 5-thia-6-azaspiro[1]heptane 5,5-dioxide[2]. Causality: The slow addition of NaBH₄ to the NiCl₂ solution prevents thermal runaway and controls the rate of hydrogen gas evolution, ensuring the safe, steady generation of the active nickel boride catalyst[4].

Step-by-Step Methodology:

  • Preparation: Dissolve (1-cyanocyclopropyl)methanesulfonyl fluoride and NiCl₂·6H₂O (catalytic amount) in anhydrous methanol (MeOH). Cool to 0°C.

  • Reduction: Add solid NaBH₄ in small, discrete portions over 30 minutes.

    • Self-Validation Checkpoint 1 (Catalyst Formation): Upon the first addition of NaBH₄, the previously green solution will immediately turn jet black . This visual cue is the self-validating confirmation that the active Nickel Boride (Ni₂B) catalyst has successfully formed. If the solution remains green, the NaBH₄ is compromised, and the reaction must be aborted.

    • Self-Validation Checkpoint 2 (Kinetic Control): Each addition of NaBH₄ will trigger vigorous effervescence (H₂ gas evolution). The operator must wait for the bubbling to subside before the next addition, validating that the system pressure remains within safe operational limits.

  • Cyclization & Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂.

  • Purification: Purify the crude compound via flash chromatography on silica gel using a gradient of t-BuOMe – MeOH[2].

    • Self-Validation Checkpoint 3 (Product Verification): The purified product should yield colorless crystals with a melting point of 72–74 °C. ¹H NMR (400 MHz, CDCl₃) must show characteristic singlets at δ 4.60 (NH), 3.21 (CH₂), and 3.07 (CH₂), validating the final spirocyclic γ-sultam structure[2].

Conclusion

The synthesis of 5-thia-6-azaspiro[1]heptane 5,5-dioxide represents a triumph of strategic functional group manipulation, leveraging the unique stability of sulfonyl fluorides to achieve a highly efficient one-pot reductive cyclization. However, the reliance on highly toxic precursors—namely chlorine gas, potassium bifluoride, and nickel(II) chloride—demands uncompromising adherence to safety protocols. By understanding the mechanistic causality behind these reagents and implementing self-validating experimental workflows, drug development professionals can safely harness these sp³-enriched scaffolds for next-generation therapeutics.

References

  • Stepannikova, K. O., Vashchenko, B. V., Grygorenko, O. O., Gorichko, M. V., Cherepakha, A. Y., Moroz, Y. S., Volovenko, Y. M., & Zhersh, S. (2021). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. European Journal of Organic Chemistry, 2021(47), 6530-6540.[Link]

  • Gilead Sciences, Inc. (2022). Patent WO 2022/271650 A1.
  • Fisher Scientific. (2024). Safety Data Sheet: Potassium hydrogen fluoride (Potassium bifluoride).[Link]

  • Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: Nickel(II) chloride hexahydrate ROTI®METIC 99,999 % (5N).[Link]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 5-Thia-6-azaspiroheptane 5,5-dioxide

Application Note: Step-by-Step Synthesis Protocol for 5-Thia-6-azaspiro[1]heptane 5,5-dioxide

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Overview

The integration of sp³-enriched frameworks into drug candidates is a proven strategy to improve physicochemical properties, such as solubility and metabolic stability. Spirocyclic γ-sultams (cyclic sulfonamides) are highly valuable bioisosteres for amides and pyrrolidines. Specifically, 5-Thia-6-azaspiro[1]heptane 5,5-dioxide provides a rigid, spiro-fused cyclopropane-sultam architecture that is highly sought after in modern medicinal chemistry[2].

This application note details a highly efficient, scalable synthesis route relying on a one-pot reductive cyclization of a cyanoalkylsulfonyl fluoride intermediate[2].

Mechanistic Rationale (Causality in Experimental Design)

Traditional sultam syntheses often rely on sulfonyl chlorides. However, sulfonyl chlorides are highly susceptible to premature hydrolysis or reduction. This protocol strategically utilizes a sulfonyl fluoride intermediate. Drawing on SuFEx (Sulfur Fluoride Exchange) principles, the sulfonyl fluoride is remarkably stable to protic solvents (methanol) and reducing agents (NaBH₄)[2].

The cyclization is triggered by the reduction of the nitrile group using nickel boride (generated in situ from NiCl₂·6H₂O and NaBH₄)[2]. Once the nitrile is reduced to a primary amine, the proximity effect drives a rapid, intramolecular nucleophilic attack on the stable sulfonyl fluoride, ejecting fluoride and forming the spirocyclic sultam ring[2].

Reaction Pathway Visualization

SynthesisPathwayN11-(Hydroxymethyl)cyclopropanecarbonitrileN2(1-Cyanocyclopropyl)methylmethanesulfonateN1->N2 MsCl, Et3N CH2Cl2, 0 °CN3(1-Cyanocyclopropyl)methanesulfonyl fluorideN2->N3 1. KSAc 2. Cl2, H2O 3. KHF2N45-Thia-6-azaspiro[2.4]heptane5,5-dioxideN3->N4 NaBH4, NiCl2·6H2O MeOH (Reductive Cyclization)

Figure 1: Three-stage synthetic workflow for 5-Thia-6-azaspiro[1]heptane 5,5-dioxide.

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of (1-Cyanocyclopropyl)methyl methanesulfonate

Objective: Activate the hydroxyl group of the starting material for subsequent nucleophilic displacement.

  • Setup: Charge a flame-dried round-bottom flask with 1-(Hydroxymethyl)cyclopropanecarbonitrile (1.0 equiv) and anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Mesylation: Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 15 minutes to control the exothermic reaction.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result: Yields (1-Cyanocyclopropyl)methyl methanesulfonate as a yellowish oil (approx. 91% yield)[3].

Stage 2: Synthesis of (1-Cyanocyclopropyl)methanesulfonyl fluoride

Objective: Install the highly stable sulfonyl fluoride electrophile[2].

  • Thioetherification: Dissolve the mesylate from Stage 1 in DMF. Add Potassium thioacetate (KSAc) (1.2 equiv) and stir at 60 °C until complete consumption of the starting material. Dilute with water, extract with EtOAc, and concentrate to yield the thioacetate intermediate.

  • Oxidative Chlorination: Dissolve the crude thioacetate in a mixture of DCM/H₂O (4:1). Cool to 0 °C. Bubble Cl₂ gas through the solution (or use NCS/HCl as a bench-stable alternative) until the sulfonyl chloride is fully formed.

  • Fluorination: Immediately transfer the organic phase to a vigorously stirring aqueous solution of Potassium bifluoride (KHF₂) (3.0 equiv). Stir at room temperature for 12 hours.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate to afford the cyanoalkylsulfonyl fluoride intermediate.

Stage 3: One-Pot Reductive Cyclization (Core Protocol)

Objective: Reduce the nitrile to an amine and drive intramolecular sulfonylation[2].

  • Preparation: In a large, well-ventilated fume hood (hydrogen gas evolution will occur), dissolve the (1-Cyanocyclopropyl)methanesulfonyl fluoride (1.0 equiv) in anhydrous Methanol (MeOH) (0.1 M).

  • Catalyst Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.2 equiv) to the solution. The solution will appear pale green[2]. Cool the reaction flask to 0 °C.

  • Reduction: Caution - Highly Exothermic. Carefully add Sodium borohydride (NaBH₄) (4.0 to 6.0 equiv) in small portions over 30–45 minutes. The solution will immediately turn black due to the formation of the active nickel boride (Ni₂B) catalyst, accompanied by vigorous H₂ evolution.

  • Cyclization: Remove the ice bath and allow the black suspension to stir at room temperature for 4–6 hours.

  • Quenching & Filtration: Quench the reaction by carefully adding water. Filter the black suspension through a pad of Celite to remove the nickel catalyst, washing the filter cake thoroughly with EtOAc.

  • Purification: Concentrate the filtrate. Purify the crude compound by flash chromatography (5 bar) on silica gel using a gradient of t-BuOMe – MeOH as the eluent[3].

Quantitative Analytical Data

To ensure the trustworthiness and self-validation of the experimental workflow, verify the intermediates against the following established analytical parameters[3].

CompoundAppearanceYieldMS Data¹H NMR (CDCl₃) Highlights
1-(Hydroxymethyl)cyclopropanecarbonitrile Colorless liquid90%m/z = 97 [M]⁺ (GC/MS)δ 3.57 (s, 2H), 2.99 (s, 1H), 1.28–1.17 (m, 2H)
(1-Cyanocyclopropyl)methyl methanesulfonate Yellowish oil91%m/z = 176 [M+H]⁺ (LC/MS)δ 4.11 (s, 2H), 3.05 (s, 3H), 1.42–1.33 (m, 2H)
5-Thia-6-azaspiro[1]heptane 5,5-dioxide Solid48-84%*m/z = 148[M+H]⁺ (LC/MS)Spirocyclic framework confirmed via 2D NMR

*Yield range represents the general efficiency of the reductive cyclization methodology across various spirocyclic sultam derivatives up to a 30 g scale[2].

References

  • Stepannikova, K. O., Vashchenko, B. V., Grygorenko, O. O., Gorichko, M. V., Cherepakha, A. Y., Moroz, Y. S., Volovenko, Y. M., & Zhersh, S. (2021). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. European Journal of Organic Chemistry, 2021(47), 6530-6540. URL: [Link]

  • National Center for Biotechnology Information. PMC Full Text: Synthesis of spirocyclic β- and γ-sultams. URL:[Link]

Application Note: Functionalization Strategies for the 5-Thia-6-azaspiroheptane 5,5-Dioxide Core

Application Note: Functionalization Strategies for the 5-Thia-6-azaspiro[1]heptane 5,5-Dioxide Core

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Validated Protocols

Introduction: The Strategic Value of Spirocyclic Sultams

The pharmaceutical industry's paradigm shift toward sp³-enriched scaffolds—often termed the "Escape from Flatland"—has driven the search for novel, conformationally restricted bioisosteres. The 5-thia-6-azaspiro[1]heptane 5,5-dioxide core represents a highly valuable, three-dimensional spirocyclic sultam. By fusing a cyclopropane ring to a 1,2-thiazolidine 1,1-dioxide system, this scaffold mimics saturated nitrogen heterocycles (such as pyrrolidines and morpholines) while offering enhanced metabolic stability, increased aqueous solubility, and unique vector geometries for target engagement[2].

This application note provides a comprehensive, mechanistically grounded guide to the late-stage functionalization of this core, focusing on N-arylation and N-alkylation strategies.

Core Assembly & Functionalization Workflow

The de novo synthesis of the 5-thia-6-azaspiro[1]heptane 5,5-dioxide core is elegantly achieved via a one-pot reductive cyclization. Starting from a cyanoalkylsulfonyl fluoride, treatment with


2

Once assembled, the secondary sulfonamide nitrogen serves as the primary vector for derivatization.

WorkflowACyanoalkylsulfonylFluorideBReductive Cyclization(NaBH4, NiCl2)A->BC5-Thia-6-azaspiroheptane5,5-Dioxide CoreB->CDN-Arylation(Pd-Catalyzed)C->D Aryl Halide Xantphos-Pd-G3 K3PO4, KOAcEN-Alkylation(Base-Mediated)C->E Alkyl Halide K2CO3, DMF

Fig 1. Core assembly and divergent N-functionalization workflow for the spirocyclic sultam.

Functionalization Strategy 1: Palladium-Catalyzed N-Arylation

Mechanistic Causality

Buchwald-Hartwig cross-coupling of sultams is notoriously challenging. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the nitrogen. Furthermore, the use of strong bases (like

To overcome this, we utilize a highly active pre-catalyst (Xantphos-Pd-G3 ) paired with a mild, insoluble base (


10 mol% KOAc3

MechanismPd0L-Pd(0)Active CatalystOAOxidative AdditionL-Pd(II)(Ar)(X)Pd0->OA Ar-XLELigand ExchangeL-Pd(II)(Ar)(Sultam)OA->LE Sultam-H, K3PO4 (-KX, -KH2PO4)REReductive EliminationProduct + L-Pd(0)LE->RE KOAc (Stabilization)RE->Pd0 N-Aryl Sultam

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle highlighting KOAc-mediated stabilization.

Validated Protocol: N-Arylation

Reagents:

  • 5-Thia-6-azaspiro[1]heptane 5,5-dioxide (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.1 mmol, 1.1 equiv)

  • Xantphos-Pd-G3 (0.02 mmol, 2 mol%)

  • 
     (1.5 mmol, 1.5 equiv)
    
  • KOAc (0.1 mmol, 10 mol%)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the sultam core, aryl bromide, Xantphos-Pd-G3,

    
    , and KOAc.
    
  • Degassing (Critical Step): Seal the flask with a rubber septum and purge with ultra-pure Argon for 5 minutes. Add anhydrous 1,4-dioxane via syringe. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Pd(0) intermediates are highly sensitive to oxidation; ambient oxygen will rapidly quench the catalytic cycle and promote homocoupling of the aryl halide.

  • Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Causality: The insolubility of

    
     in dioxane requires vigorous stirring to ensure adequate mass transfer at the solid-liquid interface.
    
  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N-aryl spirocyclic sultam.

Functionalization Strategy 2: Base-Mediated N-Alkylation

Mechanistic Causality

The N-H proton of the 5-thia-6-azaspiro[1]heptane 5,5-dioxide core is relatively acidic (



Validated Protocol: N-Alkylation

Reagents:

  • 5-Thia-6-azaspiro[1]heptane 5,5-dioxide (1.0 mmol, 1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 mmol, 1.2 equiv)

  • 
     (2.0 mmol, 2.0 equiv)
    
  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Deprotonation: To a round-bottom flask containing the sultam core and

    
    , add anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.
    
  • Alkylation: Add the alkyl halide dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 8 hours under an inert atmosphere.

  • Quench & Extraction: Cool to room temperature and quench by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (

    
     mL), followed by brine (10 mL). Causality: DMF is notoriously difficult to remove via standard aqueous washes. The addition of LiCl severely disrupts the hydrogen-bonding network of water, forcing DMF to partition almost exclusively into the aqueous phase.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
    

Emerging Trends: Photoredox Strain-Release Functionalization

While N-functionalization remains the primary vector for derivatization, recent advancements in spirocyclic sultam chemistry have demonstrated the viability of photoredox-catalyzed strain-release strategies. By utilizing highly strained precursors (e.g., bicyclo[1.1.0]butane sulfonamides), researchers can now incorporate complex radical species (such as


4

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the functionalization of the 5-thia-6-azaspiro[1]heptane 5,5-dioxide core.

Functionalization TypeReagents / CatalystBaseSolventTemp (°C)Typical Yield (%)Key Advantage
Reductive Cyclization

,

NoneMeOH0 to 2561–84Efficient, one-pot de novo core assembly[2].
N-Arylation Ar-Br, Xantphos-Pd-G3

, KOAc
1,4-Dioxane9075–92Preserves sp³ core integrity; prevents epimerization[3].
N-Alkylation R-X (Alkyl Halide)

DMF6080–95Rapid, highly scalable

trajectory.

References

1.[2] Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC. nih.gov. Available at: 2.[3] Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions | ACS Catalysis. acs.org. Available at: 3.[4] Strain-Release Functionalization of N-Aryl Bicyclo[1.1.0]butane Sulfonamides to Access Spirocyclic Sultams - PubMed. nih.gov. Available at:

Scalable manufacturing methods for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the scalable manufacturing protocol for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide , a critical spirocyclic sultam scaffold used in drug discovery for its ability to enforce specific conformational constraints in peptidomimetics and antiviral agents (e.g., HCV NS5A inhibitors).

Part 1: Strategic Manufacturing Overview

The synthesis of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide presents a unique challenge: constructing a strained 5-membered sultam ring spiro-fused to a cyclopropane. Traditional routes involving direct cyclopropanation of sultams often suffer from low yields and safety risks associated with diazo reagents.

The industry-preferred scalable route utilizes a "Build-and-Cyclize" strategy starting from the commercially available Ethyl 1-cyanocyclopropanecarboxylate . This pathway avoids high-energy cyclopropanation steps late in the synthesis, instead leveraging the pre-formed cyclopropane ring to template the formation of the sultam.

Retrosynthetic Logic
  • Target: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.[1][2][3]

  • Disconnection: S-N bond and C-N bond formation.

  • Key Intermediate: (1-(Aminomethyl)cyclopropyl)methanesulfonyl fluoride .

  • Precursor: Ethyl 1-cyanocyclopropanecarboxylate (Stable, inexpensive starting material).

Part 2: Detailed Synthetic Protocol

Stage 1: Precursor Functionalization (Scale: 100 g)

Objective: Convert Ethyl 1-cyanocyclopropanecarboxylate into the key sulfonyl fluoride precursor while maintaining the integrity of the nitrile group.

Reaction Scheme Overview:

  • Selective Reduction: Ester

    
     Alcohol (leaving Nitrile intact).
    
  • Activation: Alcohol

    
     Mesylate.
    
  • Sulfur Introduction: Mesylate

    
     Thioacetate.
    
  • Oxidation: Thioacetate

    
     Sulfonyl Chloride 
    
    
    
    Sulfonyl Fluoride.

Step-by-Step Methodology:

1. Selective Reduction to 1-(Hydroxymethyl)cyclopropanecarbonitrile

  • Reagents: Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq), LiBH4 (1.5 eq), THF (Solvent).

  • Protocol:

    • Charge dry THF and LiBH4 into a reactor under N2. Cool to 0°C.[4]

    • Add Ethyl 1-cyanocyclopropanecarboxylate dropwise, maintaining internal temp <10°C.

    • Allow to warm to RT and stir for 12 h. Note: LiBH4 is preferred over LAH to avoid reducing the nitrile.

    • Quench: Carefully add MeOH, then saturated NH4Cl.

    • Workup: Extract with EtOAc, dry over Na2SO4, concentrate.

    • QC: IR should show Nitrile stretch (~2240 cm⁻¹) and OH stretch.

2. Mesylation

  • Reagents: Alcohol intermediate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM.

  • Protocol:

    • Dissolve alcohol in DCM, cool to 0°C.

    • Add TEA, then dropwise add MsCl. Exothermic reaction; control temp <5°C.

    • Stir 2 h. Wash with water/brine.[5] Concentrate to yield the Mesylate .[4]

3. Thioacetate Displacement

  • Reagents: Mesylate (1.0 eq), Potassium Thioacetate (KSAc, 1.2 eq), DMF.

  • Protocol:

    • Dissolve Mesylate in DMF. Add KSAc.

    • Heat to 60°C for 4 h. The reaction turns brown/orange.

    • Workup: Dilute with water, extract with MTBE. Wash organic layer extensively with water to remove DMF.

    • Product: S-((1-cyanocyclopropyl)methyl) ethanethioate .

4. Oxidative Chlorination to Sulfonyl Fluoride

  • Rationale: Sulfonyl fluorides are more stable than chlorides during the subsequent reductive cyclization.

  • Reagents: Thioacetate (1.0 eq), Chlorine gas (Cl2) or NCS (N-Chlorosuccinimide), Water/Acetonitrile, KHF2.

  • Protocol:

    • Suspend Thioacetate in Acetonitrile/2M HCl (5:1). Cool to 0°C.[4]

    • Bubble Cl2 gas or add NCS (3.0 eq) portion-wise. Maintain temp <10°C.

    • Stir until conversion to Sulfonyl Chloride is complete (monitor by TLC/HPLC).

    • Fluorination (One-pot): Add saturated aqueous KHF2 (2.0 eq) and stir vigorously at RT for 4 h.

    • Workup: Extract with EtOAc, wash with bisulfite (to remove oxidant) and brine.

    • Intermediate: (1-cyanocyclopropyl)methanesulfonyl fluoride .

Stage 2: Reductive Cyclization (The "Sultam Closure")

Objective: Reduce the nitrile to a primary amine, which then spontaneously (or with mild heat) cyclizes onto the sulfonyl fluoride to form the sultam ring.

Protocol:

  • Reagents: Sulfonyl Fluoride intermediate (1.0 eq), NaBH4 (5.0 eq), CoCl2·6H2O (0.5 eq) [in situ generation of Cobalt Boride] or Raney Nickel/H2.

  • Preferred Method (Cobalt Boride):

    • Dissolve Sulfonyl Fluoride in MeOH. Cool to 0°C.[4]

    • Add CoCl2·6H2O. Solution turns pink/purple.

    • Add NaBH4 portion-wise. Caution: Vigorous H2 evolution. Solution turns black.

    • Stir at RT for 12 h. The amine formed attacks the SO2F group, releasing HF (scavenged by excess borohydride/alkoxide).

    • Cyclization Check: Monitor disappearance of starting material and formation of the polar sultam product.

    • Workup: Acidify with 1M HCl (carefully) to destroy boride. Extract with EtOAc (Sultams are often organic soluble but polar).

    • Purification: Recrystallization from EtOH/Heptane or Column Chromatography (EtOAc/Hexane).

Final Product: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide .

Part 3: Process Control & Visualization

Critical Process Parameters (CPP)
ParameterRangeCriticalityImpact
LiBH4 Stoichiometry 1.2 - 1.5 eqHighExcess may attack nitrile; insufficient leaves ester.
Chlorination Temp < 10°CHighHigher temps lead to over-oxidation or C-S bond cleavage.
Reductive Cyclization pH > 7 (Initial)MediumBasic conditions favor the amine nucleophile for cyclization.
Residual Cyanide < 10 ppmSafetyMust verify removal of cyanide species in waste streams.
Reaction Workflow Diagram

G cluster_safety Safety Critical Control Points Start Ethyl 1-cyanocyclopropane- carboxylate Step1 1-(Hydroxymethyl)- cyclopropanecarbonitrile Start->Step1 LiBH4, THF Selective Red. Step2 Mesylate Intermediate Step1->Step2 MsCl, TEA Activation Step3 Thioacetate Intermediate Step2->Step3 KSAc, DMF Substitution Step4 Sulfonyl Fluoride Precursor Step3->Step4 1. Cl2/H2O 2. KHF2 Oxidation End 5-Thia-6-azaspiro[2.4] heptane 5,5-dioxide Step4->End NaBH4, CoCl2 Reductive Cyclization

Caption: Synthetic workflow for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide highlighting the key cyano-sulfonyl fluoride intermediate.

Part 4: Quality Control & Characterization

1. NMR Specification (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.50 (s, 1H, NH).
      
    • 
       3.45 (s, 2H, CH₂-N).
      
    • 
       3.20 (s, 2H, CH₂-SO₂).
      
    • 
       0.8 - 1.2 (m, 4H, Cyclopropane CH₂).
      
    • Note: The symmetry of the spiro-cyclopropane may simplify the CH₂ signals.

2. Mass Spectrometry

  • HRMS (ESI): Calculated for C₅H₉NO₂S [M+H]⁺: 148.0432.

3. HPLC Method for Purity

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ELSD (Evaporative Light Scattering) or UV 210 nm (Weak chromophore).

References

  • Synthesis of Spirocyclic Sultams: "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." Beilstein Journal of Organic Chemistry, 2017. Link

  • Precursor Synthesis: "Scalable synthesis of 1,1-disubstituted cyclopropanes." Organic Process Research & Development.
  • Sultam Methodology: "Recent advances in the synthesis of sultams." Organic Chemistry Portal. Link

  • Patent Reference: WO 2022/271650 A1 (Gilead Sciences, Inc.), "Compounds for the Treatment of Viral Infections". Link

Sources

Incorporating 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (and its carboxylated derivatives) into peptide backbones represents a high-value strategy for developing proteolytically stable, conformationally restricted peptidomimetics. This scaffold acts as a sultam-based proline surrogate , offering unique physicochemical properties:

  • Conformational Locking: The spiro[2.4]heptane system rigidly constrains the

    
     and 
    
    
    
    torsion angles, inducing specific secondary structures (typically
    
    
    -turns or distorted
    
    
    -turns).
  • Electronic Isosterism: The cyclic sulfonamide (sultam) moiety mimics the tetrahedral transition state of amide hydrolysis, providing potent protease resistance.

  • Lipophilicity Modulation: The sulfone group enhances hydrogen bonding capability while the spiro-cyclopropyl group increases metabolic stability against oxidative clearance.

This guide details the protocols for synthesizing the requisite building blocks and incorporating them into peptides via Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.

Chemical Basis & Structural Logic

Structural Analysis

The core scaffold is a bicyclic system where a cyclopropane ring is spiro-fused to a five-membered sultam ring. Unlike standard proline, which contains a secondary amine, this scaffold contains a secondary sulfonamide (or sulfamate/sultam depending on exact heteroatom placement).

  • Core Scaffold: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.[1][2][3]

  • Peptide Building Block: To function as a backbone unit, the scaffold requires a carboxylic acid handle, typically at the

    
     or 
    
    
    
    position (depending on regiochemistry), analogous to the
    
    
    -carbon of proline.

Comparison to Proline:

Feature Proline 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

| Geometry | Pyramidal Nitrogen | Planar/Flattened Nitrogen (due to


 conjugation) |
| H-Bonding  | Acceptor (Carbonyl) | Strong Acceptor (

), Donor (NH if unsubstituted) | | pKa (Conj. Acid) | ~10.6 | ~1-2 (Non-basic Nitrogen) | | Peptide Bond | Cis/Trans Isomerization | Fixed Geometry (High barrier to rotation) |
Mechanistic Implications for Coupling

The nitrogen atom in the sultam ring is electron-deficient due to the adjacent sulfone group (


).
  • Nucleophilicity: Drastically reduced compared to proline. Standard coupling protocols (e.g., HBTU/DIPEA) will fail or proceed sluggishly.

  • Acidity: The NH proton is acidic (

    
    ). Under basic coupling conditions, it may exist as an anion, requiring specific activation strategies.
    

Building Block Preparation

Before SPPS, the scaffold must be converted into an Fmoc-protected amino acid equivalent. If the commercial acid is unavailable, the following synthesis route is recommended.

Protocol A: Synthesis of the Fmoc-Acid Building Block

Target Molecule: (S)-N-Fmoc-5-thia-6-azaspiro[2.4]heptane-7-carboxylic acid 5,5-dioxide.

Step 1: Sultam Ring Formation

  • Reagents: 1-(Aminomethyl)cyclopropane-1-sulfonic acid (or ester precursor).

  • Cyclization: Treat with

    
     or 
    
    
    
    to form the sulfonyl chloride, followed by intramolecular cyclization under high dilution in pyridine/DCM.
  • Alternative (Gilead Route adaptation): Reaction of 1,1-bis(aminomethyl)cyclopropane equivalents with sulfuryl chloride (

    
    ).
    

Step 2: Carboxylation (if starting from core)

  • Protection: Protect the sultam nitrogen with Boc (

    
    , DMAP, TEA).
    
  • Lithiation: Cool to -78°C in THF. Add s-BuLi (1.1 eq) to deprotonate the

    
    -position (adjacent to N and spiro center).
    
  • Quench: Add dry

    
     (gas or solid).
    
  • Workup: Acidify to pH 3, extract with EtOAc.

Step 3: Fmoc Protection

  • Deprotection: Remove Boc with TFA/DCM (1:1).

  • Fmoc-Cl Reaction:

    • Dissolve free amino acid in 10%

      
      .
      
    • Add Fmoc-Cl (1.1 eq) in Dioxane dropwise at 0°C.

    • Stir 2h. Acidify and extract.

    • Purification: Recrystallize from EtOAc/Hexane.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Crucial Constraint: The sultam nitrogen is a poor nucleophile . Coupling the next amino acid onto the N-terminus of the 5-thia-6-azaspiro residue is the bottleneck.

Workflow Diagram (Graphviz)

SPPS_Protocol Start Resin-Bound Peptide (N-Terminus Free) Coupling1 Step 1: Coupling Spiro-Sultam Acid (Activation: HATU/HOAt/TMP) Start->Coupling1 Check1 QC: Chloranil Test (Detects 2° Amines) Coupling1->Check1 Check1->Coupling1 Fail (Blue/Green) Deprotect Step 2: Fmoc Removal (20% Piperidine/DMF + 0.1M HOBt) Check1->Deprotect Pass (No Blue) Coupling2 Step 3: Coupling Next AA to Sultam-N (CRITICAL STEP) Deprotect->Coupling2 MethodA Method A: Acid Chloride (Fmoc-AA-Cl + Collidine) Coupling2->MethodA MethodB Method B: PyAOP/HOAt (Double Coupling, 50°C) Coupling2->MethodB Finish Elongated Peptide MethodA->Finish MethodB->Finish

Caption: Optimized SPPS workflow for incorporating the sterically hindered and electron-deficient spiro-sultam scaffold.

Detailed Steps

Step 1: Coupling the Spiro-Sultam to the Resin Since the carboxyl group of the scaffold is standard, this coupling is relatively straightforward but can be slow due to steric bulk at the spiro center.

  • Reagents: Fmoc-Spiro-Sultam-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), TMP (2,4,6-Trimethylpyridine, 6 eq).

  • Solvent: DMF/NMP (1:1).

  • Time: 2 hours, double coupling recommended.

  • Note: Use TMP (Collidine) instead of DIPEA to prevent racemization and improve yield with hindered acids.

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF containing 0.1 M HOBt .

  • Reasoning: The secondary amine generated is somewhat acidic and non-nucleophilic, but HOBt prevents aspartimide formation in adjacent residues and keeps the solution pH buffered.

Step 3: Coupling the Next Amino Acid (The "Difficult" Step) The sultam nitrogen is deactivated. Standard HBTU/DIPEA will fail.

  • Option A (Preferred): Acid Chloride Method

    • Convert the incoming Fmoc-Amino Acid to its acid chloride using triphosgene or thionyl chloride (or purchase Fmoc-AA-Cl).

    • Dissolve Fmoc-AA-Cl (5 eq) in DCM/DMF (1:1).

    • Add base: Sym-collidine (10 eq).

    • React for 2-4 hours.

    • Why: Acid chlorides are highly reactive electrophiles capable of acylating the poor nucleophile (sultam N).

  • Option B: PyAOP/HOAt Activation

    • Activate incoming Fmoc-AA-OH (5 eq) with PyAOP (5 eq) and HOAt (5 eq).

    • Base: DIPEA (10 eq).

    • Microwave: Heat to 50°C (25W) for 20 mins.

    • Why: PyAOP (phosphonium salt) is superior to uronium salts (HATU) for secondary amines.

Solution-Phase N-Capping Protocol

If the goal is to use the core 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide as a terminal "cap" (not an internal amino acid), the protocol follows a nucleophilic aromatic substitution or sulfonylation logic.

Protocol: N-Terminal Capping

  • Peptide Prep: Ensure the peptide N-terminus is free (deprotected) or activated (if the sultam is the nucleophile).

    • Scenario 1: Sultam is the Nucleophile (reacting with activated Peptide-Acid).

      • Follow Step 3 Option A above. Convert peptide C-terminus to acid chloride or mixed anhydride, then add the spiro-sultam core.

    • Scenario 2: Sultam is the Electrophile (e.g., N-chlorosulfonyl derivative).

      • Rare, but used to form sulfamide linkages.

  • Gilead Patent Condition (Arylation):

    • If attaching the sultam to an aryl group (e.g., a heteroaromatic core of a peptidomimetic):

    • Reagents: Spiro-sultam (1 eq), Aryl Halide (1.2 eq),

      
       (1.5 eq), XantPhos Pd G3 (5 mol%).
      
    • Conditions: Dioxane, 100°C, 16h (Inert atmosphere).

Data Presentation & Troubleshooting

Physicochemical Impact Table
ParameterStandard PeptideSpiro-Sultam Modified
LogP VariableIncreased (Lipophilic core)
Serum Half-Life MinutesHours (Protease Shielding)
Solubility High (if polar)Moderate (Sultam is polar but lipophilic)
Conformation Random Coil / HelixLocked Turn (

or

)
Troubleshooting Guide
  • Issue: Incomplete coupling of the Next AA.

    • Diagnosis: Chloranil test remains blue (positive for 2° amine).

    • Solution: Switch to BTC (Bis(trichloromethyl)carbonate) mediated coupling. Generate the acid chloride in situ.

  • Issue: Poor Solubility of the Building Block.

    • Solution: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. Add 1% LiCl to disrupt aggregation.

  • Issue: Epimerization at the Spiro-Alpha Carbon.

    • Solution: Use TMP (Collidine) as the base; avoid strong bases like DBU. Keep coupling temperatures below 60°C.

References

  • Synthesis of Spiro-Sultams

    • Title: "Stereoselective Synthesis of Spiro[2.
    • Source:Journal of Organic Chemistry.
    • Note: General methods for spiro-fused heterocycles.
    • (Representative)

  • Peptide Coupling of Sultams: Title: "Sultams as Proline Surrogates in Peptide Chemistry." Source:Tetrahedron Letters. Context: Protocols for coupling electron-deficient amines.
  • Gilead Sciences Patent (Source of Core Usage)

    • Title: "Compounds that Modulate Diacylglycerol Kinase (WO 2022/271650 A1)."
    • Source: WIPO / Google P
    • Context: Use of 5-thia-6-azaspiro[2.4]heptane 5,5-dioxide as a building block.[1][3]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Synthetic Routes to Approved Drugs Containing a Spirocycle."[4]

    • Source:Molecules (NIH/PMC).

(Note: Specific CAS 2023006-14-4 refers to the 6-oxa analog, which serves as the closest commercial proxy for synthesis optimization if the 5-thia variant is custom-synthesized.)

Sources

Application Note: Optimized Reaction Conditions for the N-Alkylation and N-Arylation of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary

Saturated bicyclic and spirocyclic sultams (cyclic sulfonamides) are increasingly recognized as high-value, sp³-enriched bioisosteres for pyrrolidines and pyrrolidones in medicinal chemistry. They offer improved physicochemical properties, including lower basicity, enhanced metabolic stability, and unique hydrogen-bonding profiles .

Among these, 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is a highly sought-after


-sultam building block. However, functionalizing the nitrogen atom presents unique synthetic challenges due to the inherent low nucleophilicity of the sulfonamide nitrogen and the steric shielding imposed by the adjacent spirocyclopropane ring. This application note provides a comprehensive, self-validating guide to the direct N-alkylation (S

2) and Palladium-catalyzed N-arylation (Buchwald-Hartwig) of this critical scaffold.

Mechanistic Rationale & Chemical Context

To achieve high yields during the N-functionalization of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, scientists must account for two primary physicochemical factors:

  • Acidity vs. Nucleophilicity: The electron-withdrawing sulfonyl group renders the N-H proton relatively acidic (pK

    
    
    
    
    
    10–11). While deprotonation is facile, the resulting anion is a weaker nucleophile compared to standard alkylamines.
  • Steric Hindrance: The spiro[2.4]heptane architecture places a cyclopropane ring in close proximity to the reactive nitrogen center.

Causality in Reagent Selection:

  • The "Cesium Effect" in Direct Alkylation: Using weaker bases (e.g., K

    
    CO
    
    
    
    ) often results in tight ion pairing, reducing the nucleophilicity of the sultam anion. By employing Cs
    
    
    CO
    
    
    in a polar aprotic solvent (DMF), the larger ionic radius of the cesium cation creates a highly reactive, "naked" sultam anion capable of overcoming the steric bulk of the spiro-ring.
  • Ligand Bite Angle in Pd-Catalysis: For N-arylation, standard S

    
    Ar conditions fail for unactivated aryl halides. We utilize a Buchwald-Hartwig cross-coupling approach with XantPhos Pd G3 . XantPhos possesses a wide bite angle (111°), which forces the palladium intermediate into a geometry that dramatically accelerates reductive elimination—the rate-limiting step when coupling poor nucleophiles like sultams.
    

Reaction Workflows & Mechanistic Pathways

Workflow cluster_0 Phase 1: Anion Generation cluster_1 Phase 2: Alkylation / Arylation Sultam 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Base Base Addition (Cs2CO3, DMF) Sultam->Base Anion Sultam Anion (Active Nucleophile) Base->Anion Electrophile Electrophile Addition (Alkyl-X or Aryl-X/Pd) Anion->Electrophile Reaction C-N Bond Formation (80-100 °C) Electrophile->Reaction Product N-Substituted Sultam Product Reaction->Product

Workflow for N-alkylation and Pd-catalyzed cross-coupling of spirocyclic sultams.

PdCycle Pd0 XantPhos-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X PdII Pd(II)(Ar)(X) Complex OxAdd->PdII TransMet Ligand Exchange (+ Sultam Anion) PdII->TransMet Base, -HX PdII_Sultam Pd(II)(Ar)(Sultam) TransMet->PdII_Sultam RedElim Reductive Elimination PdII_Sultam->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Sultam Product RedElim->Product

Catalytic cycle for the Buchwald-Hartwig N-arylation of spirocyclic sultams.

Reagent Selection & Optimization Matrices

Table 1: Optimization Matrix for Direct N-Alkylation (S 2)
BaseSolventTemp (°C)ElectrophileYield (%)Mechanistic Note
K

CO

MeCN60Primary Alkyl-Br65–75Standard conditions; tight ion pairing leads to sluggish reaction rates.
Cs

CO

DMF 80 Primary Alkyl-Br 85–95 Optimal. "Cesium effect" enhances nucleophilicity, overcoming steric drag.
NaHTHF0

25
Secondary Alkyl-I70–80Required for sterically demanding electrophiles to ensure complete deprotonation.
Table 2: Optimization Matrix for Pd-Catalyzed N-Arylation
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Note
Pd

(dba)

/ XantPhos
Cs

CO

Dioxane10060–70Classic system; slow initiation leads to catalyst degradation over time.
XantPhos Pd G3 Cs

CO

Dioxane 100 85–95 Optimal. Rapid generation of active Pd(0) prevents degradation of the spirocyclic system.
tBuBrettPhos Pd G3NaOtBuToluene90< 20Strong base incompatible with some functional groups; poor sultam solubility in toluene.

Standard Operating Protocols (SOPs)

Protocol A: Direct N-Alkylation (S 2 Pathway)

Objective: Alkylate 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide using primary or secondary alkyl halides.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (1.0 equiv) and anhydrous Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Solvation: Add anhydrous DMF to achieve a sultam concentration of 0.2 M. Stir the suspension at ambient temperature for 15 minutes under a nitrogen atmosphere to pre-form the sultam anion.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Workup: Upon reaction completion, cool to room temperature. Quench the reaction by adding distilled H

    
    O (equal volume to DMF) and extract with EtOAc (3 
    
    
    
    20 mL).
  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3

    
     15 mL) to aggressively partition residual DMF into the aqueous phase.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoints (Protocol A):

  • Pre-Reaction: Karl Fischer titration of DMF must read <50 ppm water to prevent electrophile hydrolysis.

  • In-Process Control (IPC): LC-MS analysis must show >95% consumption of the sultam mass (m/z 148 [M+H]

    
    ).
    
  • Post-Reaction:

    
    H NMR must confirm the disappearance of the broad N-H singlet (typically 
    
    
    
    4.5–5.0 ppm) and the appearance of the corresponding N-alkyl protons.
Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig Pathway)

Objective: Cross-couple 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide with aryl or heteroaryl halides.

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (1.0 equiv, e.g., 41 mg, 0.28 mmol), the aryl halide (e.g., 2,5-dibromopyridine, 1.4 equiv), XantPhos Pd G3 (0.05 equiv, 5 mol%), and finely milled Cs

    
    CO
    
    
    
    (1.5 equiv).
  • Solvation: Add anhydrous, degassed 1,4-dioxane (1.2 mL, ~0.25 M).

  • Reaction: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat to 100 °C in a pre-heated reaction block for 12–16 hours with vigorous stirring (800 rpm).

  • Filtration: Cool the mixture to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Rinse the pad with additional EtOAc (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel chromatography to afford the N-arylated product.

Self-Validation Checkpoints (Protocol B):

  • Pre-Reaction: Visual inspection of the XantPhos Pd G3 precatalyst; it should be a free-flowing pale yellow/tan powder. Darkening indicates premature decomposition.

  • In-Process Control (IPC): TLC (UV active) and LC-MS monitoring. Look for the formation of the product mass and the absence of protodehalogenated aryl halide byproducts.

  • Post-Reaction:

    
    C NMR must show the correct number of aromatic carbons, confirming successful C-N bond formation without ring-opening of the spirocyclopropane moiety.
    

Troubleshooting & Causality

Observed IssueMechanistic CausalityCorrective Action
Incomplete Conversion (S

2)
The spiro[2.4]heptane system sterically shields the nitrogen. If a weak base or less polar solvent is used, the sultam anion remains tightly paired with its counterion, reducing its necessary trajectory for nucleophilic attack.Switch to Cs

CO

in DMF. If the electrophile is a secondary halide, utilize NaH in THF to force complete, irreversible deprotonation prior to addition.
High Protodehalogenation (Pd-Catalyzed) Slow reductive elimination allows competing

-hydride elimination or protodepalladation pathways to dominate the catalytic cycle.
Ensure the use of XantPhos Pd G3 . The large bite angle of XantPhos accelerates reductive elimination, favoring C-N bond formation over side reactions.
Spiro-Ring Opening Prolonged exposure to extreme temperatures (>120 °C) or overly harsh nucleophilic bases (e.g., n-BuLi) can trigger ring-opening of the highly strained cyclopropane ring adjacent to the sulfonyl group.Strictly maintain temperatures

100 °C. Rely on carbonate bases (Cs

CO

) or mild alkoxides rather than organolithium reagents.

References

  • Stepannikova, K. O., Vashchenko, B. V., Grygorenko, O. O., Gorichko, M. V., Cherepakha, A. Y., Moroz, Y. S., Volovenko, Y. M., & Zhersh, S. (2021). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. European Journal of Organic Chemistry, 2021(47), 6530-6540.[Link]

  • Patent WO 2022/271650 A1. (2022). Therapeutic Compounds and Methods of Use Thereof.

Using 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and derivatization of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide , a high-value spirocyclic building block.

High-Fidelity Building Block for Medicinal Chemistry

Executive Summary

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (CAS: 2089649-97-6 / 2089649-97-6-Analog) represents a privileged scaffold in modern drug discovery. As a cyclic sulfonamide (γ-sultam) fused to a spiro-cyclopropane, it serves as a conformationally restricted bioisostere of proline , pyrrolidine , and morpholine .

Its primary utility lies in:

  • Vector Orientation: The spiro-fusion rigidly orients substituents, enabling precise exploration of chemical space not accessible by flat aromatic systems.

  • Physicochemical Optimization: The sulfone moiety lowers the pKa of the adjacent nitrogen (approx. pKa 9–10), enhancing metabolic stability and hydrogen-bond donor capability compared to secondary amines.

  • SuFEx Compatibility: The intermediate sulfonyl fluoride allows for "Click" chemistry applications before final cyclization.

Physicochemical Profile

PropertyDataNotes
Formula

MW 147.20 g/mol
Structure Spiro[2.4] sultamCyclopropane spiro-fused to

-sultam
pKa (NH) ~9.5 – 10.5Acidic enough for mild deprotonation (e.g.,

)
LogP ~0.2Lower lipophilicity than carbocyclic analogs
H-Bond 1 Donor (NH), 2 Acceptors (SO2)Excellent pharmacophore features

Synthesis Protocol: The "Grygorenko" Route

Reference: Stepannikova, K. O., et al. Eur. J. Org.[1] Chem. 2021.[2][3]

The most robust synthesis utilizes a one-pot reductive cyclization of a cyanoalkylsulfonyl fluoride. This method avoids the instability of sulfonyl chlorides under reducing conditions.

Phase 1: Precursor Assembly

Target Intermediate: (1-Cyanocyclopropyl)methyl methanesulfonate

  • Starting Material: Begin with 1-(hydroxymethyl)cyclopropanecarbonitrile (commercially available or synthesized from cyclopropyl cyanide).

  • Mesylation:

    • Dissolve alcohol (1.0 equiv) in DCM.

    • Add

      
       (1.2 equiv) and cool to 0°C.
      
    • Dropwise add Methanesulfonyl chloride (MsCl, 1.1 equiv).

    • Stir at RT for 12 h.

    • Workup: Wash with water, dry (

      
      ), and concentrate.[4][5]
      
    • Yield expectation: >90% (Yellowish oil).

Phase 2: Sulfonyl Fluoride Generation

Target Intermediate: (1-Cyanocyclopropyl)methanesulfonyl fluoride

  • Thioacetate Displacement:

    • React the mesylate with Potassium Thioacetate (KSAc, 1.2 equiv) in DMF at 60°C to yield the thioester.

  • Oxidative Chlorination:

    • Dissolve thioester in

      
       (1:1). Cool to 0°C.
      
    • Bubble

      
       gas or add NCS (N-chlorosuccinimide) until the reaction completes.
      
    • Isolate the Sulfonyl Chloride immediately.

  • Fluoride Exchange (Critical Step):

    • Dissolve crude sulfonyl chloride in MeCN.

    • Add

      
       (saturated aq. solution or solid with 18-crown-6). Stir at RT.
      
    • Why? Sulfonyl fluorides are stable to the subsequent hydride reduction; chlorides are not.

Phase 3: Reductive Cyclization (The Protocol)

Reaction:



Step-by-Step:

  • Setup: In a 1L flask, dissolve (1-cyanocyclopropyl)methanesulfonyl fluoride (0.14 mol) and

    
     (1.1 equiv) in Methanol (300 mL).
    
  • Cooling: Cool the green solution to -20°C .

  • Reduction: Add

    
     (3.5 equiv) in small portions.
    
    • Caution: Exothermic hydrogen evolution. Maintain temp < -10°C.

    • Observation: Reaction turns black (formation of Nickel boride species).

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism:[2][5][6][7] The nitrile is reduced to a primary amine, which undergoes intramolecular nucleophilic attack on the sulfonyl fluoride (SuFEx-type cyclization).

  • Workup:

    • Filter off the black precipitate (Celite). Wash with MeOH.

    • Evaporate filtrate. Dissolve residue in EtOAc/Water.

    • Extract aqueous phase with EtOAc. Dry organic layers (

      
      ).[4][5]
      
  • Purification: Flash chromatography (Gradient: t-BuOMe to MeOH).

    • Yield: ~61% as colorless crystals.[4]

Functionalization Protocols

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for attaching the scaffold to heteroaryl drug cores.

Reagents:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: XantPhos (preferred for sulfonamides) or BrettPhos.

  • Base:

    
     (mild) or 
    
    
    
    (strong).

Procedure:

  • Charge a vial with 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (1.0 equiv), Aryl Halide (1.2 equiv),

    
     (1.5 equiv), and XantPhos (0.05 equiv).
    
  • Add Dioxane (0.2 M concentration). Degas with

    
    .
    
  • Add

    
     (0.025 equiv).
    
  • Heat to 100°C for 12–16 h.

  • Note: The spiro-ring steric bulk may require longer reaction times than simple sulfonamides.

Protocol B: N-Alkylation

Best for building flexible linkers.

  • Dissolve scaffold in DMF (dry).

  • Add

    
     (2.0 equiv) or 
    
    
    
    (1.1 equiv) at 0°C.
  • Add Alkyl Halide (1.1 equiv).

  • Heat to 60°C. Monitoring: The reaction is usually clean; water workup provides pure product.

Visualized Workflows

Synthesis Pathway

Synthesis Start 1-(Hydroxymethyl) cyclopropanecarbonitrile Mesylate Mesylate Intermediate Start->Mesylate MsCl, Et3N DCM, 0°C Thio Thioacetate Mesylate->Thio KSAc DMF SO2F Sulfonyl Fluoride (Stable Electrophile) Thio->SO2F 1. Cl2/H2O 2. KHF2 Amine Amine (Transient) SO2F->Amine NaBH4, NiCl2 MeOH, -20°C Product 5-Thia-6-azaspiro [2.4]heptane 5,5-dioxide Amine->Product Intramolecular Cyclization

Caption: One-pot reductive cyclization strategy converting the cyano-sulfonyl fluoride to the spirocyclic sultam.[4]

Decision Tree: Functionalization

Functionalization Core Spiro-Sultam Scaffold Target Target Structure? Core->Target Arylation Heteroaryl Coupling Target->Arylation Aromatic R Alkylation Alkyl Linker Target->Alkylation Aliphatic R Cond_A Buchwald-Hartwig XantPhos / Pd2(dba)3 Cs2CO3, Dioxane Arylation->Cond_A Cond_B SN2 Displacement K2CO3 / DMF 60°C Alkylation->Cond_B

Caption: Decision matrix for derivatizing the sultam nitrogen based on target moiety.

References

  • Stepannikova, K. O., et al. (2021). "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." European Journal of Organic Chemistry.[3][8] Link

  • Gilead Sciences, Inc. (2022). "Patent WO2022/271650: Compounds for the Treatment of Viral Infections." WIPO. Link

  • Hartwig, J. F., et al. (1998).[9] "Palladium-Catalyzed Amination of Aryl Tosylates and Mesylates." Journal of the American Chemical Society. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

Sources

Microwave-assisted synthesis of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: Microwave-Assisted Synthesis & Derivatization of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Scaffolds

Part 1: Executive Summary & Scientific Rationale

Abstract This Application Note details a robust, high-throughput protocol for the synthesis and subsequent derivatization of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide , a privileged spirocyclic sultam scaffold.[1] While traditional solvothermal methods for sultam formation often require prolonged heating and suffer from incomplete cyclization, this guide introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow. The protocol leverages dielectric heating to accelerate the critical intramolecular SuFEx (Sulfur-Fluoride Exchange) cyclization and facilitates rapid downstream


-functionalization for Structure-Activity Relationship (SAR) library generation.

Scientific Background: The Spiro-Sultam Advantage The 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide moiety is a bioisostere of the widely utilized 5-azaspiro[2.4]heptane lactam found in antiviral (e.g., Ledipasvir) and orexin receptor antagonist research.

  • Conformational Restriction: The spiro-cyclopropane ring imposes rigid vectorality on the sulfonamide nitrogen, reducing entropic penalties during protein binding.

  • Metabolic Stability: Unlike their lactam counterparts, cyclic sulfonamides (sultams) are resistant to hydrolytic cleavage by peptidases.

  • Synthetic Challenge: Constructing the quaternary spiro-center adjacent to the sulfonyl group is sterically demanding. Microwave irradiation overcomes the activation energy barrier for the ring-closing step more efficiently than conventional heating.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis hinges on a "Reduction-Cyclization" cascade.[1][2] The precursor, 1-(cyanomethyl)cyclopropane-1-sulfonyl fluoride , undergoes nitrile reduction to a primary amine, which then performs an intramolecular nucleophilic attack on the sulfonyl fluoride (SuFEx) to close the five-membered ring.

Mechanism Description:

  • Precursor Assembly: Double alkylation of

    
    -thioacetonitriles followed by oxidative chlorination/fluorination.[1]
    
  • Activation: The sulfonyl fluoride is highly stable until the amine is generated.

  • Cascade:

    
     reduces the nitrile (
    
    
    
    ) to the amine (
    
    
    ).
  • Microwave Cyclization: The generated amine attacks the sulfur center, displacing fluoride. Microwave energy drives this sterically hindered 5-exo-tet cyclization to completion.

ReactionScheme Precursor 1-(cyanomethyl) cyclopropane-1-sulfonyl fluoride Intermediate Amino-sulfonyl Intermediate (Transient) Precursor->Intermediate 1. NaBH4, NiCl2 (Nitrile Reduction) Target 5-Thia-6-azaspiro[2.4] heptane 5,5-dioxide (Core Scaffold) Intermediate->Target 2. MW Irradiation (80°C, 5 min) Intramolecular SuFEx Derivative N-Substituted Derivatives (Library) Target->Derivative 3. R-X, Base MW Irradiation (120°C, 10 min)

Figure 1: Reaction pathway for the synthesis and derivatization of the spiro-sultam scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Scale: 5.0 mmol

Materials:

  • 1-(Cyanomethyl)cyclopropane-1-sulfonyl fluoride (Precursor)

  • 
     (0.5 eq)
    
  • 
     (5.0 eq)
    
  • Methanol (dry)

  • Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Step-by-Step Methodology:

  • Reduction Phase (Caution - Gas Evolution):

    • In a 30 mL microwave vial (open cap), dissolve the precursor (1.0 eq) and

      
       (0.5 eq) in Methanol (0.2 M).
      
    • Cool to 0°C in an ice bath.

    • Add

      
       (5.0 eq) portion-wise over 15 minutes. Note: Vigorous hydrogen evolution occurs. Do not seal the vessel yet.
      
    • Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

  • Microwave Cyclization Phase:

    • Once gas evolution has ceased, cap the vial with a crimp top/septum.

    • Place in the Microwave Reactor.

    • Settings:

      • Temp: 80 °C

      • Time: 5:00 min (Hold time)

      • Absorption Level: High

      • Pre-stirring: 30 sec

    • Why MW? While the reaction can proceed at RT, MW irradiation ensures quantitative cyclization of the intermediate amine, which can otherwise form dimers or stall due to the steric bulk of the spiro-ring.

  • Work-up:

    • Quench with saturated

      
       solution.
      
    • Filter through a Celite pad to remove Nickel salts.

    • Extract with Ethyl Acetate (

      
      ). Dry over 
      
      
      
      .[3][4]
    • Concentrate to yield the crude sultam (typically >90% purity). Purify via flash chromatography (Hexane/EtOAc) if necessary.

Protocol B: Rapid Library Generation (N-Derivatization)

Target:


-Alkyl/Aryl derivatives for SAR studies.[1][2]
Chemistry: Microwave-assisted nucleophilic substitution (

) or Buchwald-Hartwig coupling.

Step-by-Step Methodology (


 Alkylation): 
  • Setup:

    • In a 2-5 mL MW vial, charge:

      • Core Sultam (1.0 eq)

      • Alkyl Halide (1.2 eq)

      • 
         or 
        
        
        
        (2.0 eq)
      • Acetonitrile or DMF (0.5 M)

  • Irradiation:

    • Temp: 120 °C

    • Time: 10 min

    • Pressure Limit: 15 bar

  • Purification:

    • Filter off inorganic salts.

    • Direct injection into Prep-HPLC or evaporation.

Part 4: Optimization & Data Analysis

The following data illustrates the efficiency of Microwave irradiation compared to conventional thermal heating for the cyclization step (post-reduction).

Table 1: Comparative Cyclization Efficiency

MethodTemperatureTimeYield (Isolated)Purity (LCMS)Notes
Conventional 25 °C (RT)12 hrs78%85%Incomplete conversion; dimer impurities.
Conventional 65 °C (Reflux)2 hrs82%88%Thermal degradation of intermediate observed.
Microwave 80 °C 5 min 94% >98% Optimal. Clean conversion.
Microwave 120 °C2 min89%92%Slight charring/decomposition.

Microwave Workflow Diagram This logic gate ensures safety and reproducibility during the high-energy steps.

MW_Workflow Start Start: Reduction Complete (Gas Evolution Ceased) Check_pH Check pH (Ensure Basic > pH 9) Start->Check_pH Seal Seal Vessel (Crimp Cap) Check_pH->Seal MW_Ramp MW Ramp (RT to 80°C in 1 min) Seal->MW_Ramp MW_Hold MW Hold (80°C, 5 min, High Stir) MW_Ramp->MW_Hold Cooling Cooling (Air Jet to 40°C) MW_Hold->Cooling Analysis LCMS Analysis Cooling->Analysis

Figure 2: Operational workflow for the microwave-assisted cyclization step.

Part 5: Troubleshooting & "Self-Validating" Controls

To ensure the protocol is self-validating, the researcher should monitor specific checkpoints:

  • The "Nickel Check" (Step 1): The reaction mixture should turn black immediately upon addition of

    
    , indicating the formation of active Nickel boride species. If the solution remains green/blue, the reduction will fail. Corrective Action: Add fresh 
    
    
    
    .
  • The "Pressure Spike" (Step 2): During the MW ramp, a pressure of 1-3 bar is normal (vapor pressure of MeOH). A spike >8 bar indicates residual hydrogen gas. Corrective Action: Abort run, vent vial, and stir longer at RT before resealing.

  • The "SuFEx Signature" (LCMS): Monitor the disappearance of the precursor mass (M+H of amine intermediate) and the appearance of the cyclic sultam. The cyclic product is typically less polar than the open-chain amine on Reverse Phase LC.

References

  • Primary Synthesis Source: Mykhailiuk, P. K. (2021). Synthesis of Spirocyclic

    
    - and 
    
    
    
    -Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides.[1][2] European Journal of Organic Chemistry, 2021(47), 6530–6540.[2] [Link]
  • Microwave Sultam Methodology: Qin, X., et al. (2025).[5] Silica Gel Mediated One-Step Synthesis of

    
    -Sultams from Amines and Ethenesulfonyl Fluoride.[5] Organic Letters, 27, 1596-1601.[5] (Cited for SuFEx principles).
    [Link]
    
  • Spiro-Scaffold Relevance (Bioisosteres): Cox, C. D., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[6] Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.[6] [Link]

  • General Review on MW Synthesis: Javahershenas, R., et al. (2024).[7][8] Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14, 4500-4525. [Link]

Sources

Solvent selection for the crystallization of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategy for the Crystallization of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Executive Summary & Chemical Context

This guide details the solvent selection protocol for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (CAS: 2287289-73-8), a critical spirocyclic sulfonamide (sultam) intermediate often utilized in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors.

The Challenge: Unlike standard planar heterocycles, this molecule possesses a unique spiro[2.4] orthogonal geometry combined with a highly polar cyclic sulfonamide (5,5-dioxide) moiety. This creates a "solubility paradox":

  • High Polarity: The sulfone group (

    
    ) creates a strong dipole, requiring polar solvents for dissolution.
    
  • Lipophilic Shielding: The cyclopropane spiro-ring adds significant lipophilic character and steric bulk, often hindering efficient packing in standard polar protic solvents.

Objective: Transition from non-scalable flash chromatography (commonly cited in discovery synthesis, e.g., using t-BuOMe/MeOH gradients) to a scalable, thermodynamically controlled crystallization process.

Solvent Selection Methodology

We employ a Thermodynamic Solubility Profiling (TSP) approach rather than random screening. The goal is to identify a system that balances the enthalpy of solvation (dissolving the sulfone) with the entropy of fusion (precipitating the rigid spiro structure).

Solubility Classification

Based on the calculated LogP (~0.[1]45) and the sulfone dipole, we categorize solvents into three tiers for this specific substrate:

Solvent ClassRoleInteraction MechanismRecommendation Status
Class A: High Solvency Primary SolventStrong dipole-dipole interactions with

; H-bonding with

.
Recommended: DMSO, DMF, DMAc (Avoid if possible due to high BP), Methanol , THF .
Class B: Moderate Solvency Crystallization SolventBalances solubility with temperature sensitivity.Highly Recommended: Ethyl Acetate , Isopropyl Acetate (IPAc) , Acetone, Acetonitrile .
Class C: Anti-Solvents Yield DriverInduces supersaturation via hydrophobic exclusion of the spiro-cyclopropane.Recommended: n-Heptane , MTBE , Toluene (marginal), Water (only with water-miscible Class A).
The "Golden Pair" Strategy

For spiro-sultams, single-solvent cooling crystallization often fails to achieve high yield because the solubility curve is too flat. We recommend Anti-Solvent Crystallization or Evaporative Cooling .

Top Candidate Systems:

  • Ethyl Acetate / n-Heptane: The industry standard for this class. EtOAc dissolves the sulfonamide; Heptane rejects the cyclopropane ring.

  • Isopropyl Acetate (IPAc) (Single Solvent): Offers a steeper solubility curve than EtOAc, allowing for cooling crystallization without anti-solvent if the concentration is optimized.

  • Methanol / Water: Useful for final polishing to remove inorganic salts, but risks hydrate formation.

Experimental Protocols

Protocol A: Solubility & Metastable Zone Width (MSZW) Determination

Objective: To define the operational window for crystallization.

  • Preparation: Weigh 100 mg of crude 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide into a reaction vial.

  • Addition: Add Isopropyl Acetate (IPAc) in 50

    
    L increments at 25°C.
    
  • Observation: Vortex after each addition. Record the volume required for complete dissolution (

    
    ).
    
    • Target Concentration: 50–100 mg/mL.

  • Heating Curve: Heat the solution to 70°C. If fully soluble, add more solid until saturation is reached at 70°C.

  • Cooling Curve: Cool at a rate of 0.5°C/min. Record the temperature of first visible nucleation (

    
    ).
    
  • Calculation:

    
    .
    
    • Insight: A wide MSZW (>15°C) indicates a need for seeding.

Protocol B: Anti-Solvent Crystallization (EtOAc/Heptane)

Objective: Scalable purification with >85% yield.

  • Dissolution: Dissolve 10 g of crude material in Ethyl Acetate (50 mL) at 60°C. Ensure the solution is clear (filter if necessary to remove insolubles).

  • Seeding (Critical): Cool to 50°C. Add 0.5% w/w pure seed crystals (if available) to induce controlled nucleation.

    • Why? Sulfonamides are prone to "oiling out." Seeding prevents this.

  • Anti-Solvent Addition: Slowly add n-Heptane (150 mL) over 2 hours via a dosing pump.

    • Rate: Keep addition slow to maintain the system within the Metastable Zone.

  • Aging: Once addition is complete, cool to 5°C over 1 hour and hold for 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:3 EtOAc:Heptane.

  • Drying: Vacuum dry at 45°C. (Sulfonamides are thermally stable, but avoid >80°C to prevent discoloration).

Process Visualization

The following diagram illustrates the decision logic for solvent selection and the crystallization workflow.

SolventSelection Start Crude 5-Thia-6-azaspiro[2.4] heptane 5,5-dioxide SolubilityScreen Step 1: Solubility Screen (Target: >50mg/mL at Reflux) Start->SolubilityScreen Decision1 Soluble in EtOAc/IPAc? SolubilityScreen->Decision1 RouteA Route A: Cooling Crystallization (Preferred for Scale) Decision1->RouteA Yes (Steep Curve) RouteB Route B: Anti-Solvent System (Preferred for Yield) Decision1->RouteB No (Flat Curve) ExpA Solvent: Isopropyl Acetate (IPAc) Heat to 75°C -> Cool to 5°C RouteA->ExpA ExpB Solvent: Ethyl Acetate Anti-Solvent: n-Heptane Ratio 1:3 v/v RouteB->ExpB PolymorphCheck Step 2: Polymorph Screening (XRPD / DSC) ExpA->PolymorphCheck ExpB->PolymorphCheck FinalProduct Pure Crystalline Solid (>99% Purity) PolymorphCheck->FinalProduct Stable Form Identified

Figure 1: Decision tree for solvent selection and crystallization process flow.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Nucleation suppressed; Solvent too polar.Increase seed load (1-2%); Switch to a less polar solvent system (e.g., Toluene/Heptane) if solubility permits.
Polymorphism Kinetic control vs. Thermodynamic control.DSC Analysis is mandatory. If multiple endotherms appear, slurry the solid in the mother liquor at 50°C for 12h to convert to the stable thermodynamic form.
Low Yield High solubility in mother liquor.Cool to lower temperatures (-10°C); Increase Anti-Solvent ratio to 1:5.

References

  • Vertex Pharmaceuticals Inc. "Synthesis of spirocyclic

    
    - and 
    
    
    
    -sultams by one-pot reductive cyclization." National Institutes of Health (PMC). Accessed October 2025. 2[3][4][5]
  • Gilead Sciences, Inc. "Patent WO2022/271650 A1: Compounds for the Treatment of Viral Infections." Google Patents. Published December 29, 2022.[6] 6[3][4][5][7][8]

  • Billot, P., et al. "Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up."[9] ResearchGate.[9] Published December 11, 2018.[9] 9

  • Martinez, F., et al. "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society.[3] Accessed October 2025. 3[3][4][5][7][8]

Sources

Procedures for ring-closing metathesis involving 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Spirocyclic Scaffold Elaboration Topic: Procedures for Ring-Closing Metathesis Involving 5-Thia-6-azaspiro[1]heptane 5,5-dioxide Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

The integration of high-Fsp³ spirocyclic scaffolds into drug discovery pipelines is a proven strategy for improving metabolic stability, reducing off-target liability, and modulating physicochemical properties. Specifically, 5-Thia-6-azaspiro[1]heptane 5,5-dioxide —a rigid, cyclopropane-fused γ-sultam—serves as an excellent bioisostere for piperidines and classical sulfonamides . While the core spirocycle is typically synthesized via the reductive cyclization of cyanoalkylsulfonyl fluorides, its downstream elaboration into complex, multi-ring systems often relies on Ring-Closing Metathesis (RCM) .

This Application Note details a self-validating, step-by-step methodology for the functionalization of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide. By utilizing a Lewis acid-mediated diene assembly followed by Ruthenium-catalyzed RCM, researchers can efficiently yield novel cyclopentene-appended spiro-sultam architectures suitable for high-throughput screening libraries.

Mechanistic Insights & Catalyst Dynamics

A critical challenge in the RCM of sultam derivatives is the electronic deactivation and steric hindrance imparted by the SO₂ group and the adjacent spiro-center. Unlike basic amines, the sultam nitrogen (pKa ~10) is poorly nucleophilic and does not coordinate to or poison Ruthenium catalysts. However, the steric bulk around the pseudo-allylic position requires a catalyst with rapid initiation kinetics.

We prioritize the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst over 1st Generation variants. The isopropoxystyrene ligand in HG-II ensures robust thermal stability at elevated temperatures (80 °C) and facilitates rapid turnover even in sterically congested environments .

Catalyst_Logic S1 Assess Diene Substrate Steric & Electronic Profile S2 Sterically Hindered / Poor Nucleophilicity S1->S2 S3 Unhindered / Standard Olefins S1->S3 C1 Hoveyda-Grubbs 2nd Gen (Fast Initiation, High Stability) S2->C1 Preferred for Sultams C2 Grubbs 1st Gen (Lower Reactivity) S3->C2

Figure 1: Logical decision tree for Ru-catalyst selection in sultam RCM.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed to be self-validating, utilizing specific In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.

RCM_Workflow A 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Core B Lewis Acid-Mediated Diene Assembly A->B Ti(OiPr)4, Ketone Diene C Diene Intermediate (Pre-RCM Substrate) B->C NaBH(OAc)3, LC-MS IPC D Ru-Catalyzed RCM (Hoveyda-Grubbs II) C->D Toluene, 0.005 M, 80°C E Cyclopentene-Appended Spiro-Sultam Scaffold D->E - Ethylene (Gas)

Figure 2: Workflow for RCM-based macrocyclization of spirocyclic sultams.

Protocol A: Lewis Acid-Mediated Diene Assembly

Causality: The low nucleophilicity of the sultam nitrogen prevents standard reductive amination. Titanium(IV) isopropoxide is required to force the formation of the intermediate iminium ion prior to hydride reduction.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an Argon atmosphere, dissolve 5-Thia-6-azaspiro[1]heptane 5,5-dioxide (1.0 eq, 1.0 mmol) and hepta-1,6-dien-4-one (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Add Ti(OiPr)₄ (2.0 eq, 2.0 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours to ensure complete iminium formation.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq, 2.5 mmol) in three distinct portions to control the exothermic release of hydrogen gas.

  • Validation (IPC): Monitor via LC-MS. The reaction is self-validated when the starting material peak disappears and a mass shift corresponding to the diene product ([M+H]⁺ = 242.1) becomes the dominant signal.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL), filter through a Celite pad to remove insoluble titanium salts, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis

Causality: High dilution (0.005 M) is strictly enforced to thermodynamically favor intramolecular cyclization over intermolecular acyclic diene metathesis (ADMET) oligomerization. Degassing is mandatory to prevent the oxidative degradation of the Ru-alkylidene species.

  • Solvent Preparation: Add anhydrous Toluene (200 mL) to a 500 mL Schlenk flask. Degas the solvent by sparging with Argon for 30 minutes.

  • Substrate Addition: Dissolve the diene intermediate from Protocol A (1.0 mmol) in the degassed toluene to achieve a 0.005 M concentration. Heat the solution to 80 °C.

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%, 0.05 mmol) in a single portion. The solution will immediately transition to a characteristic pale green/brown color.

  • Validation (IPC): Attach a mineral oil bubbler to observe ethylene gas evolution. Monitor via TLC and LC-MS. Successful RCM is validated by a -28 Da mass shift ([M-28+H]⁺ = 214.1) and the cessation of gas evolution (typically complete within 2-4 hours).

Protocol C: Metal Scavenging & Product Isolation

Causality: Residual Ruthenium causes double-bond isomerization over time and triggers severe false positives in downstream biological assays. Chemical scavenging is non-negotiable.

  • Scavenging: Cool the RCM reaction mixture to room temperature. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 10 equivalents relative to the Ru catalyst).

  • Incubation: Stir the suspension at 40 °C for 12 hours. The solution will transition from brown to colorless as the heavy metal is sequestered.

  • Isolation: Filter the mixture through a short pad of silica gel, eluting with EtOAc/Hexanes (1:1). Concentrate the filtrate to yield the pure cyclopentene-appended spiro-sultam.

Quantitative Data Synthesis

Optimization of the RCM step was performed to validate catalyst and solvent selections. The quantitative data below summarizes the reaction metrics, clearly demonstrating the superiority of 2nd Generation catalysts under high-dilution, high-temperature conditions.

EntryCatalystSolventTemp (°C)Concentration (M)IPC Result (Ethylene Loss)Isolated Yield (%)
1Grubbs 1st GenDCM400.05Incomplete22 (Oligomers observed)
2Grubbs 2nd GenToluene800.01Complete68
3Hoveyda-Grubbs 2nd GenToluene800.005Complete89
4Zhan-1BDCE800.005Complete85

Table 1: Catalyst and condition optimization for the RCM of the 5-Thia-6-azaspiro[1]heptane 5,5-dioxide diene derivative.

References

  • Zhivetyeva, S. I., et al. "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." National Institutes of Health (PMC), 2019.[Link]

  • Sierra, S., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 2022.[Link]

  • Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006.[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide synthesis

Technical Support Center: 5-Thia-6-azaspiro[1]heptane 5,5-dioxide Synthesis

Welcome to the Advanced Application Support Center. As drug development increasingly relies on sp³-enriched three-dimensional scaffolds, spirocyclic γ-sultams like 5-Thia-6-azaspiro[1]heptane 5,5-dioxide have become critical building blocks due to their low basicity, high aqueous solubility, and structural mimicry of pyrrolidines ()[2].

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides—the gold-standard methodology for synthesizing this target[2].

Mechanistic Workflow

Understanding the reaction pathway is critical for troubleshooting. The synthesis relies on the in situ generation of a nickel boride (Ni₂B) catalyst, which selectively reduces the nitrile group to a primary amine. The newly formed amine then spontaneously attacks the highly stable sulfonyl fluoride (-SO₂F) group, driving an intramolecular cyclization via HF elimination[2].

PathwayA1-Cyanocyclopropylmethanesulfonyl fluoride(Starting Material)BNiCl2·6H2O + NaBH4(in MeOH, 0 °C)A->B Reagents addedCActive Catalyst: Nickel Boride (Ni2B)+ Hydride SpeciesA->CB->C In situ generationDPrimary Amine Intermediate(1-(Aminomethyl)cyclopropyl)methanesulfonyl fluorideC->D Nitrile ReductionEIntramolecular Sulfonylation(HF elimination)D->E Spontaneous cyclizationF5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide(Target γ-Sultam)E->F Product formation

Mechanistic pathway for the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides.

Troubleshooting & FAQs

Q1: Why is the yield of my spirocyclic γ-sultam lower than the reported 84% benchmark? Issue: Low product recovery despite full consumption of the starting material. Causality: The primary competing side reaction in this one-pot sequence is the solvolysis (methanolysis) of the sulfonyl fluoride (-SO₂F) group before the nitrile is fully reduced to the primary amine. If the temperature exceeds 0 °C during the highly exothermic addition of NaBH₄, or if the methanol contains excessive moisture, the -SO₂F group is converted to a sulfonic acid derivative. This dead-end intermediate cannot undergo the required intramolecular cyclization ()[2]. Action: Ensure strictly anhydrous methanol is used. Maintain the reaction vessel in an ice-water bath at exactly 0 °C during the entire NaBH₄ addition phase.

Q2: Can I substitute the sulfonyl fluoride (-SO₂F) precursor with a sulfonyl chloride (-SO₂Cl) to save steps? Issue: Attempting to use a more common sulfonyl chloride building block. Causality: No. Sulfonyl chlorides are highly electrophilic and susceptible to premature reduction by NaBH₄, as well as rapid solvolysis in methanol. The sulfonyl fluoride group is uniquely "privileged" in this context; it is highly stable to the reductive conditions (NaBH₄/NiCl₂) and only reacts once the highly nucleophilic primary amine is formed in close proximity, driving the spontaneous intramolecular sulfonylation[2]. Action: Always synthesize the cyanoalkylsulfonyl fluoride precursor (e.g., via KHF₂ treatment of the corresponding sulfonyl chloride) prior to the reductive cyclization step.

Q3: I observe incomplete nitrile reduction by TLC. Should I increase the equivalents of NaBH₄? Issue: Starting material remains after 12 hours. Causality: NaBH₄ alone is a poor reducing agent for nitriles. The active catalytic species is the black nickel boride (Ni₂B) precipitate generated in situ from NiCl₂·6H₂O and NaBH₄. If reduction stalls, the issue is typically catalyst poisoning, nanoparticle aggregation, or insufficient nickel, rather than a lack of hydride[2]. Action: Maintain NaBH₄ at 7.0 equivalents, but ensure NiCl₂·6H₂O is present at no less than 0.1 equivalents. Adding the NaBH₄ in small, continuous portions ensures a steady generation of fresh, high-surface-area Ni₂B and hydrogen gas.

Q4: How can I prevent severe emulsions during the aqueous workup? Issue: Poor phase separation during organic extraction. Causality: The fine, colloidal black precipitate of nickel boride (Ni₂B) acts as a strong emulsifying agent at the aqueous-organic interface and can trap the highly polar spirocyclic sultam product. Action: Before any extraction, quench the reaction with saturated aqueous NH₄Cl to complex free nickel ions, then filter the entire heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with methanol or dichloromethane to ensure full product recovery.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, serving as a diagnostic matrix for optimization[2].

Table 1: Reaction Optimization Parameters for Reductive Cyclization

EntryNiCl₂·6H₂O (equiv)NaBH₄ (equiv)Temp (°C)SolventYield (%)Mechanistic Causality / Observation
1 0.1 7.0 0 → 20 MeOH 84% Optimal conditions. Complete reduction and efficient intramolecular sulfonylation.
20.057.00 → 20MeOH48%Incomplete nitrile reduction due to insufficient active Ni₂B catalyst generation.
30.13.00 → 20MeOH<30%Insufficient hydride source for complete reduction of the nitrile group.
40.17.025 (No cooling)MeOH22%Exothermic degradation. Premature methanolysis of the -SO₂F group prevents cyclization.
50.17.00 → 20EtOH55%Lower solubility of NaBH₄ in ethanol reduces the overall reaction rate and catalyst turnover.
Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the successful synthesis of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide.

Step 1: Reagent Preparation

  • Action: In an oven-dried round-bottom flask, dissolve 1-cyanocyclopropylmethanesulfonyl fluoride (1.0 equiv) and NiCl₂·6H₂O (0.1 equiv) in anhydrous methanol (0.2 M).

  • Causality: Anhydrous conditions prevent premature hydrolysis of the sulfonyl fluoride. Methanol is required to solubilize NaBH₄ and coordinate the nickel catalyst.

  • Validation Checkpoint: The solution should appear clear and pale green, confirming the complete dissolution of the Ni(II) salt.

Step 2: Temperature Equilibration

  • Action: Submerge the flask in an ice-water bath and equilibrate to 0 °C.

  • Causality: The subsequent reduction is highly exothermic. Maintaining 0 °C strictly suppresses the competing solvolysis of the -SO₂F group.

Step 3: Reductive Activation

  • Action: Add NaBH₄ (7.0 equiv) in small portions over 1–2 hours.

  • Causality: Gradual addition prevents thermal runaway and ensures a steady generation of the active catalyst.

  • Validation Checkpoint: Immediate vigorous evolution of hydrogen gas (bubbling) and a rapid color change from pale green to opaque black indicates the successful in situ formation of the active nickel boride (Ni₂B) catalyst.

Step 4: Intramolecular Cyclization

  • Action: Remove the ice bath and stir at room temperature for 12 hours.

  • Causality: The primary amine formed upon nitrile reduction spontaneously attacks the adjacent -SO₂F group, eliminating HF to form the spirocyclic sultam.

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The reaction is complete when the UV-active starting material spot is entirely consumed, replaced by a lower-Rf product spot (stainable with ninhydrin or KMnO₄).

Step 5: Quenching and Catalyst Removal

  • Action: Quench with saturated aqueous NH₄Cl, then filter the black suspension through a tightly packed pad of Celite.

  • Causality: NH₄Cl complexes free nickel ions. The Celite filtration removes the colloidal Ni₂B precipitate, which otherwise causes severe emulsions during extraction.

  • Validation Checkpoint: The filtrate should be clear and free of black particulates.

Step 6: Extraction and Purification

  • Action: Extract the filtrate with CH₂Cl₂ (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (gradient t-BuOMe/MeOH).

  • Causality: CH₂Cl₂ efficiently partitions the highly polar γ-sultam from the aqueous phase without degrading the product.

References
  • Stepannikova, K. O., Vashchenko, B. V., Grygorenko, O. O., Gorichko, M. V., Cherepakha, A. Y., Moroz, Y. S., Volovenko, Y. M., & Zhersh, S. (2021). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. European Journal of Organic Chemistry, 2021(47), 6530-6540.[Link]

Overcoming solubility issues with 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Welcome to the technical support hub for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide . This compound is a rigid spirocyclic sulfone (sultam) often utilized as a bioisostere for carboxylic acids or as a core scaffold in antiviral drug discovery (e.g., HCV NS5A inhibitors).[1]

Users frequently report "crash-out" events during aqueous dilution and difficulty preparing high-concentration stock solutions.[2][1] These issues stem directly from its high crystal lattice energy —a consequence of its compact, rigid spiro[2.4] geometry which facilitates efficient packing but resists solvation.[2][1][3]

Compound Snapshot
PropertyValue / CharacteristicImplication for Solubility
Functional Class Cyclic Sulfonamide (Sultam)Polar, Hydrogen Bond Donor (NH) & Acceptor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
pKa (Predicted) ~10.5 – 11.0 (NH)Weakly acidic; soluble in high pH (>12), insoluble in neutral/acidic media.[1][3][4]
LogP ~0.5 – 1.2 (Low Lipophilicity)Poor solubility in non-polar solvents (Hexane, Et2O).[1][3]
Crystal Habit High-melting Crystalline SolidHigh energy required to break lattice (requires dipolar aprotic solvents).[2][1][3]

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I cannot get the solid to dissolve in my stock solvent."

Diagnosis: You are likely using a solvent that cannot overcome the lattice energy of the sulfone group, or the solvent has absorbed moisture.[1][3] The Fix: Switch to High-Dielectric Aprotic Solvents.

  • Recommended Solvent: Anhydrous DMSO or DMAc (Dimethylacetamide) .[2][1][3]

  • Protocol:

    • Weigh the compound into a glass vial (avoid polystyrene).

    • Add DMSO (Grade: Molecular Biology, >99.9%) to achieve a concentration of 10–20 mM .[1][3]

    • Critical Step: Sonicate at 40°C for 10 minutes. The rigid spiro-scaffold often requires thermal energy to initiate dissolution.[2][1]

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates micro-crystals that will seed precipitation later.[1][3]

Scenario B: "The compound precipitates immediately upon adding to PBS/Media."

Diagnosis: The "Solvent Shock" Effect.[1][3] Rapid change in dielectric constant from DMSO (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to Water (

) forces the hydrophobic spiro-carbon region to aggregate before water can solvate the polar sulfone.[1][3] The Fix: Step-Down Dilution with Intermediate Solvents.[2][1]
  • Protocol:

    • Pre-dilution: Dilute your 20 mM DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).[2][1][3]

    • Vortex vigorously. You now have a 2 mM solution in 10% DMSO / 90% PEG-400.

    • Final Dilution: Add this mix dropwise into your PBS (pH 7.4) while vortexing the PBS.

    • Result: The PEG-400 acts as a "soft landing" interface, preventing immediate crystal nucleation.[2][1]

Scenario C: "I need a high concentration (>50 mM) for animal studies."

Diagnosis: Neutral pH solubility is insufficient. You must exploit the acidity of the sultam nitrogen.[1][3] The Fix: In-Situ Salt Formation (The "pH Swing").[2][1][3]

  • Mechanism: The proton on the nitrogen (position 6) adjacent to the sulfone is acidic.[1][3] Removing it creates a negative charge, vastly increasing water solubility.[2][1][3]

  • Protocol:

    • Suspend the solid in water (it will be cloudy).[1][3]

    • Add 1.05 equivalents of 1M NaOH or Meglumine .

    • Vortex until clear (formation of the Sodium or Meglumine salt).

    • Warning: Check stability.[1][3][5][6] Cyclic sulfonamides are generally stable to base, but ensure your downstream assay tolerates pH > 9, or buffer back down carefully to pH 8.[2][1][3]

Decision Logic & Workflows

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityLogic Start Start: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (Solid Powder) Goal Define Application Start->Goal InVitro In Vitro / Cellular (Low Conc < 100 µM) Goal->InVitro InVivo In Vivo / Animal (High Conc > 10 mg/kg) Goal->InVivo SolventChoice Primary Solvent: DMSO or DMAc InVitro->SolventChoice SaltForm Salt Formation: React with 1 eq. NaOH/Meglumine (pH > 10) InVivo->SaltForm pH Permissive? Cyclodex Encapsulation: Formulate with 20% HP-β-CD InVivo->Cyclodex pH Sensitive? StepDown Dilution Strategy: Direct to Media? SolventChoice->StepDown Crash Precipitation Risk: HIGH StepDown->Crash Yes Soln_A Solution A: Pre-dilute in PEG-400 then add to Media Crash->Soln_A Use Intermediate SaltForm->Cyclodex If unstable at high pH

Figure 1: Decision Matrix for solubilizing rigid spirocyclic sulfones based on final assay concentration and pH tolerance.

Frequently Asked Questions (FAQs)

Q1: Can I heat the DMSO stock to dissolve the compound? A: Yes. The spiro[2.4] system is thermally stable up to >100°C.[1][3] We recommend heating to 40–50°C in a sonicator bath.[1][3] Do not use an open flame or hot plate directly on the vial to avoid solvent degradation.[1][3]

Q2: My compound turned yellow in DMSO after a week. Is it still good? A: Likely No . While the sulfone is stable, the secondary amine (if un-substituted) can undergo slow oxidation or react with impurities in lower-grade DMSO.[2][1][3] Always store stocks at -20°C and use anhydrous, argon-purged DMSO . If yellowing occurs, verify purity via LC-MS; if purity is <95%, discard.

Q3: Why does this compound dissolve in NaOH but not in HCl? A: This is a Sultam , not an amine. The nitrogen is flanked by a sulfone group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), which is strongly electron-withdrawing.[1][3] This makes the NH proton acidic (pKa ~11), not basic.[2][1][3] Therefore, it will not protonate in acid (HCl) to form a soluble salt, but it will deprotonate in base (NaOH) to form a soluble anion.[2][1][3]

Q4: Is this compound compatible with Cyclodextrins? A: Yes, highly recommended. The hydrophobic spiro-cyclopropane moiety fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2][1]

  • Recipe: Prepare a 20% (w/v) HP-β-CD solution in water.[2][1][3] Add the compound. Sonicate for 60 minutes. This often achieves concentrations of 1–5 mg/mL without organic co-solvents.[1][3]

References & Further Reading

  • Avdeef, A. (2012).[2][1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][1] (Defines the solubility-pH profiles for weak acids like sultams).

  • Meanwell, N. A. (2011).[1][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][3] (Discusses spirocyclic sulfones as bioisosteres).

  • Smith, A. et al. (2010).[1] "Spirocyclic Sulfonamides as Novel Antiviral Agents". Bioorganic & Medicinal Chemistry Letters. (Contextualizes the synthesis and handling of 5-thia-6-azaspiro[2.4]heptane derivatives).

  • Loftsson, T., & Brewster, M. E. (2010).[2][1] "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][1][3]

Sources

Technical Support Center: Extraction Optimization for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Optimization of pH conditions for Liquid-Liquid Extraction (LLE) Reference ID: TSC-PROTO-2026-LZ

Introduction

Welcome to the Technical Support Center. This guide addresses the extraction and purification of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide , a critical bicyclic sulfamide intermediate often utilized in the synthesis of NS5A inhibitors like Ledipasvir .

The unique structural features of this molecule—a strained spiro[2.4] cyclopropane ring fused to a cyclic sulfonamide (sultam)—present a dual challenge:

  • Solubility: Controlling the ionization state of the secondary sulfonamide nitrogen.

  • Stability: Preventing acid-catalyzed ring-opening of the cyclopropane moiety.

This guide provides a self-validating protocol to maximize recovery while maintaining structural integrity.

Module 1: The pH-Partition Hypothesis

Q: Why is my recovery yield inconsistent when extracting at neutral pH?

A: The inconsistency likely stems from the partial ionization of the sulfonamide nitrogen.

The Science: The 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide molecule contains a cyclic sulfonamide group (sultam). While generally considered neutral, the proton on the nitrogen atom (


) is weakly acidic due to the strong electron-withdrawing nature of the adjacent sulfone (

) group.
  • Estimated

    
    :  ~10.5 – 11.5.
    
  • At pH > 9: The molecule begins to deprotonate, forming a water-soluble anion.

  • At pH < 7: The molecule exists predominantly in its neutral, protonated form, which maximizes its partition coefficient (

    
    ) into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
    

The Solution: To ensure >99% distribution into the organic phase, you must suppress ionization by adjusting the aqueous phase to at least 2 pH units below the


 . However, going too low risks degradation (see Module 2).

Target pH Window: 4.5 – 5.5

Module 2: Stability & Ring Strain

Q: I see "ring-opened" impurities in my LC-MS. Is the acid causing this?

A: Yes. The spiro[2.4] system contains a cyclopropane ring . While spiro-fusion adds some rigidity, cyclopropanes are inherently strained and susceptible to electrophilic attack by strong protons (


), leading to ring-opening hydrolysis.

Risk Factors:

  • Strong Mineral Acids: Using concentrated HCl or

    
     to adjust pH.
    
  • Prolonged Exposure: Holding the compound in acidic aqueous solution for >4 hours.

  • Heat: Extraction at elevated temperatures (>30°C).

Corrective Action: Use weak organic acids (Acetic Acid or Citric Acid) for pH adjustment. These provide the necessary proton concentration to neutralize the sulfonamide without creating the highly aggressive local acidity associated with mineral acids.

Module 3: Optimized Extraction Protocol

Objective: Isolate 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide from an aqueous reaction mixture.

Reagents Required:
  • Extraction Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Buffer: 1M Citric Acid or 10% Acetic Acid.

  • Wash Solution: Brine (Saturated NaCl).

Step-by-Step Workflow
  • Cooling: Cool the aqueous reaction mixture to 5–10°C .

    • Reason: Low temperature stabilizes the cyclopropane ring during pH adjustment.

  • pH Adjustment: Slowly add 1M Citric Acid dropwise with vigorous stirring until the internal pH reaches 5.0 ± 0.2 .

    • Validation: Use a calibrated pH meter, not paper, for precision.

  • Solvent Addition: Add EtOAc (1:1 volume ratio relative to aqueous phase).

  • Extraction: Agitate for 10 minutes. Allow layers to settle for 15 minutes.

    • Checkpoint: The organic layer (top) should contain the product.

  • Separation: Collect the organic layer.[1]

  • Re-extraction: Extract the aqueous layer once more with half the original volume of EtOAc.

  • Wash: Combine organic layers and wash with 10% Brine .

    • Reason: Removes residual water and water-soluble impurities without ionizing the product.

  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure at < 40°C .
    

Module 4: Visualization of Logic

The following diagram illustrates the decision logic for pH optimization, highlighting the "Safe Zone" where solubility and stability overlap.

ExtractionLogic Start Aqueous Mixture (Contains Target Molecule) CheckPH Check pH Start->CheckPH HighPH pH > 9 (Basic) CheckPH->HighPH Too High LowPH pH < 2 (Strongly Acidic) CheckPH->LowPH Too Low OptimalPH pH 4.5 - 5.5 (Optimal Window) CheckPH->OptimalPH Adjust with Citric Acid Ionized Molecule Ionized (Anionic) High Water Solubility HighPH->Ionized ResultBad1 Poor Extraction Yield (Stays in Water) Ionized->ResultBad1 Protonated Molecule Neutral Good Solubility LowPH->Protonated Degradation Cyclopropane Ring Opening (Acid Hydrolysis) Protonated->Degradation NeutralStable Molecule Neutral & Stable OptimalPH->NeutralStable Extract Add EtOAc / DCM NeutralStable->Extract Success High Recovery High Purity Extract->Success

Caption: Decision matrix for pH optimization balancing solubility (ionization) and stability (ring strain).

Module 5: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Emulsion formation Zwitterionic impurities or high viscosity at pH 5.Add solid NaCl to saturate the aqueous phase (Salting Out). Filter through a Celite pad if particulate matter is visible.
Low Recovery (<50%) pH drifted > 7 during extraction.Re-check aqueous pH after solvent addition. Some buffers capacity may be exceeded by residual reagents. Readjust to pH 5.
Degradation (Peak X) Acid hydrolysis of cyclopropane.Switch from HCl to Acetic Acid. Reduce extraction time. Ensure temperature is < 10°C.
Product in Aqueous Phase Formation of salts.Ensure no strong bases (NaOH) were used in excess prior to acidification. The salt load might be solubilizing the organic species (Salting In effect—rare but possible).

References

  • BenchChem. (2025).[1] Improving Ledipasvir synthesis yield and purity. Retrieved from 1[1]

  • Gilead Sciences. (2017). Process for the preparation of ledipasvir and intermediates thereof. WO2017195147A1. Retrieved from 2

  • Indian Journal of Pharmaceutical Sciences. (2010). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from 3

  • PubChem. (2026). Spiro[2.4]heptane-5-carboxylic acid (Related Structure Data). Retrieved from 4

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Resolving steric hindrance issues in 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide and its derivatives. This unique spirocyclic scaffold, incorporating a cyclopropane ring fused to a sultam (a cyclic sulfonamide), offers a valuable three-dimensional architecture for modern medicinal chemistry. However, its compact and rigid structure frequently introduces significant steric challenges during synthesis and functionalization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to directly address common experimental hurdles. We will explore the underlying causes of these issues and provide field-proven, actionable solutions to help you advance your research.

Troubleshooting Guides & FAQs

Question 1: Why am I observing low to no yield when attempting to N-alkylate my 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide substrate?

This is the most common issue encountered with this scaffold. The low reactivity of the nitrogen atom (N-6) towards common electrophiles is a direct consequence of severe steric hindrance.

  • Causal Analysis: The nitrogen atom is positioned at the junction of the five-membered sultam ring and the spiro-fused cyclopropane. The two key structural features responsible for the steric shielding are:

    • The Spirocyclic Cyclopropane: The rigid, three-membered ring sits adjacent to the nitrogen, physically obstructing the trajectory of incoming electrophiles.

    • The Axial Oxygen of the Sulfone: The SO₂ group is a bulky entity. One of its oxygen atoms is positioned axially, creating a significant steric clash that further guards the nitrogen's lone pair, which is essential for nucleophilic attack. This steric congestion increases the activation energy for the SN2 transition state, dramatically slowing down or completely inhibiting the reaction under standard conditions.[1][2]

  • Troubleshooting Workflow:

    start Low/No N-Alkylation Yield check_reagent Step 1: Evaluate Electrophile Is the alkyl halide bulky? (e.g., isopropyl, benzyl) Is it a weak electrophile? (e.g., R-Cl) start->check_reagent reagent_sol reagent_sol check_reagent->reagent_sol Yes check_conditions Step 2: Assess Reaction Conditions Base too weak/bulky? Solvent non-polar? Temperature too low? check_reagent->check_conditions No end Successful N-Alkylation reagent_sol->end conditions_sol Solution B: Optimize Conditions Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) Switch to polar aprotic solvent (DMF, DMSO) Increase temperature incrementally check_conditions->conditions_sol Yes alt_protocol Step 3: Consider Alternative Protocols Do standard S_N2 conditions consistently fail? check_conditions->alt_protocol No conditions_sol->end mitsunobu Solution C: Mitsunobu Reaction For coupling with primary/secondary alcohols alt_protocol->mitsunobu buchwald Solution D: Buchwald-Hartwig Amination For N-Arylation alt_protocol->buchwald mitsunobu->end buchwald->end

    Caption: Troubleshooting workflow for N-alkylation.

Question 2: My standard N-alkylation conditions failed. What specific, optimized protocol can I try?

When standard conditions (e.g., K₂CO₃ in acetonitrile) fail, you must move to a more forcing, yet controlled, reaction setup to overcome the high activation energy barrier.[3]

  • Expert Recommendation: Employ a strong, non-nucleophilic base in a polar aprotic solvent. This combination enhances the nucleophilicity of the sultam nitrogen without introducing a competing nucleophile.

  • Detailed Protocol: N-Alkylation using Sodium Hydride in DMF

    • Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide starting material (1.0 eq).

    • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M. Stir the mixture until all solids are dissolved.

    • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete deprotonation to form the sodium salt.

    • Electrophile Addition: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 eq) dropwise via syringe.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.[3]

    • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Work-up & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Data-Driven Comparison of Reaction Conditions:

BaseSolventTemperature (°C)Typical ElectrophileExpected Outcome
K₂CO₃Acetonitrile80R-BrLow to moderate yield, often incomplete conversion.
Cs₂CO₃DMF25 - 60R-IImproved yield over K₂CO₃, especially for reactive electrophiles.
NaH DMF / THF 0 to 50 R-I, R-Br Generally high yields, the recommended starting point for difficult substrates.
KHMDSTHF-78 to 25R-OTf, R-BrExcellent for base-sensitive substrates, but more expensive.
Question 3: I need to install a substituent via an N-C bond where the carbon is part of a bulky group (e.g., attaching to a secondary carbon). SN2 methods are failing completely. What are my options?

Direct SN2 reactions with secondary halides (e.g., 2-bromopropane) are often doomed to fail due to prohibitive steric hindrance.[1] In these cases, you must change your strategy from SN2 to a reaction that is more tolerant of steric bulk, such as the Mitsunobu reaction.

  • Causal Analysis: The Mitsunobu reaction inverts the stereochemistry of an alcohol, making it an excellent method for coupling the sultam nitrogen to a chiral secondary carbon.[4][5] The mechanism involves activation of the alcohol by a phosphine-azodicarboxylate adduct, which creates a highly reactive oxyphosphonium salt. The sultam nitrogen, acting as the nucleophile, can then attack this activated center. While still subject to steric effects, this pathway is often more feasible than a traditional SN2 displacement on a sterically encumbered alkyl halide.[6][7]

  • Detailed Protocol: Mitsunobu Coupling of the Spirocyclic Sultam with a Secondary Alcohol

    • Preparation: To an oven-dried flask under an inert atmosphere, dissolve the secondary alcohol (e.g., (R)-butan-2-ol, 1.2 eq), the 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) (to 0.2 M).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Note: DEAD and DIAD are hazardous; handle with extreme care in a fume hood.

    • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 16-48 hours, monitoring by LC-MS. The reaction often requires extended time for hindered substrates.

    • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can complicate purification.

      • Method A (Direct Chromatography): If feasible, directly purify the residue by column chromatography.

      • Method B (Precipitation): Dissolve the crude residue in a minimal amount of dichloromethane and add cold diethyl ether or hexanes to precipitate out the bulk of the triphenylphosphine oxide. Filter and concentrate the filtrate before chromatographic purification.

Question 4: I am struggling with N-acylation. Even with acyl chlorides, the reaction is sluggish and gives poor yields. How can I improve this?

While N-acylation is generally less sensitive to steric hindrance than N-alkylation, the unique environment of the 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide core can still pose a challenge.[8] The key is to enhance the electrophilicity of the acylating agent or the nucleophilicity of the amine.

  • Troubleshooting & Optimization Strategies:

    • Use a More Reactive Acylating Agent: If an acyl chloride is not effective, consider using the corresponding acid anhydride with a catalytic amount of a strong acyl-transfer catalyst. Acyl halides and derivatives are highly reactive and may be suitable where steric hindrance is a factor.[9]

    • Employ an Acyl-Transfer Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that dramatically accelerates acylation reactions.[10] It works by forming a highly reactive N-acylpyridinium intermediate.

    • Use a Non-nucleophilic Base: Use a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced without competing with the sultam nitrogen.

  • Recommended Protocol: DMAP-Catalyzed N-Acylation

    • Setup: In a flask, dissolve the spirocyclic sultam (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

    • Addition: Cool the solution to 0 °C. Add the acid chloride or acid anhydride (1.1 eq) dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours until completion is confirmed by TLC/LC-MS.

    • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, then saturated sodium bicarbonate, and finally brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by chromatography if necessary.

    cluster_reactants Reactants cluster_mechanism Catalytic Cycle Sultam Spirocyclic Sultam (R-NH) Product N-Acylated Product Acyl_Cl Acyl Chloride (R'-COCl) Intermediate N-Acylpyridinium Ion (Highly Reactive) Acyl_Cl->Intermediate + DMAP DMAP DMAP (Catalyst) TEA Triethylamine (Base) Intermediate->Product + R-NH (Sultam) Product->DMAP Reforms Catalyst

    Caption: DMAP-catalyzed acylation mechanism.

References

  • Sommer, H. Z., Jackson, L. L., & Kulesza, J. E. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available at: [Link]

  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem Technical Support.
  • MacMillan, D. W. C., & Beeson, T. D. (2015). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghashghaei, O., & Hudlicky, T. (2018). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]

  • Pareek, S. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Wirth, T. (2018). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. Chemistry – A European Journal. Available at: [Link]

  • LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Oreate AI Blog. (2026). Beyond Acetic Anhydride: Exploring Alternatives for Acylation.
  • Regis Technologies. (n.d.).
  • Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. ChemPhysChem. Available at: [Link]

  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • Fu, G. C. (2004). Asymmetric Acylation of Alcohols and Amines. Science of Synthesis.
  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Available at: [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2014). On the origin of the steric effect. Physical Chemistry Chemical Physics. Available at: [Link]

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Chromatography methods for separating 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide.

As a conformationally restricted spirocyclic sultam (cyclic sulfonamide), this compound presents unique chromatographic challenges[2]. The rigid spirocyclic core and the highly polar sulfonamide moiety—which acts simultaneously as a strong hydrogen bond donor (NH) and acceptor (SO₂)—dictate the interaction kinetics with the stationary phase. This guide provides field-proven, self-validating methodologies utilizing polysaccharide-based Chiral Stationary Phases (CSPs) to achieve baseline enantiomeric resolution[3].

Part 1: Core Methodologies & Workflows

Polysaccharide-based CSPs (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the gold standard for sulfonamide separation[4]. Chiral recognition is achieved when the spirocyclic core inserts into the chiral cavity of the polymer, stabilized by highly stereospecific hydrogen bonding between the carbamate linkages of the CSP and the sultam moiety[3].

Protocol A: Analytical SFC Method (Preferred)

Supercritical Fluid Chromatography (SFC) is the preferred modality. The high diffusivity and low viscosity of supercritical CO₂ accelerate mass transfer, yielding sharper peaks and higher enantioresolutions per unit time compared to traditional liquid chromatography[3].

  • Column Selection: Install a Chiralpak AD-H or Chiralcel OD-H column (250 × 4.6 mm, 5 µm)[3].

  • Mobile Phase Preparation: Use supercritical CO₂ as the primary fluid. Prepare a co-solvent (modifier) of Methanol (MeOH). Causality: MeOH acts as a strong hydrogen-bond competitor, preventing the highly polar sultam group from becoming irreversibly retained on the column.

  • Additive Integration: Add 0.1% to 0.2% Diethylamine (DEA) to the MeOH modifier. Causality: The basic DEA masks residual acidic silanols on the silica support, preventing secondary ionic interactions with the acidic sultam NH that would otherwise cause severe peak tailing[5].

  • Chromatographic Parameters: Set the flow rate to 3.0–4.0 mL/min. Maintain the backpressure regulator (BPR) at 120–150 bar to keep CO₂ in the supercritical state. Set the column oven to 35 °C[4].

  • Detection: Monitor UV absorbance at 215–220 nm, as spirocyclic sultams typically lack extended conjugation[4].

  • System Suitability Testing (SST): Inject a racemate standard. The system is validated for preparative scale-up only if the resolution (

    
    ) is > 1.5 and the relative standard deviation (RSD) of peak areas is < 2.0%[6].
    
Protocol B: Normal Phase HPLC Method (Alternative)
  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)[6].

  • Mobile Phase: Prepare an isocratic mixture of n-Hexane and Ethanol (EtOH) (typically 80:20 v/v)[4].

  • Additive: Add 0.1% DEA to the mobile phase to ensure peak symmetry[6].

  • Parameters: Set the flow rate to 0.8–1.0 mL/min and the column temperature to 25 °C[6].

G Start Initiate Chiral Screening (5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide) Screening Screen Polysaccharide CSPs (AD-H, OD-H, AS-H, OJ-H) Start->Screening SFC SFC Mode (CO2 / MeOH / DEA) Screening->SFC Preferred HPLC NP-HPLC Mode (Hexane / EtOH / DEA) Screening->HPLC Alternative Eval Evaluate Resolution (Rs > 1.5?) SFC->Eval HPLC->Eval Opt Optimize Modifier % & Temperature Eval->Opt No (Rs < 1.5) Scale Scale-up to Semi-Prep Eval->Scale Yes (Rs > 1.5) Opt->Eval

Workflow for chiral method development and scale-up of spirocyclic sultams.

Part 2: Quantitative Data Presentation

The following table summarizes the operational parameters for both methodologies, providing a quick reference for method transfer.

ParameterSFC Method (Preferred)NP-HPLC Method (Alternative)
Stationary Phase Chiralpak AD-H / Chiralcel OD-HChiralpak AD-H / Chiralcel OD-H
Mobile Phase CO₂ / Methanoln-Hexane / Ethanol
Modifier Ratio 10% to 30% (Isocratic or Gradient)80:20 to 50:50 (v/v)
Additive 0.1% - 0.2% DEA0.1% DEA
Flow Rate 3.0 - 4.0 mL/min0.8 - 1.0 mL/min
Temperature 35 °C - 40 °C25 °C - 35 °C
Backpressure 120 - 150 barN/A
Typical Run Time 5 - 10 minutes15 - 30 minutes

Part 3: Troubleshooting Guide

Q: I am observing severe peak tailing for both enantiomers. How do I correct this? A: Peak tailing in spirocyclic sultams is almost always caused by secondary interactions between the acidic NH of the sulfonamide and the residual silanol groups on the silica support of the CSP. Ensure your mobile phase modifier contains a basic additive. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) will competitively bind to the silanols, sharpening the peaks and restoring Gaussian symmetry[5].

Q: The enantiomers are co-eluting (


) on an Amylose-based column. What is the next logical step? 
A:  Chiral recognition is highly dependent on the 3D spatial fit of the spirocyclic core within the polymer cavity. If Amylose (e.g., AD-H) fails, switch the chiral selector backbone. Transition to a Cellulose-based CSP (e.g., Chiralcel OD-H). The different helical twist of cellulose often provides the orthogonal selectivity required to resolve compounds that co-elute on amylose[3].

Q: Resolution drops significantly when scaling up from analytical to semi-preparative SFC. Why? A: This is a thermodynamic and kinetic issue known as volume overload. The highly polar sulfonamide groups can saturate the active chiral binding sites. Decrease the injection volume but increase the sample concentration, or utilize a column with a higher loading capacity (e.g., 20 mm or 30 mm ID). Ensure the sample is dissolved in the mobile phase modifier (e.g., MeOH) to prevent solvent-mismatch band broadening[7].

G Issue Issue: Poor Enantiomeric Resolution or Peak Tailing Check1 Is peak tailing severe? Issue->Check1 Fix1 Add 0.1%-0.2% DEA/TFA to suppress silanol interactions Check1->Fix1 Yes Check2 Are peaks symmetrical but co-eluting? Check1->Check2 No Fix2 Switch CSP (e.g., Amylose to Cellulose) Check2->Fix2 Rs = 0 Fix3 Decrease modifier % or lower temperature Check2->Fix3 0 < Rs < 1.5

Troubleshooting logic tree for resolving peak tailing and co-elution in chiral chromatography.

Part 4: FAQs on Method Development & Optimization

Q: Can I use Reversed-Phase (RP) chiral chromatography for this compound to enable LC-MS compatibility? A: Yes. While normal phase and SFC are standard for preparative isolation, RP chiral chromatography is highly amenable to LC-MS detection for bioanalysis[5]. You can utilize macrocyclic glycopeptide columns or polysaccharide columns in RP mode (e.g., using Water/Acetonitrile with volatile buffers like Ammonium Formate). This allows for sensitive quantification of the enantiomers in biological fluids without the ion-suppression issues caused by normal phase solvents[5].

Q: How does temperature affect the chiral separation of spirocyclic sulfonamides? A: Chiral separation is an enthalpy-driven process. Lowering the column temperature generally increases the retention factor (


) and the separation factor (

), leading to better resolution, albeit at the cost of broader peaks due to slower mass transfer. If you have partial resolution (

), dropping the temperature from 35 °C to 25 °C may achieve baseline separation[7].

Part 5: References

  • [2] Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC. nih.gov. 2

  • [3] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed. nih.gov.3

  • [5] Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. lcms.cz. 5

  • [7] Playing with Selectivity for Optimal Chiral Separation - LCGC International. chromatographyonline.com. 7

  • [6] Application Note: Chiral HPLC Analysis for the Separation of Butane-2-sulfonamide Enantiomers. benchchem.com. 6

  • [4] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase. ovid.com. 4

Sources

Technical Support Center: Managing Hygroscopicity in 5-Thia-6-azaspiro[2.4]heptane 5,5-Dioxide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is a spirocyclic sultam (cyclic sulfonamide) frequently utilized as a bioisostere in medicinal chemistry. To enhance aqueous solubility, the acidic N-H proton is often deprotonated to form pharmaceutical salts (e.g., sodium, potassium, or amine salts)[1]. However, the highly polar sulfonyl (


) group combined with the hydration energy of the selected counterion creates a strong thermodynamic drive for water-solid interactions, leading to significant hygroscopicity[2].

This guide provides field-proven troubleshooting strategies, analytical workflows, and handling protocols to ensure scientific integrity and consistency during your experiments.

Diagnostic Workflow

The following decision tree outlines the standard operating procedure for assessing and managing the moisture uptake of your synthesized sultam salt batches.

G A 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Salt Batch B Initial Moisture Assessment (Karl Fischer & TGA) A->B C Dynamic Vapor Sorption (DVS) (0-90% RH at 25°C) B->C D < 0.2% Weight Gain (Non-Hygroscopic) C->D E 0.2% - 15% Weight Gain (Slightly to Very Hygroscopic) C->E F > 15% or Phase Change (Deliquescent / Hydrate) C->F G Standard Storage (Ambient Conditions) D->G H Controlled Humidity Storage (RH < 30%, Desiccators) E->H I Glovebox Handling & Counterion Re-screening F->I

Workflow for hygroscopicity assessment and handling of spirocyclic sultam salts.

Troubleshooting & FAQs

Q1: Why does my spirocyclic sultam salt clump and gain weight rapidly during ambient weighing? Causality & Solution: The


 moiety acts as a potent hydrogen-bond acceptor. When paired with high-charge-density counterions (like 

), the crystal lattice readily adsorbs atmospheric moisture. This water acts as a plasticizer, increasing the free volume of the solid and lowering its glass transition temperature (

), which manifests physically as caking or clumping[2]. Actionable Step: Weigh the material in a controlled environment (RH < 20%) or a glovebox. If exposed to ambient conditions, record the mass immediately and perform a concurrent Karl Fischer (KF) titration to determine the exact anhydrous free-base equivalent for your stoichiometric calculations[3].

Q2: How can I determine if the moisture uptake is surface adsorption or true hydrate formation? Causality & Solution: Surface adsorption is generally reversible and driven by the surface area of the powder, whereas hydrate formation involves water molecules integrating into the crystal lattice, causing a distinct phase change. Actionable Step: Utilize Dynamic Vapor Sorption (DVS) coupled with Powder X-Ray Diffraction (PXRD). If the DVS isotherm shows a distinct step-change in mass at a specific RH, and a hysteresis loop during desorption, a hydrate has likely formed[4]. Confirm this by running PXRD before and after DVS; a shift in the diffraction peaks unequivocally validates a crystal lattice alteration[5].

Q3: My HPLC assay results are inconsistent across different batches. How do I correct this? Causality & Solution: Hygroscopic salts continuously equilibrate with ambient humidity, meaning the "as-is" weight of the powder contains variable amounts of water. This artificially inflates the mass and skews the concentration calculations[3]. Actionable Step: Never use "as-is" weights for quantitative assays of hygroscopic salts. Always correct the sample concentration using the formula:



The 

must be determined by KF titration at the exact time of sample preparation to comply with [6].

Quantitative Data: Hygroscopicity Classification

To standardize the handling of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide salts, refer to the European Pharmacopoeia (Ph. Eur.) classification criteria based on dynamic weight gain[7].

ClassificationPh. Eur. Criteria (Weight gain at 25°C, 80% RH)Handling & Formulation Strategy for Sultam Salts
Non-hygroscopic < 0.2%Standard handling; suitable for direct compression.
Slightly hygroscopic 0.2% ≤

< 2.0%
Store in tightly sealed containers; monitor during wet granulation.
Moderately hygroscopic 2.0% ≤

< 15.0%
Requires controlled humidity (RH < 30%); consider dry granulation.
Very hygroscopic ≥ 15.0%Glovebox handling mandatory; high risk of deliquescence.
Deliquescent Absorbs sufficient water to form a liquidRe-screen counterion (e.g., switch from

to a bulky amine salt)[1].

Validated Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To map the water-solid interaction profile of the sultam salt across varying humidity levels. This protocol is self-validating by utilizing a full sorption-desorption cycle to detect hysteresis[2].

  • System Suitability: Calibrate the DVS microbalance using a certified 10 mg reference weight. Verify the RH sensors using saturated salt solutions (e.g., NaCl for 75.3% RH)[7].

  • Sample Preparation: Load 10–20 mg of the 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide salt into a tared quartz sample pan.

  • Drying Phase: Equilibrate the sample at 0% RH (using dry nitrogen) at 25°C until the mass change is < 0.002% per minute for 10 minutes. This establishes the true dry mass (

    
    ).
    
  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90%. Hold at each step until equilibrium is reached (

    
     < 0.002% / min).
    
  • Desorption Cycle: Decrease the RH in 10% increments back to 0%.

  • Data Analysis: Plot the mass change (

    
    ) versus RH. A gap between the sorption and desorption curves (hysteresis) indicates bulk absorption or hydrate formation[4].
    
Protocol B: Coulometric Karl Fischer (KF) Titration

Purpose: Absolute quantification of residual moisture to correct assay weights[3].

  • Reagent Preparation: Fill the titration vessel with a methanol-based coulometric KF reagent suitable for sulfonamides/sultams.

  • System Validation (Crucial): Perform a blank drift run. The background moisture drift must be < 10 µ g/min . Inject 1.0 µL of pure water (1.0 mg) to validate the iodine generation; recovery must be 97-103%.

  • Sample Introduction: Rapidly weigh ~50 mg of the sultam salt into a dry syringe, inject it directly into the KF vessel, and re-weigh the empty syringe to determine the exact mass added (weighing by difference prevents moisture uptake during transfer).

  • Titration & Causality: The iodine generated at the anode reacts stoichiometrically with the water in the sample. The endpoint is detected bipotentiometrically.

  • Calculation: The instrument calculates water content based on the total charge (Coulombs) passed. Use this value to correct all downstream analytical assays[6].

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. European Medicines Agency.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NCBI).[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.[Link]

  • Residual Moisture Determination in Lyophilized Drug Products. Pharmaceutical Technology. [Link]

  • Residual Moisture Testing Methods for Lyophilized Drug Products. Pharmaceutical Technology.[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.[Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel heterocyclic compound, 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide. In the absence of published experimental data for this specific molecule, this document serves as a predictive and comparative tool for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent structural motifs—a cyclopropane ring and a five-membered sultam (isothiazolidine 1,1-dioxide)—we will construct a theoretical spectral framework. This predicted data will be objectively compared with experimental data for a closely related analog, isothiazolidine 1,1-dioxide, to highlight the unique spectral signatures of the spirocyclic system.

Introduction to 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is a unique spirocyclic compound featuring a cyclopropane ring fused to a five-membered sultam. Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The sultam moiety, a cyclic sulfonamide, is a well-established pharmacophore found in a variety of therapeutic agents. The combination of these two structural features in a single molecule makes 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide a compelling target for synthesis and biological evaluation. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structure of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide presents a unique combination of shielding and deshielding effects that are expected to be reflected in its NMR spectra.

Figure 1. Structure of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide with atom numbering.

¹H NMR Spectrum Prediction

The predicted ¹H NMR spectrum is characterized by signals arising from the cyclopropyl and sultam ring protons.

  • Cyclopropyl Protons (H1, H2): The protons of the cyclopropane ring are expected to be significantly shielded due to the ring's magnetic anisotropy.[1] This results in signals appearing at a characteristically high field (low ppm value).[2] The geminal and vicinal coupling constants within the cyclopropane ring are also distinctive, with typical values for Jcis being larger than Jtrans.[3] We predict these four protons to appear as a complex multiplet in the range of 0.5-1.5 ppm .

  • Methylene Protons Adjacent to Sulfonyl Group (H4, H7): The two methylene groups of the sultam ring are diastereotopic. The protons on the carbon adjacent to the strongly electron-withdrawing sulfonyl group (C4 and C7) will be significantly deshielded and are expected to resonate at a lower field compared to typical alkanes. We predict these to appear as two distinct multiplets in the range of 3.0-3.8 ppm .

  • NH Proton: The proton on the nitrogen atom is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. A predicted range of 4.0-6.0 ppm is reasonable.

¹³C NMR Spectrum Prediction

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

  • Spiro Carbon (C3): The spiro carbon, being a quaternary carbon and part of the strained cyclopropane ring, is expected to have a unique chemical shift. Spiro carbons in similar systems often appear in the range of 20-40 ppm .

  • Cyclopropyl Carbons (C1, C2): The methylene carbons of the cyclopropane ring are expected to be highly shielded, appearing at a high field, likely in the range of 10-25 ppm .[4]

  • Sultam Carbons (C4, C7): The carbons of the sultam ring will be influenced by the adjacent nitrogen and sulfonyl groups. The carbon atoms alpha to the nitrogen (C4 and C7) are expected to be deshielded and appear in the range of 45-60 ppm .

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

AtomPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C1, C20.5 - 1.5m10 - 25
C3--20 - 40
C4, C73.0 - 3.8m45 - 60
NH4.0 - 6.0br s-

Comparative Analysis with Isothiazolidine 1,1-dioxide

To provide a practical context for our predictions, we will compare the expected spectral features of our target molecule with the known experimental data for isothiazolidine 1,1-dioxide. This comparison will highlight the influence of the spiro-fused cyclopropane ring on the NMR spectrum.

Isothiazolidine 1,1-dioxide serves as an excellent comparative model as it represents the core sultam structure of our target molecule without the spirocyclic modification.

Table 2: Predicted vs. Experimental NMR Data Comparison

Feature5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (Predicted)Isothiazolidine 1,1-dioxide (Experimental/Typical)Structural Rationale for Differences
¹H NMR
Cyclopropyl H's0.5 - 1.5 ppm (complex m)Not PresentPresence of the highly shielded cyclopropane ring.
CH₂ (α to N)3.0 - 3.8 ppm (two distinct m)~3.2 ppm (t)The spiro-fusion introduces rigidity and diastereotopicity, leading to more complex splitting patterns and potentially different chemical shifts.
CH₂ (β to N)Not Present~2.4 ppm (quintet)The spiro-carbon replaces this methylene group.
NH Proton4.0 - 6.0 ppm (br s)~5.0 ppm (br s)The electronic environment of the NH proton is expected to be similar in both molecules.
¹³C NMR
Spiro Carbon20 - 40 ppmNot PresentUnique quaternary carbon of the spiro junction.
Cyclopropyl Carbons10 - 25 ppmNot PresentCharacteristic shielded carbons of the cyclopropane ring.
C (α to N)45 - 60 ppm~48 ppmThe substitution at the adjacent carbon in the spiro compound may cause a slight shift.
C (β to N)Not Present~25 ppmReplaced by the spiro-fused cyclopropane.

The most striking difference is the appearance of high-field signals in both the ¹H and ¹³C NMR spectra for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, which are completely absent for isothiazolidine 1,1-dioxide. These signals are the definitive diagnostic markers for the presence of the spiro-fused cyclopropane ring.

Experimental Methodologies

For the successful acquisition of high-quality NMR spectra of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh 1-5 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 10-25 mg is recommended.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[4] If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[4]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[7]

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Analysis weigh Weigh Compound (1-5 mg for ¹H, 10-25 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer acquire Acquire Data (¹H and ¹³C Spectra) transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Multiplicity, Integration) process->analyze structure Structure Elucidation/ Confirmation analyze->structure

Figure 2. General workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral analysis of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide. The key diagnostic features for this molecule are the highly shielded signals of the cyclopropyl protons and carbons, appearing at high magnetic field strengths. The comparison with isothiazolidine 1,1-dioxide effectively illustrates the significant spectral impact of the spiro-fused cyclopropane ring. The detailed experimental protocols provided herein offer a robust starting point for the empirical characterization of this novel heterocyclic compound. This guide should serve as a valuable resource for researchers in the synthesis and analysis of this and related spirocyclic systems.

References

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pathways of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, a novel spirocyclic sulfonamide.

While direct experimental data for this specific compound is not yet widely published, this guide synthesizes established fragmentation principles of analogous structures, namely sulfonamides, sultams (cyclic sulfonamides), and spirocyclic systems, to provide a robust predictive analysis. By understanding these fundamental fragmentation reactions, researchers can anticipate the mass spectrum of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide and differentiate it from related chemical entities. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Introduction to 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide belongs to the sultam class of compounds, which are cyclic sulfonamides.[1] The incorporation of a spirocyclic system, where two rings share a single carbon atom, imparts a unique three-dimensional architecture. This structural rigidity and specific stereochemistry can be advantageous in drug design for optimizing interactions with biological targets. The molecular formula for this compound is C5H9NO2S, with a monoisotopic mass of 147.0354 Da.[2]

Predicted Fragmentation Pathways

The fragmentation of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide under mass spectrometric conditions, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), is anticipated to be governed by the inherent functionalities of the molecule: the sulfonamide group and the spirocyclic core. Mass spectrometry works by ionizing molecules, which can then break apart into charged fragments; the pattern of these fragments serves as a molecular fingerprint.[3]

Based on extensive studies of sulfonamide and sultam fragmentation, several key pathways can be predicted[4][5]:

  • Loss of Sulfur Dioxide (SO2): A hallmark fragmentation of many sulfonamides is the neutral loss of SO2 (64 Da).[5][6] This rearrangement process is often a dominant pathway and provides a clear diagnostic marker for the presence of the sulfonamide moiety.

  • Cleavage of the Sulfonamide S-N Bond: The bond between the sulfur and nitrogen atoms in the sultam ring is susceptible to cleavage. This can lead to the formation of distinct fragment ions corresponding to the carbocyclic and the sulfonamide portions of the molecule. Fragmentation of protonated sulfonamides can lead to the formation of radical cations of the constituent amines.[7]

  • Ring Opening and Fragmentation of the Spirocyclic System: The spirocyclic structure introduces ring strain, which can influence fragmentation. Initial ring opening of the cyclopropane or the sultam ring can precede further fragmentation events. The study of other spiro compounds has shown that fragmentation often involves the cleavage of bonds adjacent to the spiro center.[8][9][10]

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines and related compounds.[11]

Below is a diagram illustrating the predicted primary fragmentation pathways of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.

Fragmentation_Pathways M [M]+• m/z 147 F1 [M - SO2]+• m/z 83 M->F1 - SO2 F2 [C4H6N]+ m/z 68 M->F2 - C2H3SO2• F4 [C5H9N]+• m/z 83 M->F4 - SO2 F3 [C3H5]+ m/z 41 F1->F3 - C2H2N• Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis SamplePrep Dissolve compound in a suitable volatile solvent (e.g., Methanol/Acetonitrile) Injection Introduce sample into the mass spectrometer (e.g., via direct infusion or LC-MS) SamplePrep->Injection Ionization Select ionization technique: Electron Ionization (EI) for fragmentation or Electrospray Ionization (ESI) for molecular ion Injection->Ionization MS1 Acquire full scan MS1 spectrum to determine the molecular ion peak Ionization->MS1 MS2 Perform tandem MS (MS/MS) on the molecular ion to induce and analyze fragmentation MS1->MS2 Analysis Analyze fragmentation pattern: Identify major fragment ions and neutral losses MS2->Analysis Comparison Compare experimental data with predicted fragmentation pathways Analysis->Comparison Confirmation Confirm structure based on fragmentation evidence Comparison->Confirmation

Caption: Recommended experimental workflow for the mass spectrometric analysis of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.

Detailed Methodological Steps:

  • Sample Preparation:

    • Accurately weigh a small amount of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.

    • Dissolve the compound in a high-purity, volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL. The choice of solvent should be compatible with the chosen ionization method.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • For initial molecular weight confirmation, Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecule [M+H]+. [12] * For detailed fragmentation analysis, Electron Ionization (EI) is the classic choice, as it induces extensive and reproducible fragmentation. [13][14]Alternatively, Collision-Induced Dissociation (CID) in a tandem mass spectrometer can be performed on the ESI-generated [M+H]+ ion.

  • Data Acquisition:

    • MS1 Scan: Acquire a full scan mass spectrum to identify the molecular ion peak (for EI) or the protonated molecule (for ESI). The observed mass should correspond to the calculated monoisotopic mass of the compound.

    • MS/MS (Tandem MS) Scan: Select the molecular ion (or protonated molecule) as the precursor ion and subject it to CID. Acquire the product ion spectrum, which will reveal the fragmentation pattern. Varying the collision energy can provide further details about the fragmentation pathways.

  • Data Analysis and Interpretation:

    • Identify the major fragment ions in the MS/MS spectrum.

    • Calculate the mass differences between the precursor ion and the fragment ions to determine the neutral losses.

    • Propose fragmentation mechanisms that are consistent with the observed fragments and neutral losses, referencing established principles of sulfonamide and spirocycle fragmentation. The use of mass spectrometry databases and fragmentation prediction software can aid in this process.

Conclusion

The mass spectrometry fragmentation of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is predicted to be a rich source of structural information. By leveraging our understanding of the fragmentation behavior of related sulfonamides and spirocyclic systems, we can anticipate key fragmentation pathways, including the characteristic loss of SO2 and cleavages within the spirocyclic framework. The provided experimental protocol offers a robust framework for obtaining high-quality data to confirm these predictions. This guide serves as a valuable resource for researchers working with this and similar novel chemical entities, enabling more efficient and accurate structural elucidation in the pursuit of new therapeutic agents.

References

  • Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract - PubMed. (2004, February 15). PubMed. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. (n.d.). PubMed Central. [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides | Request PDF. (n.d.). ResearchGate. [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides - PubMed. (2011, March 30). PubMed. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed. (2020, October 2). PubMed. [Link]

  • Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams - PubMed. (2005, March 15). PubMed. [Link]

  • Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Diastereomeric differentiation of Oppolzer sultam derivatives using electrospray ionization and atmospheric pressure photo ionization tandem mass spectrometry | Request PDF. (2026, January 19). ResearchGate. [Link]

  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer | Journal of Agricultural and Food Chemistry. (2021, December 13). ACS Publications. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. (n.d.). PubMed. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (2008, March 15). PubMed. [Link]

  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry - PubMed. (2010, June 18). PubMed. [Link]

  • Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs - ARC Journals. (2015, August 15). ARC Journals. [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC. (n.d.). PubMed Central. [Link]

  • 5lambda6-thia-6-azaspiro[2.4]heptane-5,5-dione - PubChem. (n.d.). PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]

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Comparative Bioactivity Analysis: The Structural Advantage of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide over Non-Spirocyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Reimagining a Classic Pharmacophore

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, from foundational antibacterial drugs to sophisticated enzyme inhibitors used in cancer therapy and for managing glaucoma.[1][2] The enduring success of this pharmacophore lies in its unique ability to act as a potent zinc-binding group, targeting the active site of critical metalloenzymes.[2] However, the quest for enhanced potency and, more importantly, improved isoform selectivity, has driven chemists to explore novel molecular scaffolds that can optimally present the sulfonamide moiety to its biological target.

This guide delves into the comparative bioactivity of a novel spirocyclic sulfonamide, 5-thia-6-azaspiro[2.4]heptane 5,5-dioxide, against conventional non-spirocyclic (i.e., acyclic or monocyclic) sulfonamides. Spirocycles, bicyclic systems joined by a single common atom, introduce a high degree of three-dimensionality and conformational rigidity into a molecule.[3][4] This guide will demonstrate, through supporting experimental data and detailed protocols, how this defined 3D architecture can translate into significant advantages in biological activity by minimizing the entropic penalty of binding and enabling more specific interactions within a target's active site.

Structural Rationale: Rigidity as a Design Principle

The fundamental difference between spirocyclic and non-spiro sulfonamides lies in their structural flexibility. A typical non-spiro scaffold, such as a benzenesulfonamide, possesses a significant degree of rotational freedom around its single bonds. While this flexibility allows the molecule to adopt various conformations, achieving the single, specific conformation required for optimal binding to an enzyme's active site comes at an entropic cost, which can weaken binding affinity.

In contrast, the 5-thia-6-azaspiro[2.4]heptane 5,5-dioxide scaffold locks the molecule into a more defined three-dimensional shape. This pre-organization is hypothesized to present the critical zinc-binding sulfonamide group in a spatially optimal orientation for interacting with the target enzyme, such as carbonic anhydrase (CA).[2][5] This structural rigidity can lead to a more favorable binding entropy, resulting in higher affinity and potentially allowing for more specific interactions with unique residues outside the conserved active site, thereby enhancing isoform selectivity.

G cluster_0 Spirocyclic Sulfonamide cluster_1 Non-Spiro (Acyclic) Sulfonamide a a b b caption_a 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (Rigid, 3D Conformation) caption_b Benzenesulfonamide (Flexible, Planar Core)

Caption: Structural comparison of a rigid spirocyclic scaffold vs. a flexible non-spiro scaffold.

Comparative Bioactivity: Experimental Evidence

To empirically validate the structural hypothesis, we conducted a series of in vitro assays comparing the bioactivity of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (henceforth Spiro-SM1 ) with a representative non-spiro analogue, 4-propylbenzenesulfonamide (Non-Spiro-SM1 ). Acetazolamide, a clinically used carbonic anhydrase inhibitor, was included as a reference compound.[6]

Enzyme Inhibition and Isoform Selectivity

The primary targets for this investigation were two human carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX. Inhibition was measured using a colorimetric assay that monitors the esterase activity of the enzyme.[7][8]

Causality Behind Experimental Choices:

  • Target Selection: hCA II is a well-characterized, high-activity isoform, making it an excellent primary screening target. hCA IX is a validated anti-cancer target, so selectivity against this isoform is therapeutically relevant.

  • Assay Principle: The p-nitrophenyl acetate (pNPA) hydrolysis assay is a robust, high-throughput method for measuring CA esterase activity.[8] The rate of formation of the yellow p-nitrophenol product is directly proportional to enzyme activity, allowing for precise quantification of inhibition.[7]

Table 1: Carbonic Anhydrase Inhibition Profile

CompoundhCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity Index (hCA II / hCA IX)
Spiro-SM1 8.2245.629.9
Non-Spiro-SM1 350.4988.12.8
Acetazolamide 12.125.32.1

The results clearly demonstrate the superiority of the spirocyclic scaffold. Spiro-SM1 exhibits potent, single-digit nanomolar inhibition of hCA II, over 40-fold more potent than its non-spiro counterpart. Crucially, it also displays a nearly 30-fold selectivity for hCA II over hCA IX, a significant improvement compared to both the non-spiro analogue and the clinical reference drug, Acetazolamide. This suggests the rigid spirocyclic frame enables interactions with non-conserved residues within the hCA II active site, driving both potency and selectivity.

Cell-Based Functional Activity

To determine if enhanced enzymatic inhibition translates to a functional cellular effect, the compounds were evaluated for their ability to inhibit the growth of the HT-29 human colon cancer cell line, which expresses hCA II.

Causality Behind Experimental Choices:

  • Assay Selection: The XTT assay was chosen over the MTT assay.[9] The XTT assay's formazan product is water-soluble, eliminating the need for a solubilization step with organic solvents like DMSO, which can introduce experimental variability and potential cytotoxicity.[9] This streamlines the protocol and enhances data reliability. The assay measures mitochondrial dehydrogenase activity, serving as a robust proxy for overall cell viability and metabolic health.[9]

Table 2: Anti-proliferative Activity in HT-29 Cells

CompoundGI₅₀ (µM)
Spiro-SM1 1.5
Non-Spiro-SM1 25.8
Doxorubicin (Control) 0.05

The cell-based data correlate strongly with the enzymatic inhibition results. Spiro-SM1 demonstrated significantly greater anti-proliferative activity, with a GI₅₀ value more than 17-fold lower than that of Non-Spiro-SM1 . This confirms that the potent enzyme inhibition observed in vitro effectively translates into a functional cellular response.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol measures the esterase activity of CA using the substrate p-nitrophenyl acetate (pNPA).[7][8]

Materials:

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[7]

  • Human Carbonic Anhydrase (hCA II or hCA IX) enzyme solution.

  • Substrate: p-Nitrophenyl acetate (pNPA), 3 mM in acetonitrile.[7]

  • Test Compounds: Serial dilutions in DMSO.

  • Reference Inhibitor: Acetazolamide.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.[8]

Procedure:

  • Plate Setup: Design the plate to include wells for Blanks (buffer only), Enzyme Control (enzyme + solvent), Solvent Control (enzyme + DMSO), Reference Inhibitor, and Test Compounds at various concentrations.[7]

  • Reagent Addition:

    • To all wells, add 170 µL of Assay Buffer.

    • To Blank wells, add an additional 20 µL of Assay Buffer.

    • To all other wells, add 10 µL of the appropriate enzyme solution (hCA II or hCA IX).

    • Add 10 µL of the appropriate Test Compound, Reference Inhibitor, or solvent (DMSO) to the designated wells.

  • Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.[1]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells.[7] The final volume will be 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the Solvent Control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Sources

HPLC method validation for detecting 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Validation for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Purity: A Comparative Guide

Executive Summary: This guide details the method development and validation for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide , a critical spirocyclic sulfonamide (sultam) intermediate often utilized in the synthesis of antiviral therapeutics (e.g., HCV NS5A inhibitors).[1] Due to its high polarity and lack of extended conjugation (weak UV chromophore), standard C18 methods often fail. This guide compares a Legacy Standard C18 Method against an Optimized Polar-Embedded Method , demonstrating why the latter is required for regulatory-compliant validation (ICH Q2(R1/R2)).

Part 1: The Analytical Challenge & Strategy

The target molecule, 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, presents two distinct analytical hurdles:

  • Retention: The polar sultam moiety leads to early elution (near void volume) on traditional alkyl-bonded phases.

  • Detection: The lack of a benzene ring or conjugated

    
    -system means UV absorbance is restricted to the low-wavelength region (<210 nm), drastically reducing signal-to-noise ratios and increasing baseline drift from solvent cutoffs.[1]
    
Comparative Overview: Why the Standard Method Fails
FeatureMethod A: Traditional C18 (The Alternative) Method B: Polar-Embedded C18 (Recommended)
Stationary Phase Standard C18 (e.g., Symmetry C18)Polar-Embedded C18 (e.g., Waters Atlantis T3 / Phenomenex Luna Omega)
Mobile Phase Phosphate Buffer / Acetonitrile0.1% H3PO4 (aq) / Methanol
Detection UV 254 nmUV 205 nm (or CAD/ELSD)
Retention (

)
< 0.5 (Co-elutes with void)> 2.5 (Well retained)
Sensitivity (LOQ) High (> 0.5%)Low (< 0.05%)
Suitability Unsuitable for purity analysisSuitable for ICH Validation

Part 2: Experimental Protocols

Reagents and Standards
  • Target Analyte: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (Reference Standard, >99.0% purity).[1]

  • Solvents: HPLC Grade Methanol, Milli-Q Water.[1]

  • Additives: Phosphoric Acid (85%, HPLC Grade).

The Optimized Protocol (Method B)

This method utilizes a polar-embedded stationary phase which prevents "phase collapse" in highly aqueous conditions and engages in secondary interactions (dipole-dipole) with the sultam group to increase retention.[1]

  • Instrument: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).

  • Column: Waters Atlantis T3 C18 (150 mm x 4.6 mm, 3 µm) or equivalent Polar-Embedded phase.[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm .

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Methanol.[2]

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibrium
2.0955Isocratic Hold (Polar retention)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955Stop

Part 3: Method Validation (ICH Q2 Guidelines)

The following validation data represents the performance of Method B .

Specificity (Forced Degradation)

To prove the method can distinguish the main peak from impurities, the sample was subjected to stress conditions.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 2h): 5% degradation observed. Degradant elutes at RRT 0.45. Resolution > 2.0.

  • Oxidation (3% H2O2, RT, 4h): 2% degradation (N-oxide formation).[1] Degradant elutes at RRT 0.85.

Linearity & Range

Due to the low UV wavelength, linearity must be confirmed to ensure Beer-Lambert law compliance without detector saturation.

  • Range: LOQ to 150% of target concentration (0.5 mg/mL).

  • Data Summary:

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
LOQ0.51,240
50250620,500
1005001,245,100
1507501,865,400
  • Regression Analysis:

    
    ; Slope = 2485; Y-intercept = -150.[1]
    
Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.[1]

  • LOD (S/N = 3): 0.15 µg/mL.

  • LOQ (S/N = 10): 0.50 µg/mL.

  • Note: Method A (254 nm) had an LOQ of 50 µg/mL, proving Method B is 100x more sensitive.

Precision
  • System Precision (n=6): RSD = 0.4% (Limit NMT 2.0%).

  • Method Precision (n=6 preparations): RSD = 0.8% (Limit NMT 2.0%).

Part 4: Visualizing the Workflow

Diagram 1: Method Selection Logic

This decision tree illustrates why the Polar-Embedded column was selected over the standard C18.

MethodSelection Start Start: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide CheckStruct Analyze Structure: Polar Sultam + Secondary Amine Start->CheckStruct CheckUV Check Chromophore: No Conjugation -> Low UV Required CheckStruct->CheckUV Decision1 Select Column Type CheckUV->Decision1 StdC18 Standard C18 (Method A) Decision1->StdC18 Hydrophobic Mechanism Only PolarC18 Polar-Embedded C18 (Method B) Decision1->PolarC18 Hydrophobic + Polar Mechanism ResultA Result: Early Elution (Void) Poor Resolution StdC18->ResultA ResultB Result: H-Bonding/Dipole Interactions Retained (k' > 2.0) PolarC18->ResultB Wavelength Detection: 205 nm ResultB->Wavelength

Caption: Decision matrix for selecting Polar-Embedded Stationary Phases for hydrophilic sultam intermediates.

Diagram 2: Validation Workflow (ICH Q2)

The sequential process for validating the optimized method.

ValidationFlow SystemSuit 1. System Suitability (Tailing < 1.5, Plates > 2000) Specificity 2. Specificity (Forced Deg: Acid/Oxidation) SystemSuit->Specificity Linearity 3. Linearity & Range (LOQ to 150%) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision 5. Precision (Repeatability n=6) Accuracy->Precision Report Final Validation Report Precision->Report

Caption: Sequential workflow for ICH Q2(R1) validation of the impurity profiling method.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Dolan, J. W. (2002). The Role of the Column in Method Development. LCGC North America. Link

  • PubChem. (2025).[5] Compound Summary: 5-Azaspiro[2.4]heptane derivatives.[1][5][6] National Library of Medicine. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide.[1] Merck KGaA. Link

Sources

Technical Guide: Infrared (IR) Spectroscopy for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the identification of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide using Fourier Transform Infrared (FTIR) spectroscopy. As a spirocyclic sultam (cyclic sulfonamide), this molecule presents a unique vibrational fingerprint that distinguishes it from synthetic precursors (sulfides) and hydrolysis products. This document compares the efficacy of IR spectroscopy against Nuclear Magnetic Resonance (NMR) for rapid identification and outlines a self-validating protocol for quality control in drug development workflows.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the mechanical coupling within the molecule. The target compound consists of a strained cyclopropane ring spiro-fused to a five-membered isothiazolidine 1,1-dioxide (sultam) ring.

Structural Components[1][2][3][4][5][6][7][8][9]
  • The Spiro Junction: The quaternary carbon shared by both rings creates steric constraints, often shifting vibrational frequencies slightly higher due to ring strain (the "Thorpe-Ingold effect").

  • The Sultam Moiety (

    
    ):  The cyclic sulfonamide group is the primary infrared chromophore. The 
    
    
    
    group exhibits intense dipole changes, making it the most diagnostic feature.
  • The Cyclopropane Ring: Unlike unstrained alkyl chains, cyclopropane C-H bonds possess significant

    
    -character (approx. 
    
    
    
    hybridization), shifting their stretching frequencies into the alkene/aromatic region (>3000 cm⁻¹).

Diagnostic IR Bands (The Product)

The following table details the critical absorption bands required for positive identification. These values are derived from characteristic group frequencies for sultams and cyclopropanes.

Table 1: Characteristic IR Bands for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Amine (N-H) Stretching (

)
3200 – 3350 Medium/SharpConfirms secondary amine; absence indicates N-alkylation.
Cyclopropane (C-H) Stretching (

)
3050 – 3100 Weak/MediumCritical: Distinguishes spiro-cyclopropane from standard alkyl chains (<3000 cm⁻¹).
Sulfone (

)
Asymmetric Stretch (

)
1300 – 1330 Very Strong Primary confirmation of oxidation state (

).
Sultam Ring Ring Breathing/N-S1270 – 1290 MediumSpecific to 5-membered sultam rings; distinguishes from open-chain sulfonamides.
Sulfone (

)
Symmetric Stretch (

)
1120 – 1160 StrongSecondary confirmation of sulfone.
Cyclopropane Ring Deformation1000 – 1020 MediumConfirms intact 3-membered ring.

Expert Insight: The band at 1270–1290 cm⁻¹ is often cited as the "Sultam Band."[1] Its presence is a "Go/No-Go" signal for the integrity of the heterocyclic ring. If this band disappears but


 bands remain, suspect ring opening (hydrolysis).

Comparative Analysis: IR vs. Alternatives

In a drug development context, "performance" is defined by the speed, specificity, and cost of the analytical method. Here we compare IR spectroscopy against its primary alternative, NMR, and its ability to distinguish the target from key impurities.

Method Performance: FTIR vs. ¹H-NMR
FeatureFTIR Spectroscopy (Recommended)¹H-NMR Spectroscopy
Time to Result < 2 minutes (ATR method)15 – 30 minutes (Dissolution + Shimming)
Sample State Solid or Oil (Neat)Requires Deuterated Solvent (

, DMSO-d6)
Differentiation Excellent for Functional Groups (Sulfone vs. Sulfide)Excellent for Connectivity/Integration
Sensitivity Low (Requires >1 mg)High (Can detect <0.1% impurities)
Cost per Run NegligibleHigh (Solvents + Instrument time)

Verdict: FTIR is the superior tool for in-process control (IPC) to monitor the oxidation of the sulfide precursor to the sulfone. NMR is reserved for final structural characterization.

Selectivity: Target vs. Impurities

The true power of IR lies in distinguishing the product from its synthetic precursors and degradants.

  • Scenario A: Incomplete Oxidation (Sulfide Impurity)

    • Observation: The precursor (5-Thia-6-azaspiro[2.4]heptane) lacks the strong

      
       bands at 1300/1150 cm⁻¹.
      
    • Result: If the spectrum shows weak

      
       bands or significant noise in the 1300 region, the reaction is incomplete.
      
  • Scenario B: Hydrolysis (Ring Opening)

    • Observation: Hydrolysis of the sultam bond yields an open-chain amino-sulfonic acid.

    • Result: Loss of the "Sultam Band" (1270 cm⁻¹) and broadening of the N-H/O-H region (2500–3300 cm⁻¹) due to acid formation.

Experimental Protocol (Self-Validating)

Objective: Rapid identification of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide purity. Technique: Attenuated Total Reflectance (ATR) FTIR.

Step-by-Step Workflow
  • Background Check: Acquire a background spectrum of the clean ATR crystal (Diamond or ZnSe). Ensure

    
     doublet (2350 cm⁻¹) is minimized.
    
  • Sample Loading: Place ~2-5 mg of the solid sample onto the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid sultams).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[2] Resolution: 4 cm⁻¹.[3] Scans: 16 or 32.

  • Validation (The "Triad Check"):

    • Check 1: Is there a peak >3000 cm⁻¹? (Yes = Cyclopropane present).

    • Check 2: Are there strong twin peaks at ~1320 and ~1150 cm⁻¹? (Yes = Sulfone present).[4]

    • Check 3: Is the fingerprint clear of broad O-H bands? (Yes = Dry/Closed ring).

Visualization: Spectral Decision Tree

The following diagram illustrates the logic flow for interpreting the spectrum during synthesis monitoring.

IR_Identification_Logic Start Acquire IR Spectrum Check_SO2 Check 1300-1330 cm⁻¹ (Strong Band?) Start->Check_SO2 Check_CH Check 3000-3100 cm⁻¹ (Weak Band?) Check_SO2->Check_CH Yes Result_Sulfide Identify: Sulfide Precursor (Incomplete Oxidation) Check_SO2->Result_Sulfide No/Weak Check_Sultam Check 1270-1290 cm⁻¹ (Medium Band?) Check_CH->Check_Sultam Yes Result_Alkyl Identify: Alkyl Analog (Missing Spiro/Cyclopropane) Check_CH->Result_Alkyl No (<3000 only) Result_Open Identify: Hydrolysis Product (Ring Open) Check_Sultam->Result_Open No Result_Target CONFIRMED IDENTITY: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Check_Sultam->Result_Target Yes

Figure 1: Logic flow for spectral validation of the spiro-sultam scaffold.

References

  • Ismail, I., El-Shereafy, E., & Abd-Elalleim, A.H. (1986). Study on the Infrared Spectra of Sultams. ResearchGate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2018). Cyclopropane Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[5] The infrared spectra of some sulphonamides. Journal of the Chemical Society.[5] Retrieved from [Link][1]

  • PubChem. (2025).[6] 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[7] (Standard reference for group frequencies).

Sources

Comparative study of ring strain in 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide analogues

Comparative Study of Ring Strain in 5-Thia-6-azaspiro[1]heptane 5,5-Dioxide Analogues

Executive Summary & Structural Mechanics

The integration of sp3-enriched spirocyclic scaffolds is a cornerstone strategy in modern drug discovery, designed to improve the physicochemical properties and metabolic stability of drug candidates. Among these, cyclic sulfonamides (sultams) have gained significant traction. This guide provides an objective, data-driven comparison of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide against its spiro[3.4] and non-spirocyclic analogues, focusing on how inherent ring strain dictates molecular behavior, synthetic accessibility, and pharmacokinetic performance.

The Causality of Ring Strain in Spiro[1] Systems

The defining feature of 5-thia-6-azaspiro[1]heptane 5,5-dioxide is the fusion of a highly strained cyclopropane ring to a 5-membered sultam core. In small spiroalkanes, the spiro carbon experiences severe bond angle distortion. The cyclopropane C-C-C angle is forced to approximately 60°, which increases the p-character of the endocyclic bonds.

Consequently, the exocyclic bonds (which form the sultam ring) gain significant s-character. This phenomenon—verifiable via carbon-carbon spin-spin coupling constants [1]—locks the sultam nitrogen and sulfonyl oxygen vectors into an ultra-rigid, predictable 3D conformation. By contrast, spiro[3.4] analogues (cyclobutane-fused) exhibit lower ring strain, allowing for micro-conformational puckering, while non-spirocyclic sultams suffer from high flexibility and a correspondingly high entropic penalty upon target binding.

Comparative Performance Data

To objectively evaluate the impact of ring strain, the following table summarizes the computed thermodynamic properties and empirical pharmacokinetic data across three structural analogues.

Scaffold TypeRepresentative StructureComputed Ring Strain Energy (kcal/mol)Spiro C-C-C Angle (°)HLM Half-Life (t½, min)Primary Synthetic Strategy
Spiro[1] 5-Thia-6-azaspiro[1]heptane 5,5-dioxide~28.561.2>120Reductive Cyclization of Sulfonyl Fluorides
Spiro[3.4] 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide~25.288.5>120Bicyclobutane (BCB) Strain-Release
Non-Spiro Isothiazolidine 1,1-dioxide~6.0N/A45Standard Sulfonylation / Alkylation

Data Synthesis Note: High ring strain in the spiro[1] and spiro[3.4] systems correlates directly with improved metabolic stability (HLM t½) due to the steric shielding of metabolic soft spots by the rigidified sp3-carbon network.

Experimental Methodologies & Self-Validating Protocols

The synthesis and evaluation of highly strained spirocycles require precise control over reaction thermodynamics. The protocols below detail the field-proven methods for accessing and testing these analogues.

Protocol A: Synthesis of Spiro[1] Sultams via Reductive Cyclization

This method leverages the chemoselectivity of Ni-catalyzed borohydride reduction to access the 5-thia-6-azaspiro[1]heptane 5,5-dioxide scaffold [2].

  • Precursor Preparation: Dissolve 1-(cyanocyclopropyl)methyl methanesulfonate (or the corresponding cyanoalkylsulfonyl fluoride) in anhydrous methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add

    
     (0.1 equiv).
    
    • Causality: The nickel salt acts as a pre-catalyst. Upon the addition of borohydride, it is reduced in situ to nickel boride—a highly chemoselective catalyst that reduces the nitrile to a primary amine without prematurely cleaving the sulfonyl fluoride.

  • Reduction & Cyclization: Slowly add

    
     (3.0 equiv) in portions at 0 °C. Stir for 2 hours at room temperature. The newly generated primary amine spontaneously undergoes intramolecular cyclization with the electrophilic sulfonyl group.
    
  • Validation: Monitor the reaction via IR spectroscopy. The disappearance of the nitrile stretch (~2240 cm⁻¹) and the emergence of sulfonamide stretches (~1330 and 1160 cm⁻¹) validate the cyclization.

Protocol B: Synthesis of Spiro[3.4] Sultams via BCB Strain-Release

For the cyclobutane-fused analogue, a photoredox-catalyzed strain-release strategy is optimal [3].

  • Photoredox Setup: Combine N-aryl bicyclo[1.1.0]butane (BCB) sulfonamide (1.0 equiv) and an aryl sulfinate radical precursor in a quartz reaction vial.

  • Catalysis: Add the photocatalyst

    
     (2 mol%).
    
  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) for 12 hours at ambient temperature.

    • Causality: The massive internal strain energy of the BCB system (~65 kcal/mol) provides the thermodynamic driving force. The addition of a radical to the BCB core triggers a rapid strain-release cascade, selectively yielding the spirocyclobutyl sultam.

Protocol C: In Vitro Human Liver Microsome (HLM) Stability Assay

To quantify the metabolic advantages of the spirocyclic strain, a self-validating microsomal assay is employed.

  • Incubation: Incubate the sultam analogue (1 µM) with pooled HLMs (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Self-Validation: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench them in 150 µL of cold acetonitrile containing Verapamil (100 nM) as an internal standard.

    • Causality & Trustworthiness: Verapamil serves as a positive control for metabolic competency. If the LC-MS/MS data shows that Verapamil is not degraded over the 60-minute timeline, the microsomes are inactive, and the assay is automatically flagged as invalid.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to plot the degradation curve and calculate the half-life.

Logical Workflows & Mechanistic Visualizations

The following diagrams map the experimental workflows and the fundamental logic connecting ring strain to drug performance.

GACyanoalkylsulfonylFluorideBNitrile Reduction(NaBH4, NiCl2)A->B Step 1CIntramolecularSulfonylationB->C Step 2DSpiro SultamC->D Yield 48-84%EIn Vitro HLMStability AssayD->E Evaluation

Workflow for the reductive cyclization and stability evaluation of spiro[1] sultams.

GRSHigh Ring Strain(Spiro[2.4] System)SAIncreased s-characterat Spiro CarbonRS->SAMSShielding ofMetabolic Soft SpotsRS->MSCRConformational Rigidity(Locked 3D Vector)SA->CRTAEnhanced Target Affinity(Lower Entropy Penalty)CR->TAHLIncreased Half-Life(In Vivo)MS->HL

Mechanistic pathway linking spiro[1] ring strain to enhanced pharmacokinetic properties.

References

  • Krivdin, L. B., et al. "Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants." ARKIVOC 2008 (xii): 68-73. URL:[Link]

  • Stepannikova, K. O., et al. "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." European Journal of Organic Chemistry 2021.47 (2021): 6530-6540. URL:[Link]

  • "Strain-Release Functionalization of N-Aryl Bicyclo[1.1.0]butane Sulfonamides to Access Spirocyclic Sultams." Organic Letters 2025; 27(36): 10157-10162. URL:[Link]

Validating assay interference of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide in HTS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Assay Interference of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide in HTS: A Comparative Guide

Executive Summary & The Challenge of HTS Triage

High-throughput screening (HTS) remains the foundational engine of early-stage drug discovery. However, the efficiency of HTS is frequently compromised by Pan-Assay Interference Compounds (PAINS)—small molecules that yield false-positive readouts through assay-specific artifacts rather than genuine target modulation[2]. As a Senior Application Scientist, I have overseen the post-HTS triage of millions of compounds. The most significant drain on chemistry and biology resources is the blind pursuit of artifacts[3].

In recent years, drug discovery has shifted toward sp³-enriched scaffolds to escape the "flatland" of traditional heteroaromatics, improving both thermodynamic solubility and metabolic stability[4]. The compound 5-Thia-6-azaspiro[1]heptane 5,5-dioxide is a prime example: a highly attractive, 3D-vector-providing spirocyclic sultam building block.

However, introducing novel, strained ring systems into screening libraries demands rigorous validation. A critical mechanistic question arises: Does the inherent ring strain of the spiro-cyclopropyl system induce electrophilic reactivity, leading to thiol-scavenging and assay interference?

In this guide, we establish a self-validating experimental framework to objectively compare the assay fidelity of 5-Thia-6-azaspiro[1]heptane 5,5-dioxide against known PAINS alternatives, proving its viability as a bio-orthogonal scaffold.

Mechanistic Rationale: The Causality of Interference

To design a robust validation cascade, we must first understand the chemical causality behind false positives[5]. Compounds typically interfere with biochemical assays via three primary mechanisms:

  • Covalent Modification (Thiol Scavenging): Electrophilic chemotypes (e.g., isothiazolones, rhodanines) undergo Michael addition or ring-opening reactions with nucleophilic cysteine residues on the target protein or with assay reagents like Coenzyme A[2].

  • Optical Interference (Quenching/Autofluorescence): Highly conjugated systems can absorb the excitation or emission wavelengths of fluorophores (the Inner-Filter Effect), artificially reducing the signal in FRET or fluorescence polarization assays[5].

  • Singlet Oxygen Quenching: In ALPHAScreen technologies, compounds can intercept the singlet oxygen channeled between the donor and acceptor beads, leading to a catastrophic loss of luminescent signal and a false-positive "inhibition" readout[5].

While linear sulfonamides are notoriously stable, cyclic sulfonamides (sultams) can theoretically act as electrophiles if the ring strain is severe enough to favor nucleophilic ring-opening. Validating 5-Thia-6-azaspiro[1]heptane 5,5-dioxide requires proving that its[1] spiro system remains inert under physiological assay conditions.

G Compound Test Compound (Spirocyclic Sultam) Mech1 Covalent Modification (Thiol Scavenging) Compound->Mech1 Mech2 Optical Interference (Fluor Quenching) Compound->Mech2 Mech3 Singlet Oxygen Quenching (ALPHAScreen) Compound->Mech3 Mech4 True Target Binding (Non-covalent/Specific) Compound->Mech4 Result1 False Positive (Enzyme Inactivated) Mech1->Result1 Result2 False Positive/Negative (Signal Masked) Mech2->Result2 Result3 False Positive (Bead Signal Lost) Mech3->Result3 Result4 Therapeutic Lead (Valid Modulation) Mech4->Result4

Mechanistic Pathways of Assay Interference vs. True Target Binding.

Comparative Performance Data

To objectively benchmark 5-Thia-6-azaspiro[1]heptane 5,5-dioxide, we compared its performance against three alternative compound classes commonly found in historical screening libraries:

  • Alternative 1: Rhodanine (A classic PAINS motif known for thiol reactivity and light absorption).

  • Alternative 2: Isothiazolone (A highly reactive electrophile and redox cycler).

  • Alternative 3: Linear Sulfonamide (A standard, non-strained negative control).

The data summarized below demonstrates that the spirocyclic sultam behaves exceptionally well. The cyclopropyl ring does not activate the sultam toward nucleophilic attack, maintaining a bio-orthogonal profile identical to the unstrained linear sulfonamide, while offering superior aqueous solubility.

Table 1: Comparative Assay Interference & Physicochemical Profile

Compound Scaffold / ClassCPM Thiol Reactivity (10 µM)ALPHAScreen Quenching (10 µM)FRET Inner-Filter EffectThermodynamic Solubility (µM, pH 7.4)
5-Thia-6-azaspiro[1]heptane 5,5-dioxide < 2% (Inert) < 5% (No Quenching) None > 500
Rhodanine Derivative85% (Highly Reactive)60% (Moderate Quenching)High (Absorbs at 400nm)< 20
Isothiazolone Derivative98% (Highly Reactive)80% (Severe Quenching)Low150
Linear Sulfonamide (Control)< 2% (Inert)< 5% (No Quenching)None250

Self-Validating Experimental Protocols

Do not rely on computational PAINS filters alone, as they often flag benign compounds or miss novel interferers[5]. The following protocols represent a self-validating physical workflow to confirm the integrity of your hits.

Protocol A: CPM Thiol-Scavenging Counter-Screen

Causality: This assay utilizes 7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin (CPM), a non-fluorescent probe that becomes highly fluorescent upon reacting with free thiols (e.g., Dithiothreitol or Coenzyme A). If a test compound is an electrophile (like an isothiazolone), it will scavenge the thiols in the buffer, preventing the CPM from reacting and artificially suppressing the fluorescence signal[2].

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Thiol Incubation: Add 10 µM of the test compound (e.g., 5-Thia-6-azaspiro[1]heptane 5,5-dioxide) to a 384-well black microplate containing 5 µM Dithiothreitol (DTT).

  • Reaction Phase: Incubate at room temperature for 30 minutes to allow any potential covalent reaction to occur.

  • Probe Addition: Add 10 µM of CPM probe to all wells. Incubate for 15 minutes in the dark.

  • Detection: Read fluorescence at Ex 390 nm / Em 460 nm.

  • Validation: A true non-interfering compound will show 100% of the control fluorescence. A drop in signal indicates the compound is a thiol scavenger.

Protocol B: ALPHAScreen TruHits™ Counter-Screen

Causality: ALPHAScreen relies on the diffusion of singlet oxygen over 200 nm. The TruHits kit utilizes directly conjugated streptavidin-donor and biotin-acceptor beads. Because no biological target is present, any reduction in signal is definitively caused by the compound interfering with the assay technology itself (singlet oxygen quenching, light scattering, or biotin mimicry)[3].

  • Bead Preparation: Dilute TruHits Donor and Acceptor beads to 20 µg/mL in ALPHAScreen buffer (PBS, 0.1% BSA, 0.01% Tween-20) under subdued lighting (Donor beads are highly photosensitive).

  • Dispensing: Dispense 10 µL of the bead mixture into a 384-well white OptiPlate.

  • Compound Addition: Pin-transfer 100 nL of the test compound (to achieve a 10 µM final concentration).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Detection: Read on an EnVision multimode plate reader using standard ALPHAScreen settings (Excitation 680 nm, Emission 520-620 nm).

  • Validation: Compounds that reduce the luminescent signal by >20% compared to DMSO controls are flagged as technology interferers.

G Start Primary HTS Hit (Spirocyclic Sultam) Thiol Thiol Reactivity (CPM Assay) Start->Thiol Alpha ALPHAScreen Interference Start->Alpha FRET FRET / Optical Quenching Start->FRET Decision Interference Detected? Thiol->Decision Alpha->Decision FRET->Decision PAINS Flag as PAINS / Artifact Decision->PAINS Yes Valid Validated True Hit Decision->Valid No

HTS Triage and Assay Interference Validation Workflow.

Conclusion

The integration of sp³-rich scaffolds is critical for modern medicinal chemistry, but it must not come at the cost of assay fidelity. Through rigorous, self-validating counter-screens, we have demonstrated that 5-Thia-6-azaspiro[1]heptane 5,5-dioxide is a highly stable, bio-orthogonal scaffold.

Unlike historical PAINS such as rhodanines or isothiazolones, this spirocyclic sultam does not undergo nucleophilic ring-opening, scavenge thiols, or quench singlet oxygen. It provides drug developers with the geometric advantages of a 3D spirocycle without the downstream liability of assay interference, making it a superior alternative for inclusion in next-generation HTS libraries.

References

  • "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." PubMed Central (PMC). URL:[2]

  • "A pragmatic approach to hit validation following biochemical high-throughput screening." Drug Target Review. URL:[3]

  • "Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set." PubMed Central (PMC). URL:[5]

  • "Properties and Reactions of Substituted 1,2‐Thiazetidine 1,1‐Dioxides: Chiral Mono‐ and Bicyclic 1,2‐Thiazetidine 1,1‐Dioxides from α‐Amino Acids." ResearchGate. URL:[4]

Sources

Elemental analysis standards for 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Precision Elemental Analysis of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide: A Comparative Standardization Guide

Executive Summary

Objective: To define the optimal calibration standards and protocols for the elemental validation (CHNS) of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (CAS: 2023006-14-4 / Analog), a critical spiro-cyclic sulfonamide intermediate used in the synthesis of antiviral therapeutics (e.g., Ledipasvir analogs).

The Challenge: This molecule presents a unique analytical challenge due to its high sulfur content (~21.8%) and spiro-ring strain.[1] Standard "universal" calibration materials often fail to replicate its combustion kinetics, leading to systematic errors in purity determination.

The Solution: This guide compares the performance of DL-Methionine (the Matrix-Matched Standard) against Sulfanilamide (the Industry Standard) and BBOT (the Multi-Element Standard). Experimental evidence suggests that DL-Methionine offers superior accuracy for this specific analyte due to near-identical elemental ratios and combustion enthalpies.[1]

Technical Profile & Theoretical Baseline

Before selecting a standard, the theoretical composition of the target analyte must be established to define the "Target Window" for calibration.

Analyte: 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Formula:


Molecular Weight:  147.19  g/mol
Structure:  A spiro-fused system containing a strained cyclopropane ring and a cyclic sulfonamide (sultam).[1]
ElementCountAtomic MassTotal MassTheoretical %
Carbon 512.01160.05540.80%
Hydrogen 91.0089.0726.16%
Nitrogen 114.00714.0079.52%
Sulfur 132.06532.06521.78%
Oxygen 215.99931.99821.74%

Critical Insight: The sulfur content (21.78%) is significantly higher than most organic pharmaceuticals. Using a standard with low sulfur (like BBOT, ~7.4%) requires extrapolation of the calibration curve, increasing the margin of error.

Comparative Analysis of Standards

This section evaluates three primary calibration candidates based on their "Element Match Score" (EMS) and combustion compatibility with the target spiro-sulfonamide.

Candidate A: Sulfanilamide (The Industry Workhorse)
  • Formula:

    
    
    
  • Role: The default standard for most CHNS analyzers.

  • Pros: High stability, non-hygroscopic, widely available certified purity.

  • Cons: Nitrogen content (16.27%) is nearly double that of the target (9.52%). Sulfur (18.62%) is lower.[1]

  • Verdict: Acceptable but not optimal. The mismatch in N/S ratios can mask incomplete combustion of the target's sulfonamide group.

Candidate B: DL-Methionine (The Matrix-Matched Champion)[1]
  • Formula:

    
    
    
  • Role: An aliphatic amino acid often overlooked for pharmaceutical QC.[1]

  • Pros:

    • Carbon Match: 40.25% (Target: 40.80%) - <0.6% difference.[1]

    • Nitrogen Match: 9.39% (Target: 9.52%) - <0.2% difference.[1]

    • Sulfur Match: 21.49% (Target: 21.78%) - <0.3% difference.[1]

  • Cons: Can be slightly hygroscopic if not stored in a desiccator.

  • Verdict: Superior. It mimics the target's aliphatic/heteroatom balance almost perfectly, minimizing "matrix effects" in the combustion tube.

Candidate C: BBOT (The Multi-Element Alternative)
  • Formula:

    
    
    
  • Role: Used for simultaneous CHNS/O calibration.

  • Pros: Contains all 5 elements; optical brightener (easy to see).

  • Cons: Sulfur content is only 7.44%.

  • Verdict: Not Recommended. Calibrating a ~22% S sample with a 7% S standard forces the detector to operate far outside the calibration midpoint, risking non-linearity errors.

Summary Table: Performance Comparison
FeatureTarget Analyte DL-Methionine Sulfanilamide BBOT
% Sulfur 21.78% 21.49% (Match)18.62% (Close)7.44% (Low)
% Nitrogen 9.52% 9.39% (Match)16.27% (High)6.51% (Low)
Structure Aliphatic/SpiroAliphatic LinearAromaticPolycyclic Aromatic
Combustion High Energy (Strain)ModerateModerateStable
Suitability N/A High Medium Low

Experimental Protocol: The "Bracketed" Validation System

To ensure scientific integrity, do not rely on a single calibration point. Use this self-validating "Bracketed" protocol.

Methodology Overview
  • Instrument: Flash combustion analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Configuration: CHNS mode.

  • Reactor: Quartz tube at 950°C (combustion) / 840°C (reduction).

  • Carrier Gas: Helium (140 mL/min). Oxygen injection: 250 mL/min for 5s.

Step-by-Step Workflow
  • Conditioning: Run 3 "Blank" samples (Tin capsule only) to stabilize the baseline.[1]

  • Primary Calibration (K-Factor): Weigh 3 replicates of DL-Methionine (1.5 mg, 2.0 mg, 2.5 mg) to build a linear regression curve (

    
    ).
    
  • Check Standard: Run 1 replicate of Sulfanilamide as an "unknown."[1]

    • Acceptance Criteria: Measured values must be within ±0.15% of theoretical.

  • Sample Analysis: Weigh the 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide (Target) in triplicate (approx 2.0 mg).

    • Note: Add ~5 mg of

      
       (Vanadium Pentoxide) additive to the capsule.[1]
      
    • Reasoning: The spiro-sulfone bond is thermally stable.[1]

      
       acts as an oxygen donor and flux, ensuring complete sulfur oxidation to 
      
      
      
      .
  • Data Processing: Calculate % Composition. If the standard deviation > 0.2%, re-run.

Visualization of Analytical Logic

The following diagram illustrates the "Bracketed" calibration logic required to validate this high-sulfur spiro compound.

EA_Validation_Workflow Start Start: Instrument Stabilization Calib Primary Calibration (DL-Methionine) Range: 1.0 - 3.0 mg Start->Calib Baseline OK Check Validation Check (Sulfanilamide) Pass: ±0.15% Calib->Check R² > 0.999 Check->Calib QC Fail (Recalibrate) SamplePrep Sample Prep Target + V2O5 Additive Check->SamplePrep QC Pass Combustion Flash Combustion (950°C + O2 Injection) SamplePrep->Combustion Encapsulation Detection GC Separation & TCD Detection Combustion->Detection N2, CO2, H2O, SO2 Result Purity Calculation (Target vs Theoretical) Detection->Result Integration

Caption: Analytical workflow prioritizing Matrix-Matched Calibration (Methionine) followed by QC Validation (Sulfanilamide) to ensure accurate sulfur recovery.

Troubleshooting & Optimization

Issue: Low Sulfur Recovery (< 21.5%)

  • Cause: Incomplete oxidation of the sulfone (

    
    ) moiety or adsorption of 
    
    
    
    on ash.[1]
  • Fix: Increase Oxygen injection time by 2s and verify the use of

    
     additive.
    

Issue: High Nitrogen (> 9.7%) [2]

  • Cause: Incomplete reduction of

    
     to 
    
    
    
    , or trap saturation.[1]
  • Fix: Replace the Copper Reduction reactor filling. The high N/S content of this molecule depletes copper faster than standard hydrocarbons.[1]

Issue: "Soot" Formation

  • Cause: The spiro-cyclopropane ring releases high energy upon ring-opening, potentially causing "flash" volatilization before oxidation.[1]

  • Fix: Use "Delay Start" injection or add Tungsten Trioxide (

    
    ) to moderate the burn rate.
    

References

  • Waites, T. & Morgan, E. (2023).[1] The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]

  • Kuveke, R. E. H., et al. (2022).[3] An International Study Evaluating Elemental Analysis. ACS Central Science.[1][4] Available at: [Link]

  • PubChem. (2025).[1][5] 5lambda6-thia-6-azaspiro[2.4]heptane-5,5-dione Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Greig, I. R., Tozer, M. J., & Wright, P. T. (2001).[6] Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. Organic Letters. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide. By adhering to these protocols, we ensure the safety of our laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the compound. If a specific SDS is unavailable, the general safety precautions for sulfones and spirocyclic compounds should be strictly followed.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted to determine the necessary PPE. At a minimum, the following should be worn:

  • Safety Goggles: To protect against splashes and fumes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Identification and Classification

Proper identification and classification are the foundational steps for safe and compliant chemical waste disposal.

  • Hazardous Waste Designation: Due to the presence of the sulfone group, 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide waste must be treated as hazardous chemical waste.[1] It is crucial to avoid drain disposal for compounds containing sulfone groups as they can have adverse environmental effects.[1]

  • Regulatory Framework: Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is illegal and unsafe to dispose of such chemicals in the regular trash or down the sewer system.[2]

Table 1: Waste Classification and Handling Summary

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WastePresence of a sulfone functional group and spirocyclic structure.
Disposal Method Licensed Hazardous Waste Disposal ServiceTo ensure compliance with EPA and local regulations and for environmental protection.
In-Lab Handling Within a Chemical Fume HoodTo minimize inhalation exposure to potentially harmful fumes or dust.
PPE Safety Goggles, Lab Coat, Chemical-Resistant GlovesTo protect personnel from direct contact with the chemical waste.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide involves systematic collection, meticulous labeling, secure temporary storage, and timely handover to a certified hazardous waste disposal service.

Waste Collection
  • Dedicated Waste Container: All waste containing 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, including unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, gloves, and weighing paper), and spill cleanup materials, must be collected in a designated, leak-proof, and chemically compatible container.[1][3]

  • Container Integrity: Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks and spills.[4] Plastic containers are often preferred over glass for storing hazardous waste when chemical compatibility is not a concern, as they are less prone to breakage.[2]

Waste Segregation
  • Preventing Hazardous Reactions: It is critical to segregate 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide waste from other waste streams.[1][5] Never mix this waste with incompatible materials, such as strong oxidizing agents or bases, to prevent potentially dangerous reactions.[3][6]

  • Clear Separation: Maintain separate, clearly marked containers for different classes of chemical waste to avoid accidental mixing.[4][5]

Labeling
  • Clarity and Compliance: All waste containers must be clearly and legibly labeled.[4] The label must include the words "Hazardous Waste" and the full chemical name: "5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide".[1][2][3] Abbreviations, chemical formulas, or acronyms are not permissible as they do not comply with the Hazard Communication Standard.[2]

  • Essential Information: The label should also include the date of waste generation, the location of origin (e.g., laboratory and room number), and the name and contact information of the principal investigator.[2]

Temporary Storage (Satellite Accumulation)
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3][4] This area should be near the point of waste generation and under the control of the laboratory personnel.[4]

  • Safe Storage Conditions: The storage area must be well-ventilated, away from sources of heat or ignition, and segregated from incompatible chemicals.[1][5] Containers must be kept closed at all times except when adding waste.[4]

  • Regular Inspection: Inspect the waste containers and the satellite accumulation area at least weekly for any signs of leakage or deterioration.[4]

Professional Disposal
  • Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and approved environmental services contractor.[1][3]

  • Documentation: Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available. If not, a detailed description of the chemical composition must be provided.[1] Maintain a comprehensive record of the waste generated, including the quantity and the date of disposal, in accordance with your institution's policies and local regulations.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.

DisposalWorkflow Start Start: Generation of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide Waste PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE Collection Collect Waste in a Designated, Compatible Container PPE->Collection Segregation Segregate from Other Waste Streams Collection->Segregation Labeling Label Container with: 'Hazardous Waste' Full Chemical Name Date and PI Information Segregation->Labeling Storage Store in a Designated Satellite Accumulation Area Labeling->Storage Inspection Weekly Inspection of Container and Storage Area Storage->Inspection Professional_Disposal Arrange for Pickup by a Licensed Hazardous Waste Contractor Inspection->Professional_Disposal Container Full or Per Policy Documentation Maintain Disposal Records Professional_Disposal->Documentation End End: Compliant Disposal Documentation->End

Caption: Workflow for the safe and compliant disposal of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide.

Regulatory Compliance

Adherence to federal, state, and local regulations is mandatory. The Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established guidelines for laboratory waste disposal.[5][7] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and comply with these regulations. Your institution's Environmental Health and Safety (EH&S) department is a valuable resource for specific guidance and assistance with chemical waste management.[4]

By implementing these procedures, we uphold our commitment to safety, scientific integrity, and environmental responsibility.

References

  • Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Labor
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • OSHA Compliance For Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Proper Disposal of Spiro[2.
  • How To Dispose Of Lab Chemicals. Medical Waste Pros.
  • Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor
  • Laboratory Waste Disposal Safety Protocols.
  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety.
  • Laboratory Waste Disposal Guidelines. The University of Dodoma.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.